Litseglutine B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aS)-1,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-14(22)19(24-3)18-16(12)13(21)9-11-5-6-15(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPSCNRRQGVBGG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of L-Lysine in Post-Translational Modifications: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The amino acid L-lysine, with its reactive epsilon-amino group, serves as a critical hub for a diverse array of post-translational modifications (PTMs). These modifications dramatically expand the functional repertoire of the proteome, influencing protein stability, localization, enzymatic activity, and protein-protein interactions. Consequently, the enzymes that catalyze and reverse these modifications have emerged as promising therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth exploration of the core principles of lysine PTMs, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the major types of lysine modifications, present quantitative data in structured formats, detail key experimental protocols for their study, and visualize complex signaling pathways and experimental workflows using the DOT language for Graphviz.
Introduction to L-Lysine Post-Translational Modifications
Post-translational modifications are chemical alterations to proteins after their synthesis, and lysine is one of the most frequently modified amino acid residues.[1] The versatility of lysine's side chain allows for a wide range of modifications, from the addition of small chemical groups like acetyl and methyl moieties to the attachment of entire proteins such as ubiquitin and SUMO (Small Ubiquitin-like Modifier).[1][2] These modifications are dynamically regulated by a trio of protein families: "writers" (enzymes that add the modification), "erasers" (enzymes that remove it), and "readers" (proteins that recognize and bind to the modified lysine, transducing the signal into a functional outcome).[3][4] Aberrant regulation of these PTMs is a hallmark of numerous diseases, making the enzymes involved attractive targets for drug discovery.[5]
Major Types of L-Lysine Post-Translational Modifications
The landscape of lysine PTMs is vast and continually expanding. Here, we focus on some of the most well-characterized and functionally significant modifications.
Acetylation
Lysine acetylation, the addition of an acetyl group from acetyl-CoA, neutralizes the positive charge of the lysine side chain. This modification is crucial in regulating gene expression through the acetylation of histone tails, which leads to a more open chromatin structure accessible to transcription factors.[6][7] Beyond histones, acetylation affects a wide range of non-histone proteins, influencing their stability, enzymatic activity, and subcellular localization.[8] Lysine acetyltransferases (KATs) act as writers, while lysine deacetylases (KDACs or HDACs) are the erasers.[3]
Methylation
Lysine methylation involves the addition of one, two, or three methyl groups from S-adenosylmethionine (SAM).[5] Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific reader proteins containing domains like chromodomains, Tudor domains, and PHD fingers.[9] The functional outcome of methylation is context-dependent; for example, methylation of histone H3 at lysine 9 (H3K9) is generally associated with transcriptional repression, whereas methylation at H3K4 is linked to active transcription.[10] Lysine methyltransferases (KMTs) and lysine demethylases (KDMs) regulate this modification.[5]
Ubiquitination
Ubiquitination is the covalent attachment of the 76-amino acid protein ubiquitin to a lysine residue.[11] This process is mediated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3] The fate of the ubiquitinated protein depends on the nature of the ubiquitin chain. Monoubiquitination can alter protein localization or activity, while polyubiquitination, particularly through lysine 48 (K48) of ubiquitin, typically targets proteins for degradation by the proteasome.[11] Deubiquitinating enzymes (DUBs) reverse this process.
SUMOylation
SUMOylation is the attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a lysine residue.[12] Similar to ubiquitination, SUMOylation involves an E1, E2, and E3 enzymatic cascade.[9] However, SUMOylation does not typically lead to protein degradation. Instead, it is involved in processes such as nuclear transport, transcriptional regulation, and the maintenance of genome stability.[12] SUMO-specific proteases (SENPs) act as the erasers.
Other Notable Lysine Modifications
-
Hydroxylation: The addition of a hydroxyl group, crucial for the structure and function of proteins like collagen.
-
Crotonylation: The addition of a crotonyl group, which is structurally distinct from an acetyl group and is associated with active gene transcription.[13][14]
-
Succinylation, Malonylation, and Glutarylation: These modifications add negatively charged acyl groups, significantly altering the local chemical environment of the protein.[15]
Quantitative Data on Lysine Post-Translational Modifications
For researchers and drug development professionals, understanding the quantitative aspects of lysine PTMs is crucial. The following tables summarize key quantitative data.
Table 1: Mass Shifts of Common L-Lysine Post-Translational Modifications
| Modification | Monoisotopic Mass Change (Da) | Average Mass Change (Da) | Reference(s) |
| Acetylation | 42.010565 | 42.0373 | [15][16] |
| Monomethylation | 14.015650 | 14.0266 | [16] |
| Dimethylation | 28.031300 | 28.0532 | [16] |
| Trimethylation | 42.046950 | 42.0798 | [15][16] |
| Ubiquitination (GlyGly remnant from Trypsin digest) | 114.04293 | 114.1026 | [17] |
| SUMOylation (remnant varies with protease) | Varies | Varies | [17] |
| Hydroxylation | 15.994915 | 15.9994 | [18] |
| Crotonylation | 68.026215 | 68.0742 | [16] |
| Succinylation | 100.016044 | 100.073 | [15] |
| Malonylation | 86.000394 | 86.036 | [15] |
| Glutarylation | 114.031694 | 114.102 | [15] |
Table 2: Kinetic Parameters of Selected Lysine-Modifying Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Lysine Acetyltransferases (KATs) | |||||
| p300 | Histone H3 peptide | 1.8 | 0.015 | 8,333 | |
| GCN5 | Histone H3 peptide | 5.6 | 0.12 | 21,428 | |
| Lysine Deacetylases (KDACs) | |||||
| HDAC1 | Acetylated Histone H4 peptide | 14 | 0.11 | 7,857 | |
| SIRT1 | p53-AMC peptide | 23 | 0.02 | 870 | [19] |
| KDAC6 | FRKacRW peptide | 120 ± 20 | 0.041 ± 0.002 | 340 | [19] |
| KDAC8 | FRKacRW peptide | 280 ± 20 | 0.053 ± 0.001 | 190 | [19] |
| Lysine Methyltransferases (KMTs) | |||||
| SETD2 | Nucleosome | 1.1 ± 0.1 | 0.0013 ± 0.00003 | 1182 | [20] |
| ASH1L | Nucleosome | 0.45 ± 0.04 | 0.00033 ± 0.00001 | 733 | [20] |
| SET7/9 | Histone H3 peptide | 1.21 ± 0.53 | 0.0027 | 2231 | [1] |
| G9a | H3K9 peptide | 3.9 ± 0.5 | 0.018 ± 0.001 | 4615 | [21] |
| Ubiquitin Ligases (E3s) | |||||
| NEDD4 (HECT E3) | Ubiquitin | ~50 | ~0.1 | ~2000 | [19] |
| Rsp5p (HECT E3) | Ubiquitin | ~30 | ~0.2 | ~6667 | [19] |
Note: Kinetic parameters can vary significantly depending on the specific substrate and assay conditions.
Experimental Protocols for Studying Lysine PTMs
A variety of techniques are employed to identify, quantify, and characterize lysine PTMs. Below are detailed methodologies for some of the most common and powerful approaches.
Mass Spectrometry-Based Proteomics for PTM Analysis
Mass spectrometry (MS) is the cornerstone of PTM analysis, enabling the identification and quantification of thousands of modification sites in a single experiment.[1][22]
4.1.1. Sample Preparation and Protein Digestion
-
Cell Lysis: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the PTMs. For studying acetylation, include deacetylase inhibitors like Trichostatin A (TSA) and nicotinamide.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Protein Digestion: Digest the proteins into peptides using a protease. Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues. However, for studying lysine modifications, alternative proteases like Lys-C (cleaves C-terminal to lysine) or Arg-C (cleaves C-terminal to arginine) can be beneficial to generate peptides of suitable length for MS analysis.[5]
4.1.2. Enrichment of Modified Peptides
Due to the low stoichiometry of many PTMs, enrichment of modified peptides prior to MS analysis is often necessary.[23]
-
Antibody-based Enrichment: Use antibodies that specifically recognize a particular lysine modification (e.g., anti-acetyllysine, anti-ubiquitin remnant 'K-ε-GG'). These antibodies are typically conjugated to beads (e.g., agarose or magnetic beads) for immunoprecipitation of the modified peptides.[24]
-
Affinity Chromatography: Utilize specific binding partners for enrichment. For example, proteins with "reader" domains can be used to pull down peptides with the corresponding modification.
4.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Separation: The enriched peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.
-
Mass Analysis (MS1): As peptides elute from the column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratio is measured in the mass spectrometer.
-
Peptide Fragmentation (MS2): The most abundant peptides from the MS1 scan are selected for fragmentation (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).
-
Fragment Ion Analysis: The m/z ratios of the resulting fragment ions are measured.
4.1.4. Data Analysis
-
Database Searching: The fragmentation spectra (MS2) are searched against a protein sequence database using software like Mascot, Sequest, or MaxQuant. The software identifies peptides by matching the experimental fragmentation pattern to theoretical fragmentation patterns of peptides in the database.
-
PTM Identification: The search parameters are set to include the mass shift of the specific PTM of interest as a variable modification on lysine residues.
-
Site Localization: Algorithms are used to determine the probability that the modification is located on a specific lysine residue within the identified peptide.
-
Quantification: Relative or absolute quantification of PTMs can be performed using various methods, including label-free quantification (based on signal intensity or spectral counting) or stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture).[24]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to study the association of specific proteins, including modified histones, with specific regions of DNA in the cell.[25]
4.2.1. Cross-linking and Chromatin Preparation
-
Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Fragment the chromatin into smaller pieces (typically 200-1000 base pairs) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
4.2.2. Immunoprecipitation
-
Antibody Incubation: Incubate the sheared chromatin with an antibody specific to the modified histone of interest (e.g., anti-acetyl-H3K9).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
4.2.3. Elution and Reverse Cross-linking
-
Elution: Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.
-
DNA Purification: Purify the DNA.
4.2.4. Analysis of Immunoprecipitated DNA
-
Quantitative PCR (qPCR): Quantify the amount of specific DNA sequences in the immunoprecipitated sample to determine the enrichment of the histone modification at specific gene loci.
-
ChIP-Sequencing (ChIP-Seq): Sequence the entire population of immunoprecipitated DNA fragments to map the genome-wide distribution of the histone modification.
Western Blotting for Detecting Acetylated Lysine
Western blotting is a widely used technique to detect specific proteins in a complex mixture.
-
Protein Extraction and Quantification: Extract proteins from cells or tissues and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the acetylated lysine modification. Pan-acetyl-lysine antibodies can be used to detect global acetylation changes, while site-specific antibodies can detect acetylation at a particular lysine residue.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a substrate for the enzyme that produces a detectable signal (e.g., chemiluminescence) and visualize the protein bands.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein of interest is a substrate for a particular E3 ligase.[25][26]
-
Reaction Mixture: Combine the following components in a reaction buffer (typically containing Tris-HCl, MgCl2, DTT, and ATP):
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase of interest
-
Ubiquitin
-
The purified substrate protein of interest
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and western blotting, using an antibody against the substrate protein or a tag on the substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate will be observed if the reaction is successful.
In Vitro Acetylation Assay
This assay is used to determine if a protein is a substrate for a specific lysine acetyltransferase.[27][28]
-
Reaction Mixture: Combine the following in a suitable buffer:
-
The purified lysine acetyltransferase (KAT)
-
The purified substrate protein
-
Acetyl-CoA (can be radiolabeled with 14C or 3H for detection by autoradiography, or unlabeled for detection by western blot)
-
-
Incubation: Incubate the reaction at 30°C.
-
Analysis:
-
Radiolabeling: Separate the reaction products by SDS-PAGE, and detect the acetylated protein by autoradiography.
-
Western Blotting: Separate the products by SDS-PAGE and detect the acetylated protein using an anti-acetyl-lysine antibody.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving lysine PTMs and common experimental workflows.
Signaling Pathways
References
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. Lysine methylation of transcription factors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Lysine methylation: Implications in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysine succinylation, the metabolic bridge between cancer and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauopathies [frontiersin.org]
- 8. Lysine-specific post-translational modifications of proteins in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Unexpected Journey: Lysine Methylation Across the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peakproteins.com [peakproteins.com]
- 11. Kinetic isotope effects reveal early transition state of protein lysine methyltransferase SET8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Analysis of Lysine Posttranslational Modifications of Tau Protein from Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. 轉譯後修改 [sigmaaldrich.com]
- 19. Linkage-specific ubiquitin chain formation depends on a lysine hydrocarbon ruler - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic characterization of human histone H3 lysine 36 methyltransferases, ASH1L and SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Current Technologies Unraveling the Significance of Post-Translational Modifications (PTMs) as Crucial Players in Neurodegeneration [mdpi.com]
- 23. A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 25. docs.abcam.com [docs.abcam.com]
- 26. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 27. Assays to Study Enzymatic and Non-Enzymatic Protein Lysine Acetylation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins [frontiersin.org]
A Technical Guide to the Discovery and Isolation of L-Lysine from Natural Sources
This guide provides a comprehensive overview of the historical discovery and the classical methodologies for isolating the essential amino acid L-lysine from natural protein sources. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the foundational techniques in amino acid chemistry.
Discovery and Significance
L-lysine, an essential α-amino acid, was first isolated in 1889 by the German biological chemist Ferdinand Heinrich Edmund Drechsel.[1][2] He successfully separated the compound from casein, the primary protein found in milk, through a process of hydrolysis.[1][2][3][4][5][6] The definitive chemical structure of lysine was later elucidated and confirmed through synthesis by Emil Fischer and Fritz Weigert in 1902.[1][2][3]
As an essential amino acid, L-lysine cannot be synthesized by the human body and must be obtained through diet.[2][3] It serves as a fundamental building block for proteins and is crucial for numerous biological functions, including the synthesis of connective tissues like collagen, the production of carnitine for energy metabolism, and the maintenance of a healthy immune system.[7][8] High-protein foods such as meat, eggs, dairy products, and legumes are rich natural sources of L-lysine.[3][7]
Isolation of L-Lysine from Protein Hydrolysates
The classical approach to isolating L-lysine from natural sources is a multi-step process that begins with a protein-rich raw material, historically casein. The overall workflow involves the initial separation of the target protein, its breakdown into constituent amino acids, and the subsequent purification of L-lysine from the resulting mixture.
Experimental Protocols
The following sections detail the methodologies for each key stage of the isolation process, from the initial extraction of casein to the final purification of L-lysine.
Protocol 1: Isolation of Casein from Milk via Isoelectric Precipitation
This protocol describes the initial step of isolating casein, the primary protein source for the historical discovery of lysine. The principle relies on the fact that protein solubility is minimal at its isoelectric point (pI).
Materials and Equipment:
-
Skim milk
-
0.5 N Hydrochloric acid (HCl) or 5% acetic acid
-
pH meter or pH paper
-
Beakers, graduated cylinders
-
Stirring rod
-
Centrifuge (optional, for non-skim milk)
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
-
Whatman No. 1 filter paper
-
Distilled water, ethanol, diethyl ether
Methodology:
-
Preparation of Milk: Measure 200 mL of skim milk into a 500 mL beaker. If using whole milk, first centrifuge the milk to separate and remove the upper fat layer.[9][10]
-
Heating: Gently warm the milk to approximately 40°C while stirring.[10] This increases the rate of precipitation.
-
Acidification: While stirring continuously, slowly add 0.5 N HCl or 5% acetic acid dropwise.[9][10] Monitor the pH of the mixture.
-
Precipitation: Continue adding acid until the pH reaches 4.6, the isoelectric point of casein.[9][10] At this pH, casein will precipitate out of the solution, forming a white curd-like solid.
-
Digestion: Remove the beaker from the heat and allow the precipitate to settle for 30 minutes.[9]
-
Filtration: Separate the precipitated casein from the liquid (whey) using vacuum filtration with a Buchner funnel and Whatman No. 1 filter paper.[10]
-
Washing: Wash the collected casein precipitate multiple times with cold distilled water to remove residual acid and whey. Follow this with two washes each of ethanol and diethyl ether to dehydrate the protein and remove any remaining lipids.[9]
-
Drying: Allow the purified casein to air-dry completely. The result is a crude, powdered form of casein.
Protocol 2: Acid Hydrolysis of Isolated Casein
This protocol breaks down the polypeptide chains of casein into a mixture of its free constituent amino acids.
Materials and Equipment:
-
Dried casein powder from Protocol 1
-
6 M Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Methodology:
-
Reaction Setup: Place a known quantity of dried casein into a round-bottom flask. Add a sufficient volume of 6 M HCl to fully submerge the protein (e.g., 100 mL of 6 M HCl per 10 grams of casein).
-
Hydrolysis: Connect the flask to a reflux condenser and heat the mixture to boiling using a heating mantle. Maintain the reflux for 24 hours to ensure complete hydrolysis of the peptide bonds.[11]
-
Acid Removal: After cooling, remove the excess HCl from the hydrolysate using a rotary evaporator under reduced pressure. The resulting product is a concentrated mixture of amino acid hydrochlorides.
Protocol 3: Separation of L-Lysine by Cation-Exchange Chromatography
This is a critical step to separate the basic amino acid L-lysine from the neutral and acidic amino acids in the hydrolysate.[12][13]
Materials and Equipment:
-
Casein hydrolysate from Protocol 2
-
Strong cation-exchange resin (e.g., Dowex-50)
-
Chromatography column
-
pH adjustment solutions (e.g., HCl, NaOH)
-
Elution buffer (e.g., 2N Ammonium Hydroxide, NH₄OH)
-
Fraction collector
-
Ninhydrin reagent for analysis
Methodology:
-
Sample Preparation: Dissolve the dried hydrolysate in a minimal amount of acidic water and adjust the pH to between 2.0 and 3.0 with an acid solution.[14] At this pH, all amino acids, particularly the basic ones like lysine, will carry a net positive charge.
-
Column Packing and Equilibration: Pack a chromatography column with the cation-exchange resin. Equilibrate the resin by washing it with the same acidic buffer used for the sample preparation.
-
Loading: Carefully load the prepared hydrolysate solution onto the top of the resin bed.[15] The positively charged amino acids will bind to the negatively charged resin.
-
Washing: Wash the column with the acidic buffer to elute any negatively charged or neutral species that did not bind strongly.
-
Selective Elution: Begin the elution of the bound amino acids. Neutral and acidic amino acids have a lower net positive charge and can be eluted first with buffers of increasing pH or ionic strength.
-
Lysine Elution: To elute the strongly bound L-lysine, which has two protonated amino groups at acidic pH, use a basic eluant. Pass a solution of 2N ammonium hydroxide (pH ~11-12) through the column.[14][15]
-
Fraction Collection: Collect the eluate in separate fractions using a fraction collector.
-
Analysis: Analyze each fraction for the presence of amino acids using the ninhydrin test. L-lysine-containing fractions will show a strong positive result. Pool the fractions that are rich in lysine.
-
Purification: The pooled fractions contain L-lysine and ammonium hydroxide. The ammonia can be removed by evaporation. The solution can then be acidified with HCl to precipitate L-lysine hydrochloride (L-lysine HCl), which can be further purified by recrystallization.[14]
Quantitative Data: L-Lysine Content in Natural Proteins
The concentration of L-lysine varies significantly among different protein sources. This variability was a key factor in nutritional science, particularly in fortifying foods to prevent deficiency.
| Protein Source | L-Lysine Content (g per 100g of protein) |
| Casein (Bovine Milk) | ~7.8 g |
| Soy Protein Isolate | ~6.3 g |
| Chicken Egg (Whole) | ~7.2 g |
| Beef (Muscle) | ~8.5 g |
| Cod Fish | ~9.1 g |
| Wheat Gluten | ~2.0 g |
| Rice (Brown) | ~3.8 g |
| Lentils | ~7.0 g |
Note: Values are approximate and can vary based on the specific type, preparation, and analytical method used. Data compiled from various nutritional and protein chemistry sources.[3][7][8]
References
- 1. Lysine - Wikipedia [en.wikipedia.org]
- 2. redox.com [redox.com]
- 3. L-Lysine - American Chemical Society [acs.org]
- 4. Origins - Lysine [l-lysineproject.weebly.com]
- 5. Lysine Foods That Are Plant-Based - Food Revolution Network [foodrevolution.org]
- 6. Lysine | Amino Acid, Protein, Essential | Britannica [britannica.com]
- 7. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 8. barnys.cz [barnys.cz]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US3994688A - Method and reagent for quantitative analysis of l-lysine in proteinaceous test substances - Google Patents [patents.google.com]
- 12. diaion.com [diaion.com]
- 13. quora.com [quora.com]
- 14. US4835309A - Ion exchange recovery of L-lysine - Google Patents [patents.google.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to L-lysine Metabolism and Degradation in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-lysine, an essential amino acid in mammals, plays a critical role beyond protein synthesis, influencing a variety of cellular processes. Its degradation is a key aspect of amino acid homeostasis, and dysregulation of these pathways is implicated in several inherited metabolic disorders. This technical guide provides a comprehensive overview of the core pathways of L-lysine degradation in mammalian systems: the saccharopine pathway and the pipecolic acid pathway. It details the enzymatic reactions, subcellular compartmentalization, and regulatory mechanisms governing these pathways. Furthermore, this document presents available quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for studying L-lysine metabolism, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
L-lysine is an essential amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained through the diet.[1] Beyond its fundamental role as a building block for proteins, L-lysine is a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism, and is involved in various post-translational modifications that regulate protein function.[2] The catabolism of L-lysine is crucial for maintaining metabolic homeostasis and preventing the accumulation of potentially toxic intermediates.
In mammalian systems, L-lysine degradation primarily occurs through two distinct pathways:
-
The Saccharopine Pathway: This is the major catabolic route in most tissues, particularly the liver and kidneys.[3][4] It is predominantly a mitochondrial pathway.[3]
-
The Pipecolic Acid Pathway: This pathway is more prominent in the brain.[3] It involves enzymes located in the cytosol, mitochondria, and peroxisomes.[5]
Both pathways converge at the formation of α-aminoadipic semialdehyde (AASA), which is then further metabolized.[3] Defects in the enzymes of these pathways lead to several inherited metabolic disorders, highlighting their clinical significance.[6] This guide will delve into the technical details of these pathways, providing a valuable resource for researchers and drug development professionals.
The Saccharopine Pathway
The saccharopine pathway is the primary route for L-lysine degradation in most mammalian tissues.[3] The initial steps are catalyzed by a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.[6]
Enzymatic Steps
-
Lysine-Ketoglutarate Reductase (LKR) : In the mitochondrial matrix, L-lysine is condensed with α-ketoglutarate to form saccharopine. This reaction is catalyzed by the LKR domain of AASS and utilizes NADPH as a cofactor.[7]
-
Saccharopine Dehydrogenase (SDH) : The SDH domain of AASS then catalyzes the oxidative deamination of saccharopine to yield L-glutamate and α-aminoadipic semialdehyde (AASA). This step requires NAD+ as a cofactor.[8]
-
α-Aminoadipic Semialdehyde Dehydrogenase (AASADH) : AASA is subsequently oxidized to α-aminoadipic acid (AAA) by AASADH, also known as antiquitin (ALDH7A1).[6]
-
Further Metabolism : AAA is transaminated to α-ketoadipic acid, which is then oxidatively decarboxylated to glutaryl-CoA. Glutaryl-CoA enters the final common pathway of lysine degradation, ultimately yielding acetyl-CoA.
Visualization of the Saccharopine Pathway
Caption: The Saccharopine Pathway of L-lysine degradation.
The Pipecolic Acid Pathway
The pipecolic acid pathway is a significant route for L-lysine catabolism in the mammalian brain.[3]
Enzymatic Steps
-
Transamination or Oxidation : The initial step is the conversion of L-lysine to α-keto-ε-aminocaproic acid. The exact enzyme responsible for this step in mammals is not definitively established but may involve a transaminase.
-
Cyclization : α-keto-ε-aminocaproic acid spontaneously cyclizes to form Δ1-piperideine-2-carboxylic acid (P2C).
-
Reduction : P2C is then reduced to L-pipecolic acid by a ketimine reductase.
-
Oxidation : L-pipecolic acid is oxidized by the peroxisomal enzyme L-pipecolate oxidase to form Δ1-piperideine-6-carboxylate (P6C).[5][9]
-
Convergence with the Saccharopine Pathway : P6C is in equilibrium with AASA, thus converging with the saccharopine pathway.[3]
Visualization of the Pipecolic Acid Pathway
Caption: The Pipecolic Acid Pathway of L-lysine degradation.
Quantitative Data
Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference(s) |
| Lysine-Ketoglutarate Reductase (AASS) | L-Lysine | ~46 µM | ~0.61 min-1 (kcat) | Streptomyces venezuelae (RapL) | [10] |
| Saccharopine Dehydrogenase (AASS) | Saccharopine | - | - | Saccharomyces cerevisiae | [11] |
| L-Pipecolate Oxidase | L-Pipecolic Acid | - | - | Human | [9] |
Data for mammalian enzymes is limited. The provided values for LKR are from a bacterial homologue and for SDH from yeast, which may not directly reflect mammalian enzyme kinetics.
Metabolite Concentrations
| Metabolite | Concentration | Tissue/Fluid | Organism | Reference(s) |
| L-Pipecolic Acid | ~4.3 - 9.0 µM | Brain | Mouse | [3] |
| L-Lysine | ~100 - 300 µM | Plasma | Human | [1] |
| α-Aminoadipic Acid | ~0.5 - 2.0 µM | Plasma | Human | [12] |
Regulation of L-lysine Degradation
The catabolism of L-lysine is tightly regulated to meet cellular demands and prevent toxic accumulation.
Hormonal Regulation
-
Glucagon: In states of fasting or low glucose, glucagon stimulates the breakdown of amino acids, including lysine, for gluconeogenesis. Glucagon has been shown to increase the activity of enzymes in the saccharopine pathway and enhance the splanchnic uptake of lysine.[13][]
-
Insulin: Insulin generally promotes protein synthesis and inhibits protein degradation, thereby reducing the flux of amino acids into catabolic pathways. In insulin-resistant states, plasma levels of lysine and α-aminoadipic acid are often elevated.[12][15]
Transcriptional Regulation
The expression of the AASS gene, encoding the bifunctional enzyme of the saccharopine pathway, is subject to transcriptional control. Transcription factors such as c-Myc can regulate AASS expression.[16]
Post-Translational Modifications
The activity of enzymes in the lysine degradation pathways can be modulated by post-translational modifications (PTMs). While specific PTMs for each enzyme are not fully elucidated, PTMs of lysine residues on various proteins are a widespread regulatory mechanism.[17][18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study L-lysine metabolism.
Measurement of Saccharopine Dehydrogenase (SDH) Activity
This spectrophotometric assay measures the NADH-dependent conversion of α-ketoglutarate and lysine to saccharopine.
Principle: The reaction is followed by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.0
-
10 mM α-Ketoglutarate
-
20 mM L-Lysine
-
1 mM NADH
-
Enzyme sample (tissue homogenate or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, α-ketoglutarate, and L-lysine.
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M-1cm-1).
Quantification of Pipecolic Acid in Brain Tissue by HPLC
This method allows for the sensitive detection of pipecolic acid in brain samples.
Principle: Pipecolic acid is derivatized and then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.
Materials:
-
Brain tissue sample
-
Internal standard (e.g., nipecotic acid)
-
Derivatizing agent (e.g., dansyl chloride)
-
HPLC system with a C18 column and appropriate detector
Procedure:
-
Homogenize the brain tissue in an appropriate buffer.
-
Deproteinize the sample (e.g., with perchloric acid) and centrifuge.
-
Add the internal standard to the supernatant.
-
Derivatize the sample with dansyl chloride.
-
Inject the derivatized sample into the HPLC system.
-
Separate the pipecolic acid derivative using a suitable mobile phase gradient.
-
Detect and quantify the pipecolic acid based on the peak area relative to the internal standard.
LC-MS/MS for Simultaneous Quantification of Lysine Metabolites
This powerful technique enables the simultaneous measurement of multiple metabolites in a single run.
Principle: Metabolites are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
Plasma or tissue extract
-
Internal standards for each metabolite
-
LC-MS/MS system
Procedure:
-
Extract the metabolites from the sample using a suitable solvent (e.g., methanol).
-
Add a mixture of stable isotope-labeled internal standards.
-
Separate the metabolites on a C18 or HILIC column.
-
Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode, with specific transitions for each metabolite and internal standard.
-
Quantify each metabolite by comparing its peak area to that of its corresponding internal standard.
Experimental Workflow for Stable Isotope Tracing
Stable isotope tracing is used to follow the metabolic fate of L-lysine through its degradation pathways.
Workflow:
-
Labeling: Administer a stable isotope-labeled L-lysine (e.g., 13C6-L-lysine or 15N2-L-lysine) to cells, tissues, or a whole organism.
-
Sampling: Collect samples (e.g., cells, plasma, tissue) at various time points.
-
Metabolite Extraction: Extract metabolites from the samples.
-
LC-MS Analysis: Analyze the extracts using LC-MS to determine the isotopic enrichment in downstream metabolites.
-
Data Analysis: Calculate the fractional contribution of the labeled lysine to the pools of its metabolites to determine pathway flux.
Caption: Workflow for stable isotope tracing of L-lysine metabolism.
Conclusion
The degradation of L-lysine in mammalian systems is a complex and vital metabolic process, primarily occurring through the saccharopine and pipecolic acid pathways. Understanding the intricacies of these pathways, including their enzymatic steps, regulation, and quantitative aspects, is crucial for elucidating their roles in health and disease. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to investigate L-lysine metabolism further. Future research should focus on filling the gaps in our quantitative understanding of these pathways and exploring the therapeutic potential of targeting their key enzymes in various metabolic disorders.
References
- 1. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of pTau and APP levels in mammalian brain after low-dose radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overall kinetic mechanism of saccharopine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. The Effect of Glucagon on Protein Catabolism During Insulin Deficiency: Exchange of Amino Acids Across Skeletal Muscle and the Splanchnic Bed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cisplatin-induced synthetic lethality to arginine-starvation therapy by transcriptional suppression of ASS1 is regulated by DEC1, HIF-1α, and c-Myc transcription network and is independent of ASS1 promoter DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probing lysine posttranslational modifications by unnatural amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Lysine Post-Translational Modifications [chomixbio.com]
Genetic Regulation of L-Lysine Synthesis in Prokaryotes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-lysine, an essential amino acid, is synthesized in prokaryotes primarily through the diaminopimelate (DAP) pathway, with a smaller subset of organisms utilizing the α-aminoadipate (AAA) pathway. The synthesis is tightly regulated at both the enzymatic and genetic levels to maintain cellular homeostasis and conserve resources. This guide provides a comprehensive overview of these regulatory mechanisms, focusing on feedback inhibition of key enzymes and transcriptional control via protein regulators and riboswitches. We present quantitative data on enzyme kinetics and gene expression, detail common experimental protocols for studying these systems, and provide visual representations of the core pathways and regulatory circuits. Understanding these intricate systems is paramount for applications in metabolic engineering to enhance lysine production and for the development of novel antimicrobial agents targeting this essential pathway.
Introduction
L-lysine is a fundamental building block for protein synthesis. In many bacteria, its precursor, meso-diaminopimelate (m-DAP), is also a critical component of the peptidoglycan cell wall, making its biosynthesis essential for survival.[1] Unlike animals, which must acquire lysine through their diet, most bacteria and plants synthesize it de novo. This distinction makes the lysine biosynthetic pathway an attractive target for the development of new antibiotics.[2]
Prokaryotes have evolved two distinct pathways for lysine biosynthesis:
-
The Diaminopimelate (DAP) Pathway: This is the most prevalent pathway in bacteria. It starts from aspartate and proceeds through several enzymatic steps to produce L-lysine. The DAP pathway itself has multiple variants, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, which differ in the intermediate steps converting tetrahydrodipicolinate to m-DAP.[3][4]
-
The α-Aminoadipate (AAA) Pathway: This pathway is less common in prokaryotes but has been identified in some species, such as Thermus thermophilus.[5][6] It begins with α-ketoglutarate and acetyl-CoA.[3]
The expression of genes and the activity of enzymes in these pathways are meticulously controlled to prevent the overproduction of lysine, which would be energetically wasteful. The primary regulatory mechanisms include allosteric feedback inhibition of enzymes and transcriptional regulation of the genes that encode them.
Enzymatic Regulation: Allosteric Feedback Inhibition
The primary and most immediate form of regulation is allosteric feedback inhibition, where L-lysine, the final product of the pathway, binds to and inhibits the activity of early-step enzymes. This mechanism allows for a rapid response to changes in intracellular lysine concentration.
Aspartate Kinase (AK)
The first committed step in the biosynthesis of the aspartate family of amino acids (lysine, threonine, and methionine) is catalyzed by aspartate kinase (AK). In many bacteria, such as Escherichia coli, there are multiple isoforms of AK, each regulated by one of the end-product amino acids.[7] The lysine-sensitive isoform, encoded by the lysC gene, is a key regulatory point. High concentrations of L-lysine bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[7][8] Mutations in the allosteric binding sites of AK can lead to feedback-resistant enzymes, a common strategy employed in metabolic engineering to overproduce lysine.[8][9][10]
Dihydrodipicolinate Synthase (DHDPS)
Dihydrodipicolinate synthase (DHDPS), encoded by the dapA gene, catalyzes the first irreversible step unique to the lysine biosynthesis branch of the aspartate pathway.[11] It is also subject to allosteric feedback inhibition by L-lysine. The inhibition mechanism can be complex; for instance, in E. coli, L-lysine acts as a partial noncompetitive inhibitor, binding to the enzyme and reducing its maximum velocity.[3][12]
Table 1: Quantitative Data on Enzyme Inhibition
This table summarizes key kinetic parameters for the primary regulatory enzymes in the L-lysine biosynthesis pathway.
| Enzyme | Organism | Gene | Substrate(s) | K_m | Inhibitor | K_i / IC_50 | Reference(s) |
| Aspartate Kinase (AK) | Zea mays (Maize) | - | MgATP | 0.43 mM | L-Lysine | 7 µM (IC_50) | [2] |
| Aspartate | 1.04 mM | [2] | |||||
| Aspartate Kinase III (AKIII) | Escherichia coli | lysC | - | - | L-Lysine | Allosterically Inhibited | [9] |
| Dihydrodipicolinate Synthase (DHDPS) | Escherichia coli | dapA | Pyruvate, ASA | - | L-Lysine | ~0.3 mM (at pH 8.0) | [3][12] |
| L-Lysine | ~5 mM (at pH 5.7) | [3][12] |
Note: Kinetic parameters can vary significantly with experimental conditions such as pH.
Genetic Regulation: Transcriptional Control
Long-term regulation of lysine synthesis is achieved by controlling the transcription of the biosynthetic genes. This is accomplished through the action of protein transcription factors and, notably, through RNA-based regulation by riboswitches.
Transcriptional Activators and Repressors
The expression of lysine biosynthetic genes can be controlled by dedicated protein regulators. A well-studied example is the regulation of the dapB gene in E. coli. The transcription of dapB is positively regulated by the LysR-type transcriptional regulator ArgP.[13][14] ArgP binds to the promoter region of dapB, enhancing its transcription. This activation is antagonized by L-lysine; when lysine is abundant, it binds to ArgP, causing it to dissociate from the DNA and thereby repressing dapB expression.[13][14]
Table 2: Quantitative Data on Transcriptional Regulation
This table provides data on the effects of regulatory elements on gene expression and binding affinities.
| Regulatory Element | Organism | Target Gene(s) | Effector | Effect | Quantitative Measure | Reference(s) |
| ArgP | Escherichia coli | dapB | L-Lysine | Repression of activation | Apparent K_d of ArgP for dapB promoter: 35 nM | [13][14] |
| lysC Riboswitch | Bacillus subtilis | lysC | L-Lysine | Transcriptional termination | Apparent K_D for L-Lysine: ~1 µM | [15] |
| lysC Riboswitch | Bacillus subtilis | lysC | L-Lysine | Transcriptional termination | T_50 for L-Lysine: 61 ± 9 µM (at low NTPs) | [16] |
The Lysine Riboswitch (LYS Element)
A fascinating and widespread mechanism for regulating lysine biosynthesis involves a riboswitch, a structured non-coding RNA element located in the 5' untranslated region (5'-UTR) of mRNA.[17] This element, also known as the LYS element or L box, directly binds to L-lysine.[15][17] This binding induces a conformational change in the RNA structure, which in turn regulates the expression of the downstream gene(s).[18]
The mechanism of action varies between bacterial groups:
-
Transcriptional Attenuation: In Gram-positive bacteria like Bacillus subtilis, the lysine-bound conformation of the riboswitch promotes the formation of a rho-independent terminator hairpin. This prematurely stops transcription of the lysC gene. In the absence of lysine, an alternative anti-terminator structure forms, allowing transcription to proceed.[18]
-
Translational Inhibition: In Gram-negative bacteria like E. coli, the lysine-bound riboswitch adopts a structure that sequesters the Shine-Dalgarno sequence, blocking ribosome binding and inhibiting translation initiation.
The lysine riboswitch is highly specific, discriminating effectively between L-lysine and its close analogs, such as D-lysine and ornithine.[15] Its affinity for lysine is tightly tuned to the physiological concentration range of the amino acid within the cell.[15][16]
Lysine Biosynthesis Pathways and Regulatory Circuits
The following diagrams, generated using the DOT language, illustrate the key pathways and regulatory feedback loops discussed.
The Diaminopimelate (DAP) Pathway
Caption: The Diaminopimelate (DAP) pathway for L-lysine synthesis with key feedback inhibition loops.
The α-Aminoadipate (AAA) Pathway in Prokaryotes
Caption: The α-Aminoadipate (AAA) pathway for L-lysine synthesis found in some prokaryotes.
Lysine Riboswitch Mechanism (Transcriptional Attenuation)
Caption: Transcriptional attenuation mechanism of the lysine riboswitch in response to lysine levels.
Experimental Protocols and Methodologies
Investigating the genetic regulation of lysine synthesis involves a range of molecular biology and biochemical techniques. Below are overviews of key experimental protocols.
Construction of Gene Knockout Mutants
Creating targeted gene deletions is fundamental to understanding gene function and for metabolic engineering. A common method in E. coli is Lambda Red-mediated homologous recombination.
-
Principle: This technique uses the bacteriophage λ Red proteins (Exo, Beta, and Gam) to facilitate recombination of a linear DNA fragment (typically an antibiotic resistance cassette) into the bacterial chromosome, replacing the target gene.
-
Workflow:
-
Generate Targeting Cassette: A DNA fragment containing an antibiotic resistance gene flanked by short homology regions (40-50 bp) identical to the sequences upstream and downstream of the target gene is generated by PCR.
-
Prepare Competent Cells: The recipient bacterial strain, carrying a plasmid that expresses the λ Red recombinase genes (often under an inducible promoter like arabinose), is grown and made electrocompetent.
-
Induce Recombinase Expression: The expression of the λ Red proteins is induced (e.g., by adding arabinose).
-
Electroporation: The linear targeting cassette is introduced into the induced cells via electroporation.
-
Selection and Verification: Recombinant cells are selected on agar plates containing the appropriate antibiotic. Successful deletion of the target gene is then verified by colony PCR and DNA sequencing.
-
Enzyme Assays
Quantifying the activity of key regulatory enzymes like aspartate kinase is crucial for studying feedback inhibition.
-
Principle: AK activity is typically measured using a coupled spectrophotometric assay. The product of the AK reaction, aspartyl-phosphate, is converted to aspartate-semialdehyde, which is then oxidized by a dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored over time and is proportional to the AK activity.
-
Methodology:
-
Reaction Mixture: A reaction buffer is prepared containing L-aspartate, ATP, MgCl₂, a coupling enzyme (e.g., aspartate-semialdehyde dehydrogenase), and NADP+.
-
Initiation: The reaction is initiated by adding the purified enzyme or cell-free extract.
-
Measurement: The change in absorbance at 340 nm is recorded using a spectrophotometer.
-
Inhibition Studies: To determine the inhibitory effect of lysine, various concentrations of L-lysine are added to the reaction mixture, and the resulting enzyme activities are measured to calculate parameters like IC₅₀ or K_i.
-
Northern Blot Analysis for Gene Expression
Northern blotting is a classic technique used to study gene expression by detecting specific RNA molecules in a sample.
-
Principle: RNA is separated by size via gel electrophoresis, transferred to a solid membrane, and then detected using a labeled probe complementary to the RNA of interest. The signal intensity is proportional to the amount of the specific RNA.
-
Workflow:
-
RNA Extraction: Total RNA is isolated from bacterial cells grown under different conditions (e.g., with and without excess lysine).
-
Denaturing Gel Electrophoresis: RNA samples are separated on a denaturing agarose gel (containing formaldehyde) to prevent secondary structure formation.
-
Blotting: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane via capillary action or electroblotting.[19]
-
Probe Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is complementary to the target transcript (e.g., lysC mRNA). The probe is typically labeled with radioactivity (³²P) or a non-radioactive tag (e.g., digoxin).[19][20][21]
-
Washing and Detection: The membrane is washed to remove unbound probe, and the signal from the hybridized probe is detected by autoradiography or chemiluminescence, revealing the size and relative abundance of the target transcript.[21]
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful, genome-wide technique to identify the binding sites of DNA-binding proteins, such as transcription factors like ArgP.[1][22]
-
Principle: DNA-binding proteins are cross-linked to the DNA in vivo. The chromatin is then sheared, and the protein of interest is immunoprecipitated using a specific antibody. The associated DNA is then purified and identified by next-generation sequencing.[22]
-
Workflow:
-
Cross-linking: Proteins are covalently cross-linked to DNA using formaldehyde.[23]
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600 bp) by sonication or enzymatic digestion.[23]
-
Immunoprecipitation (IP): An antibody specific to the target protein is used to pull down the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Sequencing and Analysis: The purified DNA fragments are sequenced, and the resulting reads are mapped to the reference genome. Regions with a high density of reads (peaks) represent the binding sites of the target protein.
-
Table 3: L-Lysine Production in Engineered Prokaryotes
This table highlights the impact of genetic modifications on L-lysine production titers in industrially relevant bacteria.
| Organism | Key Genetic Modifications | Fermentation Condition | L-Lysine Titer (g/L) | Reference(s) |
| Corynebacterium glutamicum MH 20-22 B | - (Optimization of conditions) | Free cells, 72h | 26.34 | [24] |
| Corynebacterium glutamicum MH 20-22 B | - (Immobilized cells) | Immobilized cells, 96h | 31.58 | [24] |
| Corynebacterium glutamicum ATCC 13287 | Auxotroph (Threonine/Methionine) | Batch culture, 15h | ~2.0 (9.0 mM) | [4] |
| Escherichia coli | Engineered for cadaverine production (lysine precursor) | Fed-batch | 33.19 (cadaverine) | [25] |
Conclusion and Future Perspectives
The genetic regulation of L-lysine synthesis in prokaryotes is a multi-layered and highly sophisticated system, essential for bacterial viability and metabolic efficiency. The interplay between allosteric feedback inhibition of enzymes and transcriptional control via proteins and riboswitches provides both rapid and sustained responses to fluctuating cellular needs. A thorough understanding of these mechanisms has been instrumental in the metabolic engineering of industrial strains for the large-scale production of L-lysine.
Future research will likely focus on leveraging systems biology approaches to create more comprehensive models of these regulatory networks. The discovery and characterization of novel regulatory elements, particularly in pathogenic bacteria, will continue to provide new targets for antimicrobial drug development. Furthermore, the principles of dynamic regulation observed in nature, such as those mediated by riboswitches, are inspiring the design of synthetic biological circuits for precise control of metabolic pathways in biotechnology. The continued exploration of this fundamental area of microbiology promises to yield significant benefits for both industrial and medical applications.
References
- 1. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Kinetic studies of lysine-sensitive aspartate kinase purified from maize suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-Depth Profiling of Lysine-Producing Corynebacterium glutamicum by Combined Analysis of the Transcriptome, Metabolome, and Fluxome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Aminoadipate aminotransferase from an extremely thermophilic bacterium, Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]
- 7. Aspartate kinase - Wikipedia [en.wikipedia.org]
- 8. Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense: from experiment to MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutation analysis of the feedback inhibition site of aspartokinase III of Escherichia coli K-12 and its use in L-threonine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism for multiple-substrates recognition of alpha-aminoadipate aminotransferase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydrodipicolinate Synthase: Structure, Dynamics, Function, and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lysine Represses Transcription of the Escherichia coli dapB Gene by Preventing Its Activation by the ArgP Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysine Represses Transcription of the Escherichia coli dapB Gene by Preventing Its Activation by the ArgP Activator | Semantic Scholar [semanticscholar.org]
- 15. An mRNA structure in bacteria that controls gene expression by binding lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into the regulatory landscape of the lysine riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysine riboswitch - Wikipedia [en.wikipedia.org]
- 18. Role of lysine binding residues in the global folding of the lysC riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fgsc.net [fgsc.net]
- 20. gladstone.org [gladstone.org]
- 21. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
L-Lysine as a Precursor for Carnitine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-carnitine is a conditionally essential nutrient, pivotal for mitochondrial fatty acid β-oxidation and cellular energy metabolism. Its endogenous synthesis in mammals, primarily in the liver and kidneys, is a multi-step enzymatic process originating from the essential amino acid L-lysine. This technical guide provides an in-depth overview of the carnitine biosynthetic pathway, detailing the enzymatic reactions, key intermediates, and cellular compartmentalization. It summarizes available quantitative data on enzyme kinetics, presents detailed experimental protocols for assessing pathway activity, and illustrates the core biochemical logic through diagrams. This document is intended to serve as a comprehensive resource for researchers investigating carnitine metabolism, its regulation, and its implications in health, disease, and pharmacology.
Introduction
L-carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) plays an indispensable role in cellular bioenergetics. Its primary function is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a rate-limiting step for their subsequent β-oxidation.[1] Carnitine homeostasis is maintained through dietary intake, efficient renal reabsorption, and endogenous biosynthesis.[2] The synthesis pathway utilizes protein-derived L-lysine, which undergoes post-translational methylation to form ε-N-trimethyllysine (TML), the initial substrate for the pathway.[3][4] Four key enzymatic steps then convert TML into L-carnitine, a process requiring essential cofactors including iron, vitamin C, vitamin B6, and niacin.[1] Understanding this pathway is critical for developing therapeutic strategies for primary and secondary carnitine deficiencies and for modulating cellular metabolism in various pathological contexts.
The Carnitine Biosynthetic Pathway
The conversion of L-lysine to L-carnitine is a conserved four-step enzymatic cascade that spans multiple cellular compartments, including lysosomes, mitochondria, and the cytosol.[1][4] The pathway begins not with free lysine, but with lysine residues within proteins, which are trimethylated using S-adenosyl-methionine as a methyl group donor.[3] Proteolytic degradation then releases free ε-N-trimethyllysine (TML), the first committed intermediate of the pathway.[3][5]
The four subsequent enzymatic reactions are:
-
Hydroxylation of TML: Trimethyllysine Dioxygenase (TMLHE; also known as TMLH or TMLD) catalyzes the hydroxylation of TML to 3-hydroxy-Nε-trimethyllysine (HTML). This reaction occurs in the mitochondrial matrix.[3][6]
-
Aldol Cleavage of HTML: Hydroxytrimethyllysine Aldolase (HTMLA) cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. This step takes place in the cytosol.[3] Recent research suggests that serine hydroxymethyltransferase (SHMT) 1 and 2 can perform this function in humans.[7][8]
-
Dehydrogenation of TMABA: 4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH), encoded by the ALDH9A1 gene in humans, oxidizes TMABA to γ-butyrobetaine (γ-BB) in the cytosol.[9][10]
-
Hydroxylation of γ-Butyrobetaine: γ-Butyrobetaine Dioxygenase (BBOX1; also known as GBBH) catalyzes the final stereospecific hydroxylation of γ-BB to form L-carnitine.[11] While the preceding steps can occur in many tissues, this final reaction is primarily restricted to the liver, kidneys, and to a lesser extent, the brain in humans.[11]
Tissues like skeletal and cardiac muscle, which have high energy demands and rely on fatty acid oxidation, cannot synthesize carnitine and are dependent on its uptake from circulation.[1]
Pathway Visualization
The logical flow of the carnitine biosynthesis pathway, including enzymes, substrates, and cellular locations, is depicted below.
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of the carnitine biosynthesis pathway are determined by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all human enzymes in the pathway are not fully elucidated, available parameters are crucial for modeling metabolic flux and understanding potential bottlenecks.
| Enzyme | Gene | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Organism/Source |
| TMLHE | TMLHE | (2S)-Nε-Trimethyllysine | KD = 5.78 µM | - | - | - | Human (recombinant) |
| TMABA-DH | ALDH9A1 | TMABAL | 80 ± 10 | 18.0 ± 0.6 nmol·s⁻¹·mg⁻¹ | 0.97 | 12,125 | Human (recombinant) |
| TMABA-DH | ALDH9A1 | NAD⁺ | 260 ± 30 | - | - | - | Human (recombinant) |
| BBOX1 | BBOX1 | γ-Butyrobetaine | - | - | - | - | Data not available |
| HTMLA | SHMT1/2 | HTML | - | - | - | - | Data not available |
Note: Data for human enzymes are prioritized. KD (dissociation constant) is provided for TMLHE as a measure of binding affinity in the absence of complete Michaelis-Menten kinetic data.[12] Kinetic parameters for TMABA-DH (ALDH9A1) are from a detailed study of the recombinant human enzyme.[9]
Experimental Protocols
Accurate measurement of the activity of carnitine biosynthesis enzymes and the quantification of pathway intermediates are essential for research in this field. Below are detailed methodologies for key assays.
Protocol for γ-Butyrobetaine Dioxygenase (BBOX1) Radiometric Activity Assay
This protocol is based on the principle of measuring the release of tritiated water (³H₂O) from a specifically labeled substrate, [2,3-³H]γ-butyrobetaine, upon its hydroxylation to carnitine.[13]
Materials:
-
Enzyme source (e.g., tissue homogenate, purified recombinant BBOX1)
-
[2,3-³H]γ-butyrobetaine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
L-Ascorbic acid (Ascorbate)
-
α-Ketoglutarate (α-KG)
-
Ferrous sulfate (FeSO₄)
-
Catalase
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Activated charcoal
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master reaction mixture in potassium phosphate buffer (e.g., 50 mM, pH 7.5). For a final volume of 0.5 mL, the final concentrations should be:
-
Ascorbate: 1-2 mM
-
α-Ketoglutarate: 0.5-1 mM
-
Ferrous Sulfate: 50-100 µM
-
Catalase: ~1000 units
-
DTT: 1 mM
-
[2,3-³H]γ-butyrobetaine: 0.1-0.5 mM (with appropriate specific activity)
-
-
Enzyme Preparation: Prepare the enzyme sample (e.g., tissue supernatant from homogenization in a suitable buffer) on ice. The amount of protein will need to be optimized to ensure the reaction is linear with respect to time and protein concentration.
-
Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme preparation to the reaction mixture. Include a blank control where the enzyme is added after the termination step.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction velocity is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold TCA (e.g., 10% w/v).
-
Separation of ³H₂O:
-
Centrifuge the terminated reaction tubes to pellet precipitated protein.
-
To the supernatant, add a slurry of activated charcoal to bind the unreacted tritiated substrate.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the charcoal.
-
-
Quantification:
-
Carefully remove an aliquot of the supernatant, which now contains the released ³H₂O.
-
Add the aliquot to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Calculation: Calculate the amount of ³H₂O formed by comparing the CPM of the samples to a standard curve of known [³H]H₂O activity, subtracting the blank control value. Convert this to the rate of carnitine formation (e.g., nmol/min/mg protein), applying a correction factor if there is a significant isotope effect.[13]
Protocol for Quantification of Carnitine and Precursors by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of carnitine, acylcarnitines, and precursors like TML and γ-BB in biological matrices.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (stable isotope-labeled carnitine, TML, γ-BB, etc.)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
-
Appropriate chromatography column (e.g., HILIC or C18 reversed-phase)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of sample (e.g., plasma), add 400 µL of cold ACN or MeOH containing the mixture of internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Chromatography:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC system.
-
Separate the analytes using a gradient elution. For example, with a HILIC column:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with a high percentage of B, then decrease to elute the polar analytes.
-
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Define specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
L-Carnitine: m/z 162 → 103
-
γ-Butyrobetaine: m/z 146 → 87
-
ε-N-Trimethyllysine: m/z 189 → 130
-
-
-
Data Analysis:
-
Generate a standard curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the standards.
-
Calculate the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Experimental Workflow Visualization
Regulation of Carnitine Biosynthesis
The synthesis of L-carnitine is a tightly regulated process to maintain cellular and systemic homeostasis. Regulation occurs at multiple levels, including substrate availability, cofactor adequacy, and enzymatic control.[5]
-
Genetic and Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes, such as BBOX1 and TMLHE, is subject to transcriptional control by factors that respond to the cell's metabolic state.[5] For example, studies have shown that the expression of carnitine transporters and biosynthetic enzymes can be influenced by metabolic regulators like PPARs, although direct transcriptional control of the entire pathway is still an area of active research.[2]
-
Nutritional Regulation: The availability of the primary precursors, lysine and methionine (as S-adenosyl-methionine), is a fundamental determinant of the overall synthesis rate. Furthermore, the pathway is dependent on adequate levels of essential vitamin and mineral cofactors, including vitamin C (ascorbate), vitamin B6 (pyridoxal 5'-phosphate), niacin (as NAD⁺), and iron (Fe²⁺).[5] Deficiencies in any of these can impair carnitine production.
-
Hormonal and Metabolic Control: Hormones such as insulin and glucagon can modulate carnitine biosynthesis, aligning it with the body's overall metabolic state (e.g., fed vs. fasted).[5]
-
Feedback Inhibition: The final enzyme in the pathway, BBOX1, is subject to feedback inhibition by its product, L-carnitine.[5] This ensures that synthesis is downregulated when carnitine levels are sufficient, preventing excessive production.
Regulatory Logic Visualization
Conclusion
The biosynthesis of L-carnitine from L-lysine is a fundamental metabolic pathway with significant implications for human health. Its proper functioning is essential for energy production from fatty acids, and disruptions in this pathway are linked to a range of metabolic disorders. This guide has provided a detailed overview of the enzymatic steps, quantitative kinetic data, experimental methodologies, and regulatory mechanisms governing this process. For drug development professionals, targeting the enzymes of this pathway, such as BBOX1, presents opportunities for modulating cellular metabolism in conditions like cardiovascular disease. For researchers and scientists, the remaining gaps in our understanding, particularly concerning the precise kinetic properties of all human enzymes and the detailed molecular mechanisms of their regulation, represent fertile ground for future investigation. A deeper, quantitative understanding of this pathway will continue to be critical for advancing diagnostics and therapeutics related to cellular metabolism.
References
- 1. Kinetic and structural analysis of human ALDH9A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and structural analysis of human ALDH9A1 [ouci.dntb.gov.ua]
- 5. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. One substrate many enzymes virtual screening uncovers missing genes of carnitine biosynthesis in human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 11. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 12. Binding versus Enzymatic Processing of ε-Trimethyllysine Dioxygenase Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simplified method for the measurement of gamma-butyrobetaine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of L-Lysine: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine, an essential amino acid, is a fundamental component of proteins and plays a crucial role in various physiological processes. Its basic side chain, containing a primary amine, makes it a versatile scaffold for chemical modification. Structural analogs of L-lysine have emerged as a promising class of molecules with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of key L-lysine analogs, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Antimicrobial Activity of L-Lysine Analogs
L-lysine analogs represent a significant area of research in the development of novel antimicrobial agents. Their cationic nature often facilitates interaction with and disruption of microbial cell membranes.
ε-Poly-L-lysine (ε-PL)
ε-Poly-L-lysine is a naturally occurring homopolymer of L-lysine, where the peptide bonds are formed between the α-carboxyl and ε-amino groups. It is widely used as a food preservative due to its broad-spectrum antimicrobial activity and high safety profile.
Mechanism of Action: The primary mechanism of action of ε-PL involves its electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of membrane integrity, causing leakage of intracellular components and ultimately cell death.[1] Studies have shown that ε-PL can also induce oxidative stress by increasing the levels of reactive oxygen species (ROS) and affect the expression of genes related to virulence and DNA damage response in bacteria like E. coli O157:H7.[2]
Quantitative Data:
| Analog | Microorganism | MIC (µg/mL) | Reference |
| ε-Poly-L-lysine | Escherichia coli | 1-8 | [3] |
| ε-Poly-L-lysine | Staphylococcus aureus | 1-8 | [3] |
| ε-Poly-L-lysine | Candida albicans | >500 | [3] |
| ε-Poly-L-lysine | Trichophyton rubrum | >500 | [3] |
Peptide Analogs with L-lysine Substitutions
Synthetic antimicrobial peptides (AMPs) often incorporate L-lysine residues to enhance their cationic character and antimicrobial efficacy.
Quantitative Data:
| Peptide Analog | Microorganism | MIC (µM) | Reference |
| HPA3NT3-A2 | E. coli | 1-4 | [4] |
| HPA3NT3-A2 | S. aureus | 1-4 | [4] |
| CM15 | E. coli | <8 | [5] |
| CM15 (D-lysine substituted) | E. coli | 2-4 fold increase | [5] |
| AamAP1-Lysine | S. aureus | 5 | [6] |
| AamAP1-Lysine | P. aeruginosa | 5 | [6] |
| Phylloseptin-TO2 (SR) | Most strains | 2 | [7] |
| Phylloseptin-TO2 (SR2) | Most strains | 2 | [7] |
Enzyme Inhibitory Activity
The structural features of L-lysine have been exploited to design potent and selective inhibitors of various enzymes, with significant therapeutic implications.
Angiotensin-Converting Enzyme (ACE) Inhibitors
Lisinopril, a well-known ACE inhibitor used for treating hypertension, is a synthetic peptide derivative containing an L-lysine analog. It functions by competitively inhibiting ACE, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Quantitative Data:
| Analog | IC50 (nmol/L) | Reference |
| Lisinopril | 0.14-42 | [8] |
| Nε-carbobenzoxy-L-lysine derivatives | 0.14-42 | [8] |
Nitric Oxide Synthase (NOS) Inhibitors
L-N6-(1-iminoethyl)lysine (L-NIL) is a selective inhibitor of inducible nitric oxide synthase (iNOS) over the constitutive forms.[9] This selectivity is crucial for therapeutic applications where specific inhibition of iNOS is desired to mitigate inflammatory processes without affecting the physiological roles of constitutive NOS.
Quantitative Data:
| Analog | Enzyme | IC50 (µM) | Selectivity (fold) | Reference |
| L-N6-(1-iminoethyl)lysine (L-NIL) | miNOS | 3.3 | 28-fold vs. rat brain cNOS | [9] |
| L-N6-(1-iminoethyl)lysine (L-NIL) | rat brain cNOS | 92 | - | [9] |
Histone Lysine Methyltransferase Inhibitors
Amide-derived lysine analogs incorporated into histone H3 peptides have been shown to act as inhibitors of histone lysine methyltransferases like G9a-like protein (GLP).
Quantitative Data:
| Analog | Enzyme | IC50 (µM) | Reference |
| H3KD-Abu9 | GLP | 1.29 | [10] |
| H3KL-Phe9 | GLP | 21.6 | [10] |
Anticancer Activity
L-lysine analogs have demonstrated promising anticancer properties through various mechanisms, including induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation and metastasis.
Mechanism of Action: The anticancer effects of some lysine analogs are linked to their ability to induce apoptosis. For instance, L-lysine α-oxidase exerts its cytotoxic effect through the depletion of L-lysine and the generation of hydrogen peroxide.[11] In osteosarcoma, the L-lysine analog Nε-(1-Carboxymethyl)-L-lysine (CML) has been shown to promote metastasis and cancer stemness by activating the RAGE receptor and its downstream ERK/NFκB signaling pathway.[4] Lysine has also been implicated in regulating cancer cell dissemination in estrogen receptor-positive breast cancer through the upregulation of U2AF1 and RPN2 proteins.[12] Additionally, lysine can influence the PI3K/Akt and mTORC1 signaling pathways, which are frequently dysregulated in cancer.
Antiviral Activity
Certain L-lysine analogs have shown potential as antiviral agents. For example, ε-poly-L-lysine has been investigated for its ability to inhibit viral replication. The positively charged nature of these compounds is thought to interfere with the interaction between the virus and host cells.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[13]
-
Serial Dilution: The L-lysine analog is serially diluted in the broth within a 96-well microtiter plate.[14]
-
Inoculation: Each well is inoculated with the microbial suspension.[14]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the analog that completely inhibits visible growth of the microorganism.[14]
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of ACE.
Protocol:
-
Reaction Mixture: A solution of ACE (e.g., from rabbit lung) is incubated with various concentrations of the L-lysine analog.[15]
-
Substrate Addition: The substrate, such as hippuryl-histidyl-leucine (HHL) or p-hydroxybenzoyl-glycyl-l-histidyl-l-leucine, is added to initiate the reaction.[9][15]
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 20-45 minutes).[15][16]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., hippuric acid or p-hydroxybenzoic acid) is quantified, typically by spectrophotometry or HPLC.[9][15]
-
Calculation of IC50: The concentration of the analog that causes 50% inhibition of ACE activity (IC50) is determined.[16]
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[17]
-
Compound Treatment: The cells are treated with various concentrations of the L-lysine analog for a specified duration (e.g., 72 hours).[17]
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours.[5]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., isopropanol or DMSO).[18][19]
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.[18]
-
Calculation of IC50: The concentration of the analog that causes a 50% reduction in cell viability (IC50) is calculated.[19]
Viral Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles due to an antiviral compound.
Protocol:
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.[20]
-
Virus and Compound Incubation: The cells are infected with a known amount of virus in the presence of varying concentrations of the L-lysine analog.[21]
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[22]
-
Incubation: The plates are incubated for several days to allow for plaque formation.[21]
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones of dead or lysed cells.[20]
-
Quantification: The number of plaques is counted, and the concentration of the analog that reduces the plaque number by 50% (IC50) is determined.[21]
Synthesis of L-Lysine Analogs
Synthesis of ε-Poly-L-lysine (ε-PL)
While ε-PL is typically produced through microbial fermentation using strains of Streptomyces, such as Streptomyces albulus, chemical synthesis methods have also been developed.[23][24] These often involve complex steps of protection and deprotection of the amino and carboxyl groups of L-lysine.[8]
Synthesis of Lisinopril
The synthesis of lisinopril is a multi-step process that can be achieved through various routes, including solid-phase synthesis. A common approach involves:
-
Coupling of protected L-proline to a solid support resin.[25]
-
Deprotection and subsequent coupling with a protected L-lysine derivative.[25]
-
Reductive amination with 2-oxo-4-phenylbutyric acid.[26]
-
Cleavage from the resin and deprotection to yield lisinopril.[25]
Synthesis of Phosphonate Analogs of L-Lysine
Phosphonate analogs of L-lysine, which can serve as stable mimics of phosphorylated lysine, can be synthesized chemoenzymatically. This process may involve the kinetic resolution of ω-halo-α-(chloroacetoxy)phosphonates using a protease, followed by conversion of the resulting (S)-alcohols into the desired phosphonic acid analogs via azides.[15]
Synthesis of L-Lysine Dendrimers
L-lysine dendrimers are highly branched, monodisperse macromolecules. Their synthesis is typically achieved through a divergent approach using orthogonally protected lysine residues, allowing for the stepwise construction of dendrimer generations.[27] Solid-phase synthesis methods have been developed to efficiently produce well-defined lysine dendrimers.[27]
Signaling Pathways and Experimental Workflows
The biological activities of L-lysine analogs are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
Conclusion
Structural analogs of L-lysine represent a rich and diverse source of biologically active molecules with significant therapeutic potential. From the well-established antimicrobial properties of ε-poly-L-lysine to the life-saving effects of ACE inhibitors like lisinopril, the modification of the L-lysine scaffold has proven to be a fruitful strategy in drug discovery. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate further research and development in this exciting field. The elucidation of the signaling pathways affected by these analogs continues to open new avenues for targeted therapies against a range of diseases. As our understanding of the structure-activity relationships of L-lysine analogs deepens, we can anticipate the development of even more potent and selective therapeutic agents in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory activity and protein binding of L-lysine derivatives as angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Conformations of Dendronized Poly(L-lysine) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 16. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 17. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 25. Synthesis and Evaluation of Non‐Hydrolyzable Phospho‐Lysine Peptide Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]
Methodological & Application
Application Note: HPLC-Based Quantification of L-Lysine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of L-lysine in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization. L-lysine, an essential amino acid, plays a crucial role in various physiological processes, and its accurate measurement in plasma is vital for clinical diagnostics and pharmaceutical research. Due to its lack of a strong native chromophore, L-lysine requires derivatization to enable sensitive detection by UV or fluorescence detectors.[1] This protocol details sample preparation involving protein precipitation, a robust derivatization procedure using o-phthaldialdehyde (OPA), optimized chromatographic conditions, and comprehensive method validation parameters.
Principle
The method is based on the separation and quantification of L-lysine using RP-HPLC. The workflow involves several key steps:
-
Sample Preparation : Plasma proteins, which can interfere with the analysis, are removed by precipitation with an acid, such as sulfosalicylic acid (SSA).[2]
-
Pre-column Derivatization : The primary amino group of L-lysine reacts with o-phthaldialdehyde (OPA) in the presence of a thiol reagent to form a highly fluorescent isoindole derivative. This step significantly enhances the sensitivity of the detection.[2][3]
-
Chromatographic Separation : The derivatized L-lysine is separated from other amino acids and plasma components on a C18 reversed-phase column using a gradient elution.
-
Detection and Quantification : The fluorescent derivative is detected by a fluorescence detector (FLD). Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
Experimental Workflow
Caption: Overall workflow for L-lysine quantification in plasma.
Apparatus and Reagents
3.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler with derivatization capabilities (preferred) or manual injector
-
Column Thermostat
-
Fluorescence Detector (FLD)
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge and microcentrifuge
-
Vortex mixer
-
pH meter
-
Syringe filters (0.45 µm)
-
Volumetric flasks, pipettes, and standard labware
3.2 Reagents
-
L-lysine monohydrochloride (analytical standard)
-
o-Phthaldialdehyde (OPA)
-
2-Mercaptoethanol or 3-Mercaptopropionic acid
-
Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)
-
Sodium borate buffer (pH 9.5-10.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (HPLC grade)
-
Triethylamine
-
Ultrapure water
Detailed Experimental Protocols
4.1. Preparation of Solutions
-
L-lysine Stock Standard (1 mg/mL): Accurately weigh 10 mg of L-lysine monohydrochloride and dissolve in 10 mL of ultrapure water. Store at 4°C.
-
Working Standards: Prepare a series of working standards by serially diluting the stock standard with ultrapure water to achieve a concentration range suitable for the calibration curve (e.g., 1 to 200 µM).
-
Protein Precipitant (10% w/v SSA): Dissolve 10 g of sulfosalicylic acid in 100 mL of ultrapure water.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of sodium borate buffer (0.4 M, pH 10.4) and 100 µL of 2-mercaptoethanol. Mix well and protect from light. This reagent is stable for about one week when stored at 4°C.[3]
4.2. Sample Collection and Preparation
-
Patient Preparation: The patient should fast for at least two hours before blood collection. If receiving total parenteral nutrition (TPN), it should be discontinued for four hours prior.[4]
-
Blood Collection: Collect whole blood in tubes containing lithium or sodium heparin (green top tubes).[4] Avoid using gel separator tubes.[4]
-
Plasma Separation: Centrifuge the blood sample at approximately 2,000 x g for 15 minutes at 4°C.
-
Protein Precipitation:
4.3. Pre-Column Derivatization Procedure
The following procedure can be automated using a compatible autosampler.
-
Mix 50 µL of the deproteinized plasma supernatant (or standard solution) with 450 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Immediately inject a defined volume (e.g., 20 µL) of the mixture into the HPLC system.
Caption: OPA derivatization reaction of L-lysine.
4.4. HPLC Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for the separation of derivatized L-lysine. Optimization may be required depending on the specific column and system used.
| Parameter | Condition |
| Column | Purospher STAR RP-18e (250 mm x 4.6 mm, 5 µm) or equivalent[6] |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.5 with Triethylamine[6] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient may be optimized, starting with a higher percentage of Mobile Phase A to retain polar compounds and gradually increasing Mobile Phase B to elute the derivatized amino acids. A typical run might start at 95% A and ramp to 50% A over 20 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min[6] |
| Column Temperature | 25 - 40°C[6][7] |
| Injection Volume | 20 µL[6] |
| Detection | Fluorescence Detector (FLD) |
| Excitation λ | 340 nm |
| Emission λ | 450 nm |
| Total Run Time | Approximately 30-45 minutes[3] |
Method Validation Data
The described method should be validated to ensure its accuracy, precision, and reliability. The following table presents typical performance characteristics compiled from various validated methods for amino acid analysis.
| Validation Parameter | Typical Value | Reference |
| Linearity Range | 1 - 500 µmol/L | [8] |
| Correlation Coefficient (r²) | > 0.998 | [9] |
| Limit of Detection (LOD) | 0.73 - 1.47 µg/mL | [6][10] |
| Limit of Quantification (LOQ) | 2.37 - 4.41 µg/mL | [6][10] |
| Accuracy (Recovery) | 92% - 105% | [6][11][12] |
| Precision (Intra-day RSD) | < 4% | [3] |
| Precision (Inter-day RSD) | < 5% |
Results and Data Analysis
A typical chromatogram will show a series of peaks corresponding to the different OPA-derivatized amino acids present in the plasma sample. The L-lysine peak is identified by comparing its retention time to that of a pure L-lysine standard.
The concentration of L-lysine in the plasma sample (C_plasma) is calculated using the following formula:
C_plasma (µmol/L) = C_curve * DF
Where:
-
C_curve is the concentration obtained from the linear regression of the calibration curve.
-
DF is the dilution factor from the sample preparation step (e.g., if 200 µL plasma is diluted with 50 µL SSA, the DF is 1.25).
The normal concentration of L-lysine in human plasma is approximately 140.0 µmol/L, though this can vary.[10]
References
- 1. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Incorporation of L-Lysine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the site-specific incorporation of L-lysine analogs into proteins. This powerful technique enables precise control over protein structure and function, opening new avenues for research in proteomics, drug discovery, and biomaterials. The following sections detail the primary methods, quantitative data, and step-by-step protocols for their implementation.
Introduction to Site-Specific L-Lysine Analog Incorporation
The ability to introduce unnatural amino acids (UAAs), specifically analogs of L-lysine, at precise locations within a protein sequence is a transformative tool in protein engineering.[1] Lysine residues are frequently involved in critical biological processes, including post-translational modifications (PTMs) that regulate protein activity, signaling, and degradation.[2] The site-specific incorporation of lysine analogs allows for the study of these PTMs with unprecedented detail, the introduction of novel functionalities such as bioorthogonal handles for labeling, and the development of proteins with enhanced therapeutic properties.[3][4]
The primary methods for achieving site-specific incorporation of L-lysine analogs fall into two main categories: genetic code expansion and chemical modification.
-
Genetic Code Expansion (GCE): This in vivo method utilizes the cell's own translational machinery, repurposed to recognize a specific codon (typically a stop codon) and insert a non-canonical amino acid.[5] The most common approach for lysine analog incorporation is amber suppression , which reassigns the UAG stop codon.[3] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pair, such as the highly versatile pyrrolysyl-tRNA synthetase (PylRS) system, which does not interfere with the host cell's native translational components.[6][7]
-
Chemical Modification: This in vitro method involves the chemical conversion of a natural amino acid residue into a lysine analog after the protein has been expressed and purified. A prominent example is the alkylation of cysteine residues to generate methyl-lysine analogs (MLAs), providing a straightforward route to studying the effects of histone methylation.[8][9]
Quantitative Data for L-Lysine Analog Incorporation
The efficiency of site-specific incorporation of L-lysine analogs can vary depending on the chosen method, the specific analog, the expression system, and the protein of interest. The following tables summarize quantitative data from various studies to provide a comparative overview of expected yields and suppression efficiencies.
Table 1: Protein Yields with Site-Specifically Incorporated L-Lysine Analogs
| L-Lysine Analog | Protein | Expression System | Method | Yield (mg/L of culture) | Reference(s) |
| Nε-propargyl-L-Lysine (PrK) | Ubiquitin | E. coli | Amber Suppression (PylRS) | 15 (free acid), 31 (methylester) | [1] |
| Nε-Boc-L-Lysine (BocK) | Ubiquitin | E. coli | Amber Suppression (PylRS) | ~30 | [10] |
| Acetyl-L-lysine (AcK) | Green Fluorescent Protein (GFP) | E. coli | Amber Suppression (PylRS) | Not specified, but successful incorporation demonstrated | [10] |
| p-azidophenylalanine (p-AzF) at Lys position | T4 Lysozyme | E. coli | Amber Suppression | Not specified, but successful incorporation demonstrated | [3] |
| Methyl-Lysine Analogs (MLAs) | Histones | In vitro | Cysteine Alkylation | High yields suitable for large-scale production | [9] |
Table 2: Amber Suppression Efficiency for L-Lysine Analogs
| L-Lysine Analog | Reporter System | Expression System | Suppression Efficiency | Reference(s) |
| tert-butoxycarbonyl-l-lysine (BocK) | Dual-fluorescence reporter | Mammalian cells | Varies significantly with sequence context | [6] |
| Various Lysine Analogs | GFP with internal amber codon | E. coli | Up to 55% | [2] |
| General Amber Suppression | Phage T4D head protein | E. coli | ~8% for natural lysine | [11] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key methods of site-specific L-lysine analog incorporation.
Protocol 1: In Vivo Incorporation of L-Lysine Analogs in E. coli via Amber Suppression using the PylRS System
This protocol describes the expression of a target protein containing a specific L-lysine analog at a site encoded by an amber (UAG) stop codon in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired incorporation site (e.g., pET vector with appropriate antibiotic resistance).
-
Plasmid encoding the orthogonal PylRS/tRNAPyl pair (e.g., pEVOL, pSUPAR with a different antibiotic resistance).[3]
-
L-lysine analog (e.g., Nε-propargyl-L-lysine).
-
Luria-Bertani (LB) medium and agar plates.
-
Antibiotics (e.g., ampicillin, chloramphenicol).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the PylRS/tRNAPyl plasmid. Plate the transformed cells on LB agar plates containing both antibiotics and incubate overnight at 37°C.[3]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing both antibiotics with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[12]
-
Induction: Add the L-lysine analog to a final concentration of 1-10 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and L-arabinose to a final concentration of 0.02% (if using an arabinose-inducible promoter for the PylRS system).[3]
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking to enhance proper protein folding.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using standard chromatography techniques (e.g., affinity chromatography for tagged proteins).
Protocol 2: In Vitro Installation of Methyl-Lysine Analogs (MLAs) via Cysteine Alkylation
This protocol describes the chemical modification of a purified protein to introduce methyl-lysine analogs at specific sites.
Materials:
-
Purified protein with a cysteine residue at the desired modification site.
-
Alkylation buffer (e.g., 1 M HEPES, 10 mM D/L-methionine, 4 M Guanidium-HCl, 20 mM DTT).[13]
-
Alkylating agents for mono-, di-, or trimethylation (e.g., (2-bromoethyl)trimethylammonium bromide for trimethylation).
-
Dithiothreitol (DTT).
-
Dialysis tubing or desalting columns.
Procedure:
-
Protein Preparation: Dissolve the purified, lyophilized cysteine-containing protein in the alkylation buffer. Incubate for 1 hour at 37°C to ensure complete reduction of the cysteine residue.[13]
-
Alkylation Reaction: Add the appropriate halo-ethylamine alkylating agent to the protein solution. The reaction conditions (temperature and time) will vary depending on the desired methylation state. For trimethylation with (2-bromoethyl)trimethylammonium bromide, incubate at 50°C for 2.5 hours.[13]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM and incubate for another 2.5 hours at 50°C.[13]
-
Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
Verification: Confirm the successful installation of the methyl-lysine analog by mass spectrometry.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows for the site-specific incorporation of L-lysine analogs.
Genetic Code Expansion via Amber Suppression
Caption: Workflow for Genetic Code Expansion via Amber Suppression.
Chemical Installation of Methyl-Lysine Analogs
Caption: Workflow for Chemical Installation of Methyl-Lysine Analogs.
Conclusion
The methods described in these application notes provide robust and versatile tools for the site-specific incorporation of L-lysine analogs into proteins. Genetic code expansion offers the advantage of in vivo incorporation, allowing for the study of modified proteins in a cellular context. Chemical modification, on the other hand, provides a powerful in vitro method for generating large quantities of proteins with specific modifications. The choice of method will depend on the specific research question, the desired L-lysine analog, and the experimental system. By following the detailed protocols and understanding the quantitative aspects of these techniques, researchers can successfully engineer proteins with novel properties and gain deeper insights into their biological functions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Amber Suppression Cell Lines Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. neb.com [neb.com]
- 13. glpbio.com [glpbio.com]
Application Notes and Protocols: L-lysine-Based Cross-linking Agents for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing L-lysine-based cross-linking agents in the study of protein-protein interactions. This guide is designed to be a practical resource for researchers in academia and industry, offering insights into the selection of appropriate cross-linking agents, step-by-step experimental procedures, and data analysis considerations.
Introduction to L-lysine-Based Cross-linking
L-lysine, an essential amino acid, possesses a primary amine (ε-amine) on its side chain that is readily accessible on the surface of proteins. This nucleophilic amine serves as an excellent target for a variety of chemical cross-linking reagents. Cross-linking technology covalently links interacting proteins, thereby "freezing" transient or weak interactions and allowing for their subsequent identification and characterization. This is particularly valuable in elucidating complex protein networks, mapping interaction interfaces, and understanding the structural organization of multi-protein complexes.
The choice of an L-lysine-based cross-linker is critical and depends on the specific application. Key parameters to consider include the spacer arm length, which defines the distance between the linked lysine residues, the chemical reactivity of the functional groups, the solubility of the agent, and whether the linker is cleavable, which can facilitate mass spectrometry analysis.
Data Presentation: Comparative Table of L-lysine-Based Cross-linking Agents
The following table summarizes the properties of commonly used L-lysine-based cross-linking agents to aid in the selection process for your specific research needs.
| Cross-linking Agent | Abbreviation | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Solubility | Key Features & Applications |
| Disuccinimidyl suberate | DSS | NHS ester | 11.4 | No | Membrane permeable | General purpose, intracellular cross-linking.[1] |
| Bis(sulfosuccinimidyl) suberate | BS3 | Sulfo-NHS ester | 11.4 | No | Water-soluble | Cell-surface cross-linking, water-soluble proteins.[1] |
| Dithiobis(succinimidyl propionate) | DSP | NHS ester | 12.0 | Yes (disulfide bond) | Membrane permeable | Cleavable with reducing agents (e.g., DTT), useful for affinity purification and mass spectrometry. |
| Disuccinimidyl glutarate | DSG | NHS ester | 7.7 | No | Membrane permeable | Shorter spacer arm for capturing closely interacting proteins. |
| Formaldehyde | - | Aldehyde | ~2 | Yes (heat/acid reversible) | Membrane permeable | Zero-length in situ cross-linker for capturing direct interactions in live cells (ChIP).[2] |
| Disuccinimidyl dibutyric urea | DSBU | NHS ester | 12.5 | Yes (urea bond) | Membrane permeable | MS-cleavable, generates characteristic fragment ions for easier identification of cross-linked peptides.[3][4] |
| Photo-Reactive Cross-linkers (e.g., SADP) | - | NHS ester, Phenyl azide | 9.2 | No | Membrane permeable | Heterobifunctional; one end reacts with amines, the other is photo-activated for non-specific cross-linking. |
Experimental Protocols
Here, we provide detailed methodologies for common cross-linking experiments.
Protocol 1: In Vitro Cross-linking of a Purified Protein Complex using DSS
This protocol is suitable for studying the interactions within a purified multi-protein complex.
Materials:
-
Purified protein complex (1-5 mg/mL)
-
Amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
Procedure:
-
Protein Preparation: Ensure the purified protein complex is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to a final concentration of 25 mM.
-
Cross-linking Reaction:
-
Add the DSS stock solution to the protein sample to achieve a final DSS concentration of 0.25-5 mM. A 20- to 50-fold molar excess of DSS to protein is a good starting point for optimization.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming excess DSS. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked proteins. The sample can then be further analyzed by mass spectrometry to identify the cross-linked peptides.
Protocol 2: In Vivo Cross-linking of Cellular Proteins using Formaldehyde
This protocol is designed for capturing protein-protein and protein-DNA interactions within living cells.
Materials:
-
Adherent or suspension cells
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37% stock solution, molecular biology grade)
-
Quenching solution (1.25 M Glycine in PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cells twice with PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with PBS.
-
-
Cross-linking:
-
Add formaldehyde directly to the cells in PBS to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 125 mM glycine.
-
Incubate for 5 minutes at room temperature with gentle agitation to quench the cross-linking reaction.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors to extract the cross-linked protein complexes.
-
-
Downstream Analysis: The resulting cell lysate can be used for various applications, including co-immunoprecipitation followed by western blotting or mass spectrometry to identify interacting proteins.
Mandatory Visualizations
Signaling Pathway Diagram: Ubiquitin Conjugation Cascade
The following diagram illustrates the key steps in the ubiquitin conjugation pathway, a process extensively studied using L-lysine-based cross-linking to identify E1, E2, and E3 ligase-substrate interactions.
Caption: The ubiquitin conjugation pathway involves a three-enzyme cascade.
Experimental Workflow Diagram: Cross-linking Mass Spectrometry (XL-MS)
This diagram outlines the general workflow for identifying protein-protein interactions using cross-linking followed by mass spectrometry analysis.
Caption: A typical workflow for cross-linking mass spectrometry experiments.
Logical Relationship Diagram: Choosing a Cross-linking Strategy
This diagram presents a decision-making framework for selecting an appropriate cross-linking strategy based on the experimental goals.
Caption: A decision tree for selecting a suitable cross-linking strategy.
References
Application Notes and Protocols for In Vitro L-lysine Acetylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine acetylation is a critical post-translational modification (PTM) where an acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue on a protein substrate. This process is catalyzed by lysine acetyltransferases (KATs), formerly known as histone acetyltransferases (HATs), and is reversed by lysine deacetylases (KDACs or HDACs). The reversible nature of lysine acetylation plays a pivotal role in regulating a wide array of cellular processes, including gene expression, DNA repair, cell cycle control, and metabolism.[1][2][3][4][5][6] The dysregulation of lysine acetylation has been implicated in numerous diseases, making KATs attractive therapeutic targets.
These application notes provide detailed protocols for in vitro L-lysine acetylation assays, offering a range of detection methods suitable for various research and drug discovery applications.
Principle of the Assay
The in vitro lysine acetylation assay fundamentally involves the incubation of a lysine-containing substrate (peptide or protein) with a specific KAT enzyme in the presence of the acetyl donor, acetyl-CoA. The extent of acetylation is then quantified using a variety of detection methods.
Signaling Pathway: Histone Acetylation and Gene Activation
Lysine acetylation is a key epigenetic modification that influences chromatin structure and gene transcription.[5] Histone acetyltransferases (HATs) transfer an acetyl group to lysine residues on histone tails, neutralizing their positive charge.[5] This reduces the affinity between the histones and the negatively charged DNA, leading to a more relaxed chromatin structure. This "open" chromatin conformation allows transcription factors and RNA polymerase to access the DNA, thereby promoting gene expression.
Experimental Workflow for In Vitro Lysine Acetylation Assay
The general workflow for an in vitro lysine acetylation assay involves preparation of reagents, the enzymatic reaction, and subsequent detection and data analysis.
I. Radioactive Filter Binding Assay
This traditional and highly sensitive method utilizes radiolabeled acetyl-CoA ([³H] or [¹⁴C]) to track the transfer of the acetyl group to the substrate.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture in a total volume of 50 µL.
-
Combine assay buffer, KAT enzyme, lysine substrate, and [³H]-acetyl-CoA.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate and acetyl-CoA.
-
-
Incubation:
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Stopping the Reaction and Detection:
-
Spot 40 µL of the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each with 50 mM sodium bicarbonate buffer (pH 9.2) to remove unincorporated [³H]-acetyl-CoA.
-
Wash once with acetone and let the filter paper air dry.
-
Place the filter paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Quantitative Data Summary:
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| 5X Assay Buffer | 5X | 1X | 10 |
| KAT Enzyme (e.g., p300) | 1 µg/µL | 50-200 ng | 0.05-0.2 |
| Lysine Substrate (e.g., Histone H3 peptide) | 1 mg/mL | 1-5 µg | 1-5 |
| [³H]-acetyl-CoA (0.25 µCi/µL) | 50 µM | 1 µM | 1 |
| Inhibitor/Vehicle | Varies | Varies | 1 |
| Nuclease-free Water | - | - | Up to 50 |
Assay Buffer (5X): 250 mM Tris-HCl (pH 8.0), 500 mM NaCl, 5 mM DTT, 0.5 mM EDTA, 50% glycerol.
II. Fluorescence-Based Assay
This method offers a non-radioactive alternative with high sensitivity and is well-suited for high-throughput screening (HTS). One common approach involves the detection of the co-product, Coenzyme A (CoA-SH), using a thiol-sensitive fluorescent probe.[7]
Protocol:
-
Reaction Setup:
-
Prepare the reaction mixture as described for the radioactive assay, but using non-labeled acetyl-CoA.
-
-
Incubation:
-
Incubate at 37°C for 60 minutes.
-
-
Detection:
-
Add a thiol-sensitive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM) to the reaction mixture.
-
Incubate in the dark at room temperature for 15-30 minutes to allow the probe to react with the generated CoA-SH.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 380/480 nm for CPM).
-
Quantitative Data Summary:
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| 5X Assay Buffer | 5X | 1X | 10 |
| KAT Enzyme | Varies | Varies | 5 |
| Lysine Substrate | Varies | Varies | 5 |
| Acetyl-CoA | 10 mM | 100 µM | 0.5 |
| Inhibitor/Vehicle | Varies | Varies | 1 |
| Nuclease-free Water | - | - | Up to 50 |
| CPM Fluorescent Probe | 1 mM | 10 µM | 5 |
Assay Buffer (5X): 250 mM HEPES (pH 7.5), 500 mM NaCl, 5 mM DTT.
III. Colorimetric Assay
Colorimetric assays provide a straightforward and cost-effective method for measuring KAT activity. One common principle involves the detection of CoA-SH using a colorimetric probe that changes absorbance upon reaction with thiols.
Protocol:
-
Reaction Setup:
-
Set up the enzymatic reaction as described for the fluorescence-based assay.
-
-
Incubation:
-
Incubate at 37°C for 60-90 minutes.
-
-
Detection:
-
Add a colorimetric probe (e.g., DTNB - Ellman's reagent) to the reaction.
-
Incubate at room temperature for 10-20 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) using a microplate reader.
-
Quantitative Data Summary:
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| 5X Assay Buffer | 5X | 1X | 20 |
| KAT Enzyme | Varies | Varies | 10 |
| Lysine Substrate | Varies | Varies | 10 |
| Acetyl-CoA | 10 mM | 200 µM | 2 |
| Inhibitor/Vehicle | Varies | Varies | 2 |
| Nuclease-free Water | - | - | Up to 100 |
| DTNB Solution | 10 mM | 0.2 mM | 20 |
Assay Buffer (5X): 250 mM Tris-HCl (pH 8.0), 5 mM EDTA.
IV. Mass Spectrometry-Based Assay
Mass spectrometry (MS) offers a highly specific and sensitive method for identifying and quantifying site-specific acetylation.[1][8][9][10] This approach is particularly valuable for substrate discovery and for studying the dynamics of acetylation at specific lysine residues.
Protocol:
-
In Vitro Acetylation Reaction:
-
Perform a larger scale acetylation reaction (e.g., 100 µL) to generate sufficient material for MS analysis. The reaction components are similar to the other assays.
-
-
Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Run the sample on an SDS-PAGE gel to separate the acetylated substrate from the enzyme and other reaction components.
-
Excise the protein band of interest and perform in-gel digestion with a protease (e.g., trypsin).
-
Extract the peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides, and the resulting fragmentation pattern can be used to identify the peptide sequence and pinpoint the exact site of acetylation (mass shift of 42.01 Da).
-
Quantitative Data Summary (Reaction):
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| 5X Assay Buffer | 5X | 1X | 20 |
| KAT Enzyme | 1 µg/µL | 1 µg | 1 |
| Protein Substrate | 1 mg/mL | 10 µg | 10 |
| Acetyl-CoA | 10 mM | 500 µM | 5 |
| Nuclease-free Water | - | - | Up to 100 |
Assay Buffer (5X): 250 mM Ammonium Bicarbonate (pH 8.0).
Data Presentation and Analysis
For all assay types, it is crucial to include appropriate controls:
-
No-enzyme control: To assess non-enzymatic acetylation.
-
No-substrate control: To measure background signal.
-
No-acetyl-CoA control: To ensure the reaction is dependent on the acetyl donor.
For inhibitor studies, a dose-response curve should be generated by testing a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC50) can then be calculated by fitting the data to a suitable model.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Non-enzymatic acetylation | Include a no-enzyme control and subtract its value. Optimize acetyl-CoA concentration.[4] |
| Contaminating thiol-containing compounds (fluorescent/colorimetric assays) | Use fresh, high-purity reagents. Include a no-substrate control. | |
| Low Signal | Inactive enzyme or substrate | Verify enzyme activity with a known substrate. Check substrate integrity. |
| Suboptimal assay conditions | Optimize pH, temperature, and incubation time. | |
| Inhibitory compounds in the sample | Purify the enzyme and substrate. | |
| High Variability between Replicates | Pipetting errors | Use calibrated pipettes and proper technique. |
| Incomplete mixing | Ensure thorough mixing of reagents. |
Conclusion
The choice of an in vitro lysine acetylation assay depends on the specific research question, available equipment, and desired throughput. Radioactive assays offer high sensitivity, while fluorescent and colorimetric assays are more amenable to high-throughput screening. Mass spectrometry provides unparalleled specificity for identifying acetylation sites. By following these detailed protocols and considering the potential challenges, researchers can obtain reliable and reproducible data to advance their understanding of lysine acetylation in health and disease.
References
- 1. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing lysine acetylation in proteins: strategies, limitations, and pitfalls of in vitro acetyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Lysine Acetyltransferase Inhibitors From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fluorescence-based acetylation assay using thiol-sensitive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-lysine in Cell Culture Media Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine is an essential amino acid crucial for the optimal growth and productivity of mammalian cells in culture. As a fundamental building block of proteins, its concentration in cell culture media directly impacts cell proliferation, viability, and the yield and quality of recombinant proteins, including monoclonal antibodies. This document provides detailed application notes and protocols for the effective use of L-lysine in cell culture media formulation, aimed at researchers, scientists, and drug development professionals.
Role of L-lysine in Cell Culture
L-lysine plays a multifaceted role in cellular physiology, extending beyond its primary function in protein synthesis.
-
Protein Synthesis and Structure: L-lysine is a critical component of nascent polypeptide chains. Its ε-amino group is also a site for important post-translational modifications such as acetylation, methylation, and ubiquitination, which regulate protein function and stability[1].
-
Cell Growth and Proliferation: An adequate supply of L-lysine is essential for cell division and biomass expansion. Lysine deficiency can inhibit protein synthesis, leading to cell cycle arrest and reduced proliferation[1].
-
Recombinant Protein and Monoclonal Antibody (mAb) Production: The concentration of L-lysine can influence the productivity of recombinant proteins. Studies have shown that supplementation with lysine-containing peptides can enhance monoclonal antibody yields in hybridoma cultures[2].
-
C-terminal Lysine Variants of mAbs: The presence or absence of C-terminal lysine residues on the heavy chains of monoclonal antibodies is a common source of product heterogeneity. This variation is influenced by the activity of endogenous carboxypeptidases in the cell culture environment, which can be affected by the concentration of L-lysine in the medium.
-
Cell Signaling: L-lysine levels can modulate key signaling pathways that control cell growth, proliferation, and survival. These include the mTOR pathway, which is activated by amino acid sufficiency, and the GCN2 pathway, which is activated by amino acid starvation.
Data Presentation: L-lysine in Cell Culture Media
L-lysine Concentration in Common Basal Media
The concentration of L-lysine varies across different commercially available basal media. The following table provides a summary of L-lysine concentrations in several widely used formulations.
| Basal Medium | L-lysine Hydrochloride (mg/L) | Molar Concentration (mM) |
| DMEM (High Glucose) | 146 | ~0.80 |
| RPMI-1640 | 40 | ~0.22 |
| Ham's F-12 | 36.5 | ~0.20 |
| CD CHO Medium | Proprietary, requires supplementation | Varies |
| CHO-S-SFM II | Proprietary, complete formulation | Varies |
Note: The exact composition of proprietary media like CD CHO and CHO-S-SFM II is not publicly disclosed, but they are formulated to support high-density CHO cell culture.
Effect of L-lysine Concentration on Cell Culture Performance
Optimizing L-lysine concentration is critical for maximizing cell growth and productivity. The ideal concentration can vary depending on the cell line, the specific product, and the culture process (e.g., batch, fed-batch).
| Cell Line | L-lysine Concentration | Observed Effect | Reference |
| Hybridoma (OKT-3) | 7 µg/mL (added load) | Maximal stimulation of cell growth. | [3] |
| CHO Cells | 2 mM to 10 mM (Arginine also varied) | Increased C-terminal lysine variant level from 18.7% to 31.8%. | [4] |
| 3T3-L1 Preadipocytes | Low concentration | Inhibited differentiation. | [5] |
| Human Renal Tubular Cells | 10 mM | Induced apoptosis. | |
| Bovine Mammary Epithelial Cells | 1.0 mM | Increased cell viability and protein synthesis. |
Signaling Pathways and Experimental Workflows
L-lysine Sensing and Signaling Pathways
Cells have evolved intricate signaling networks to sense and respond to amino acid availability, including L-lysine. Two key pathways are the mTORC1 and GCN2 pathways.
Caption: L-lysine sensing via mTORC1 and GCN2 pathways.
Experimental Workflow for Optimizing L-lysine Concentration
A systematic approach is required to determine the optimal L-lysine concentration for a specific cell line and process.
Caption: Workflow for L-lysine concentration optimization.
Experimental Protocols
Protocol for Assessing Cell Viability and Proliferation using Trypan Blue Exclusion
This protocol details a standard method for determining the number of viable and non-viable cells in a culture.
Materials:
-
Cell culture suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
Micropipettes and tips
Procedure:
-
Obtain a representative sample of the cell suspension from the culture vessel.
-
If necessary, dilute the cell suspension in PBS to achieve a cell concentration suitable for counting.
-
In a microcentrifuge tube, mix an equal volume of the cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue). Mix gently by pipetting.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the designated squares of the hemocytometer grid.
-
Calculate the following parameters:
-
Viable Cell Density (cells/mL): (Number of viable cells counted / Number of squares counted) x Dilution factor x 104
-
Viability (%): (Number of viable cells / Total number of cells (viable + non-viable)) x 100
-
Protocol for Fed-Batch Supplementation of L-lysine
This protocol provides a general framework for developing a fed-batch strategy to supplement L-lysine during a cell culture process.
Principle: In a fed-batch culture, nutrients are supplied to the bioreactor during cultivation to prevent nutrient depletion and accumulation of toxic byproducts, thereby extending the culture duration and increasing product yield. L-lysine, as a critical amino acid, is often included in the feed medium.
Materials:
-
Bioreactor with an established cell culture
-
Concentrated feed medium containing L-lysine and other essential nutrients
-
Sterile tubing and pump for feed addition
-
Equipment for monitoring cell density, viability, and metabolite levels (e.g., automated cell counter, biochemistry analyzer).
-
Method for quantifying amino acid concentrations (e.g., HPLC or LC-MS).
Procedure:
-
Initial Batch Phase: Begin the culture in a suitable basal medium with a known initial concentration of L-lysine. Monitor cell growth (VCD and viability) and L-lysine concentration daily.
-
Determine Feed Initiation Time: Initiate feeding when the cell density reaches a predetermined level (e.g., exponential growth phase) or when the concentration of L-lysine (or another key nutrient) drops below a critical threshold.
-
Feeding Strategy:
-
Bolus Feeding: Add a defined volume of the concentrated feed medium at discrete time points (e.g., once daily).
-
Continuous Feeding: Continuously add the feed medium at a pre-determined flow rate. The feed rate can be constant or adjusted based on real-time monitoring of cell growth or nutrient consumption.
-
-
Monitoring and Adjustment:
-
Routinely sample the bioreactor to measure VCD, viability, and the concentrations of key metabolites and amino acids, including L-lysine.
-
Adjust the feeding rate as necessary to maintain the L-lysine concentration within the desired range and to support continued cell growth and productivity.
-
-
Data Analysis: Correlate the L-lysine supplementation strategy with cell growth profiles, culture duration, and final product titer and quality to determine the optimal feeding regimen.
Protocol for Analysis of mAb C-terminal Lysine Variants
This protocol describes the use of Carboxypeptidase B (CpB) digestion followed by analysis to identify and quantify C-terminal lysine heterogeneity of monoclonal antibodies.
Materials:
-
Purified monoclonal antibody sample
-
Carboxypeptidase B (CpB) enzyme
-
Incubation buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Analytical instrument (e.g., Ion-Exchange Chromatography (IEX-HPLC), Capillary Isoelectric Focusing (cIEF), or LC-MS)
Procedure:
-
Sample Preparation: Prepare the mAb sample at a suitable concentration in the incubation buffer.
-
CpB Digestion:
-
Add CpB to the mAb sample at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
A control sample without CpB should be prepared and incubated under the same conditions.
-
-
Reaction Quenching: Stop the enzymatic reaction by adding an inhibitor (e.g., by lowering the pH with acetic acid).
-
Analysis:
-
Analyze the CpB-treated and control samples using a suitable analytical technique.
-
IEX-HPLC: C-terminal lysine variants are more basic and will elute later from a cation exchange column. CpB treatment will result in a shift of these basic peaks to the main peak.
-
LC-MS: Intact mass analysis will show a mass shift corresponding to the loss of lysine residues (128 Da per lysine).
-
-
Data Interpretation: Compare the analytical profiles of the treated and control samples to identify and quantify the peaks corresponding to the C-terminal lysine variants.
Conclusion
The strategic formulation and supplementation of L-lysine in cell culture media are paramount for achieving robust cell growth, high productivity, and consistent product quality. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the biopharmaceutical industry to optimize the use of L-lysine in their cell culture processes. A thorough understanding of L-lysine's role in cellular metabolism and signaling, combined with systematic experimental optimization, will enable the development of more efficient and reliable biomanufacturing platforms.
References
- 1. 11965 - DMEM, high glucose | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Enhancement of monoclonal antibody production by lysine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cationic amino acid, L-lysine and its polymers on the growth and secretion of hybridoma cell line OKT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the effects of arginine and lysine on a monoclonal antibody C-terminal lysine variation in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of concentrations of lysine in media on differentiation of 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of L-lysine Dendrimers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of L-lysine dendrimers as effective drug delivery vehicles. L-lysine dendrimers offer a unique combination of biocompatibility, biodegradability, and a highly functionalizable surface, making them ideal candidates for a range of therapeutic applications.[1][2][3]
Introduction to L-lysine Dendrimers
L-lysine dendrimers are a class of dendritic polymers constructed from repeating units of the naturally occurring amino acid, L-lysine.[3] Their well-defined, hyperbranched architecture provides a high density of surface functional groups, which can be readily modified for drug conjugation, targeting ligand attachment, and solubility enhancement.[1][4] The biocompatible nature of the L-lysine building blocks minimizes cytotoxicity, a critical factor in drug delivery system design.[1][3]
Key Advantages:
-
Biocompatibility and Biodegradability: Composed of a naturally occurring amino acid, L-lysine dendrimers and their degradation products are generally well-tolerated in biological systems.[1][3]
-
High Drug Loading Capacity: The numerous cavities and surface functional groups allow for the encapsulation or conjugation of a significant amount of therapeutic agents.
-
Controlled Release: Drug release can be tailored by designing specific linkages (e.g., pH-sensitive or enzyme-cleavable linkers) between the drug and the dendrimer.
-
Targeted Delivery: The dendrimer surface can be decorated with targeting moieties (e.g., antibodies, peptides) to enhance accumulation at the desired site of action.
-
Improved Pharmacokinetics: Dendrimers can improve the solubility of hydrophobic drugs and prolong their circulation time in the body.[1]
Synthesis of L-lysine Dendrimers
L-lysine dendrimers are typically synthesized using a divergent approach, starting from a core molecule and adding successive generations of L-lysine units. Both solution-phase and solid-phase peptide synthesis (SPPS) techniques are employed.[2][4]
Divergent Synthesis Workflow
The divergent synthesis of L-lysine dendrimers involves a stepwise iterative process of coupling protected L-lysine monomers to a central core, followed by deprotection of the peripheral functional groups to allow for the next generation's growth.[5][6]
Caption: Divergent synthesis of L-lysine dendrimers.
Experimental Protocols
Protocol 2.2.1: Solid-Phase Synthesis of a G2 L-lysine Dendrimer [7]
This protocol outlines the manual solid-phase synthesis of a second-generation (G2) L-lysine dendrimer using Fmoc/Boc orthogonal protection strategy.
Materials:
-
MBHA resin
-
Fmoc-Lys(Boc)-OH
-
Boc-Lys(Fmoc)-OH
-
Boc-Lys(Boc)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the α-amine by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Second Amino Acid Coupling (Branching): Couple Boc-Lys(Fmoc)-OH to the deprotected α-amine to create the first branching point.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Third Amino Acid Coupling (Outer Layer): Couple Boc-Lys(Boc)-OH to the newly deprotected amine groups to form the G2 dendrimer.
-
Cleavage and Deprotection: Cleave the dendrimer from the resin and remove the Boc protecting groups simultaneously using a TFA cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude dendrimer in cold diethyl ether. Purify the product by dialysis or size-exclusion chromatography.
Characterization of L-lysine Dendrimers
Thorough characterization is essential to ensure the purity, monodispersity, and structural integrity of the synthesized dendrimers.
| Technique | Parameter Measured | Typical Results for L-lysine Dendrimers |
| NMR Spectroscopy (¹H, ¹³C) | Chemical structure, purity, and generational integrity.[8][9] | Characteristic peaks corresponding to the lysine backbone and terminal groups, with peak integrations confirming the expected branching.[8] |
| Size Exclusion Chromatography (SEC) | Molecular weight distribution and polydispersity index (PDI).[10] | Narrow, symmetrical peaks with low PDI values (<1.1), indicating high monodispersity.[10] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Exact molecular weight of each generation.[6][11] | A single major peak corresponding to the theoretical molecular weight of the dendrimer. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in solution. | Monomodal size distribution with increasing hydrodynamic diameter for higher generations. |
Table 1: Physicochemical Properties of Different Generations of L-lysine Dendrimers. Data compiled from multiple sources.[6][10][12]
| Generation | Number of Surface NH₂ Groups | Molecular Weight (Da) | Hydrodynamic Diameter (nm) |
| G1 | 4 | ~700 | 1.0 - 1.5 |
| G2 | 8 | ~1,600 | 1.5 - 2.5 |
| G3 | 16 | ~3,500 | 2.5 - 4.0 |
| G4 | 32 | ~7,300 | 4.0 - 6.0 |
| G5 | 64 | ~15,000 | 6.0 - 8.0 |
| G6 | 128 | ~30,000 | 8.0 - 11.0 |
Drug Loading and Release
L-lysine dendrimers can be loaded with drugs through either covalent conjugation or non-covalent encapsulation.
Protocol 4.1: Covalent Conjugation of Doxorubicin (DOX) via a pH-Sensitive Linker
This protocol describes the conjugation of the anticancer drug doxorubicin (DOX) to the surface of a G3 L-lysine dendrimer using a pH-sensitive hydrazone linker, which facilitates drug release in the acidic environment of tumor endosomes.
Materials:
-
G3 L-lysine dendrimer
-
Doxorubicin hydrochloride
-
Hydrazone linker (e.g., succinimidyl 4-hydrazinonicotinate acetone hydrazone, SANH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dendrimer Activation: React the G3 L-lysine dendrimer with the SANH linker in DMSO to introduce hydrazide groups on the dendrimer surface.
-
Drug Conjugation: Add doxorubicin hydrochloride to the activated dendrimer solution. The reaction between the ketone group of DOX and the hydrazide group of the linker forms a pH-sensitive hydrazone bond.
-
Purification: Purify the DOX-dendrimer conjugate by extensive dialysis against PBS (pH 7.4) to remove unconjugated drug and linker.
-
Characterization: Determine the drug loading content using UV-Vis spectrophotometry by measuring the absorbance of DOX at 485 nm.
Drug Release Study:
-
Incubation: Incubate the DOX-dendrimer conjugate in buffers of different pH (e.g., pH 7.4 and pH 5.5) at 37°C.
-
Sampling: At predetermined time points, take aliquots of the solution.
-
Quantification: Measure the amount of released DOX using fluorescence spectroscopy or HPLC.
| pH | Release Rate | Rationale |
| 7.4 (Bloodstream) | Slow | Hydrazone bond is relatively stable at physiological pH, minimizing premature drug release. |
| 5.5 (Endosome/Lysosome) | Fast | Acid-catalyzed hydrolysis of the hydrazone bond triggers rapid drug release inside the target cells. |
Table 2: pH-Dependent Drug Release Profile.
Cellular Uptake and Intracellular Trafficking
The positively charged surface of L-lysine dendrimers facilitates their interaction with negatively charged cell membranes, promoting cellular uptake primarily through endocytosis.[13]
Cellular Uptake Pathways
The primary mechanism of cellular entry for L-lysine dendrimers is endocytosis, with macropinocytosis and clathrin-mediated endocytosis being significant pathways.[13][14] The specific pathway can be influenced by the dendrimer generation, surface charge, and the cell type.[13][15]
Caption: Cellular uptake and drug release mechanism.
Protocol 5.1.1: Investigation of Cellular Uptake Mechanisms
This protocol uses pharmacological inhibitors to elucidate the endocytic pathways involved in the uptake of fluorescently labeled L-lysine dendrimers.
Materials:
-
Fluorescently labeled L-lysine dendrimers (e.g., FITC-labeled)
-
Cell line of interest (e.g., HeLa, Caco-2)
-
Cell culture medium and supplements
-
Endocytosis inhibitors (e.g., amiloride for macropinocytosis, chlorpromazine for clathrin-mediated endocytosis)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the respective endocytosis inhibitors for 1 hour.
-
Dendrimer Incubation: Add the fluorescently labeled dendrimers to the cells and incubate for a defined period (e.g., 4 hours).
-
Washing: Wash the cells thoroughly with cold PBS to remove non-internalized dendrimers.
-
Analysis: Quantify the cellular uptake of the dendrimers using flow cytometry or visualize the intracellular localization using fluorescence microscopy.
| Inhibitor | Target Pathway | Expected Outcome |
| Amiloride | Macropinocytosis | Significant reduction in dendrimer uptake.[14] |
| Chlorpromazine | Clathrin-mediated endocytosis | Moderate to significant reduction in dendrimer uptake. |
| Filipin | Caveolae-mediated endocytosis | Minimal to no effect on dendrimer uptake. |
Table 3: Effect of Endocytosis Inhibitors on Dendrimer Uptake.
Conclusion
L-lysine dendrimers represent a versatile and promising platform for advanced drug delivery. Their well-defined structure, biocompatibility, and tunable surface chemistry allow for the development of sophisticated nanocarriers capable of improving the therapeutic index of a wide range of drugs. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate L-lysine dendrimers for their specific drug delivery applications.
References
- 1. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Amino Acid Dendrimers (poly-L-lysine and Polyarginine Dendrimers) [ebrary.net]
- 4. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine-based dendrimer with double arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the properties of l-lysine dendrimers through physico-chemical characterisation techniques and atomistic molecular dynamics simulations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the properties of l-lysine dendrimers through physico-chemical characterisation techniques and atomistic molecular dynamics simulations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of cellular uptake and gene transfer efficiency of pegylated poly-L-lysine compacted DNA: implications for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
Application Notes and Protocols for Metabolic Engineering Utilizing L-lysine Auxotrophs
Audience: Researchers, scientists, and drug development professionals.
Introduction to L-lysine Auxotrophs in Metabolic Engineering
L-lysine, an essential amino acid, is a key product in industrial biotechnology, primarily produced through microbial fermentation. Metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli has been instrumental in developing high-yield L-lysine production strains. A powerful tool in this field is the use of L-lysine auxotrophs—mutants that are unable to synthesize L-lysine and thus require it for growth. This characteristic can be ingeniously exploited for various metabolic engineering applications, including strain selection, plasmid maintenance, and dynamic control of metabolic pathways.
This document provides detailed application notes and experimental protocols for the effective use of L-lysine auxotrophs in metabolic engineering research and development.
Key Applications of L-lysine Auxotrophs
-
Selection Marker for Genetic Modification: L-lysine auxotrophy can serve as a powerful counter-selection marker. By transforming an L-lysine auxotrophic strain with a plasmid carrying a functional copy of the gene complementing the auxotrophy (e.g., lysA, encoding diaminopimelate decarboxylase), only the successfully transformed cells will be able to grow on a minimal medium lacking L-lysine. This antibiotic-free selection method is highly desirable for industrial applications.
-
Plasmid Stability and Maintenance: In plasmid-based expression systems, the selective pressure imposed by L-lysine auxotrophy ensures the stable maintenance of the plasmid throughout the fermentation process.[1] Cells that lose the plasmid will be unable to synthesize L-lysine and will be outcompeted in a minimal medium, thus maintaining a productive population.[1]
-
High-Throughput Screening and Directed Evolution: L-lysine auxotrophs are valuable for developing high-throughput screening platforms. For instance, a biosensor can be engineered from an L-lysine auxotroph where the expression of a reporter gene (e.g., GFP) is dependent on the intracellular L-lysine concentration. This allows for the rapid screening of mutant libraries for enhanced L-lysine production.
-
Dynamic Metabolic Pathway Regulation: The intracellular concentration of L-lysine can be used to dynamically regulate gene expression through the use of L-lysine-responsive riboswitches. In an L-lysine auxotroph engineered with such a system, the expression of key metabolic genes can be fine-tuned in response to L-lysine availability, optimizing carbon flux towards a desired product.
Data Presentation: L-lysine Production in Engineered Strains
The following table summarizes the L-lysine production performance of various engineered Corynebacterium glutamicum strains, including those developed using auxotrophic markers.
| Strain | Genotype/Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| C. glutamicum ATCC 13287 | Homoserine auxotroph | Glucose | 9.0 (in batch) | 0.13 (cmol/cmol) | - | [2] |
| C. glutamicum CGH-15 | Homoserine auxotroph (NTG mutant) | Cane Molasses | 25.05 | - | - | [3] |
| C. glutamicum Lys5-8 | Replaced NAD-dependent GAPDH with NADP-dependent GAPPH, disruption of ilvN and hom | Glucose | 896 mM (~130.9 g/L) | 0.47 | 2.73 | [4] |
| C. glutamicum BS542 | P7-29lysE (modified lysine exporter expression) | Glucose | - | 0.08 (g/g) | - | [5] |
| C. glutamicum WL1702 | ΔbrnE/ΔbrnF (branched-chain amino acid exporter knockout) | Glucose | - | - | - | [6] |
| C. glutamicum strain with engineered NADPH/NADH ratio | Replacement of NAD-dependent GAPDH with NADP-dependent GAPDH | Glucose | 81.0 mM (~11.8 g/L) | 0.36 | - | [4] |
Experimental Protocols
Protocol 1: Generation of L-lysine Auxotrophic Mutants of Corynebacterium glutamicum using NTG Mutagenesis
This protocol describes the generation of L-lysine auxotrophs by random mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (NTG).[3][7]
Materials:
-
Corynebacterium glutamicum wild-type strain (e.g., ATCC 13032)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) medium
-
Minimal medium (MM) agar plates
-
MM agar plates supplemented with L-lysine (50 mg/L)
-
N-methyl-N'-nitro-N-nitrosoguanidine (NTG) solution (1 mg/mL in 50 mM Tris-maleate buffer, pH 6.0)
-
Sterile 0.1 M phosphate buffer (pH 7.0)
-
Sterile centrifuge tubes
-
Incubator at 30°C
-
Shaker
Procedure:
-
Culture Preparation: Inoculate a single colony of C. glutamicum into 5 mL of TSB and incubate overnight at 30°C with shaking (200 rpm) to reach the exponential growth phase.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sterile 0.1 M phosphate buffer (pH 7.0).
-
Mutagenesis: Resuspend the cell pellet in the phosphate buffer to a final cell density of approximately 10^9 cells/mL. Add NTG solution to a final concentration of 200-400 µg/mL.[7]
-
Incubate the cell suspension at 30°C for 30 minutes with gentle shaking.
-
Stopping the Reaction: Stop the mutagenesis reaction by adding an equal volume of sterile 10% sodium thiosulfate solution.
-
Washing: Wash the cells twice with sterile 0.1 M phosphate buffer to remove residual NTG.
-
Plating for Viable Count: Prepare serial dilutions of the mutagenized cell suspension in phosphate buffer and plate on TSB agar to determine the kill rate (typically aiming for 90-99% lethality).
-
Screening for Auxotrophs: Plate the mutagenized cells onto MM agar plates supplemented with L-lysine and incubate at 30°C for 2-3 days until colonies appear.
-
Replica Plating: Replica plate the colonies from the supplemented MM agar onto MM agar plates without L-lysine.
-
Isolating Auxotrophs: Colonies that grow on the L-lysine supplemented plates but fail to grow on the minimal medium plates are potential L-lysine auxotrophs.
-
Confirmation: Streak the potential auxotrophs onto both types of plates again to confirm their L-lysine requirement.
Protocol 2: Penicillin Enrichment for L-lysine Auxotrophs
This protocol enhances the selection of auxotrophic mutants by using penicillin to kill growing prototrophic cells.[8][9]
Materials:
-
Mutagenized C. glutamicum cell suspension (from Protocol 1, step 6)
-
Minimal medium (liquid)
-
Penicillin G solution (1000 U/mL)
-
Penicillinase solution (1000 U/mL)
-
Minimal medium agar plates supplemented with L-lysine (50 mg/L)
Procedure:
-
Inoculation: Inoculate the mutagenized cell suspension into liquid minimal medium and incubate at 30°C with shaking until the early exponential phase.
-
Penicillin Treatment: Add penicillin G to the culture to a final concentration of 100 U/mL. Continue incubation for 3-6 hours. During this time, prototrophic cells will attempt to grow and will be killed by the penicillin, while the non-growing auxotrophs will survive.
-
Removal of Penicillin: Harvest the cells by centrifugation and wash them twice with sterile phosphate buffer to remove the penicillin. Alternatively, add penicillinase to the culture to inactivate the penicillin.
-
Plating: Plate the treated cells onto minimal medium agar plates supplemented with L-lysine.
-
Screening: Incubate the plates at 30°C for 2-3 days and then proceed with replica plating as described in Protocol 1 (steps 9-11) to identify and confirm the L-lysine auxotrophs.
Protocol 3: Quantification of L-lysine in Fermentation Broth using HPLC
This protocol outlines a method for quantifying the concentration of L-lysine in a fermentation broth using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[10][11][12]
Materials:
-
Fermentation broth sample
-
L-lysine standard solutions
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC))
-
Mobile phase (e.g., acetonitrile and sodium acetate buffer gradient)
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to remove cells. Filter the supernatant through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a series of L-lysine standard solutions of known concentrations in the same medium as the samples.
-
Derivatization: Mix a small volume of the filtered sample or standard with the derivatizing agent according to the manufacturer's instructions. This step makes the amino acids detectable by fluorescence or UV.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Run a gradient of the mobile phase to separate the amino acids.
-
Detect the derivatized L-lysine using the fluorescence or UV detector at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the L-lysine standards against their known concentrations.
-
Determine the concentration of L-lysine in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
References
- 1. Synthetic auxotrophs for stable and tunable maintenance of plasmid copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. zsp.com.pk [zsp.com.pk]
- 4. Metabolic engineering Corynebacterium glutamicum for the L-lysine production by increasing the flux into L-lysine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. Increasing L-lysine production in Corynebacterium glutamicum by engineering amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. journals.asm.org [journals.asm.org]
- 9. oxfordreference.com [oxfordreference.com]
- 10. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
- 11. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO1987007722A1 - Method for determining the lysine content and the total protein content of protein-containing products - Google Patents [patents.google.com]
Fluorescent Labeling of Lysine Residues in Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fluorescent labeling of lysine residues in proteins. The primary method described utilizes N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dyes, a common and effective method for targeting primary amines on the protein surface.
Introduction
Fluorescent labeling of proteins is a powerful technique used in a wide range of biological research and drug development applications. By covalently attaching a fluorescent dye to a protein, researchers can track its localization, quantify its expression, and study its interactions with other molecules. Lysine residues, with their solvent-exposed primary amino groups, are abundant and readily accessible targets for labeling. NHS-ester chemistry provides a robust and specific method for creating a stable amide bond between the dye and the protein.[1][2]
This guide will walk you through the principles of lysine labeling, provide a detailed experimental protocol, offer guidance on choosing the right fluorescent dye, and help you troubleshoot common issues.
Principle of Lysine Labeling with NHS-Ester Dyes
The labeling reaction involves the nucleophilic attack of the primary amine of a lysine residue on the NHS ester of the fluorescent dye. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is typically carried out at a slightly basic pH (8.0-9.0) to ensure that the lysine's amino group is deprotonated and thus, more nucleophilic.[3]
Choosing the Right Fluorescent Dye
The selection of a fluorescent dye depends on several factors, including the specific application, the instrumentation available, and the properties of the protein being labeled.
Table 1: Common Fluorescent Dyes for Lysine Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Features & Applications |
| FITC (Fluorescein isothiocyanate) | 494 | 518 | 0.92 | 75,000 | Bright green fluorescence, pH sensitive, widely used in immunofluorescence and flow cytometry. |
| TRITC (Tetramethylrhodamine isothiocyanate) | 557 | 576 | 0.28 | 85,000 | Bright orange-red fluorescence, less pH sensitive than FITC. |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 | Photostable and pH-insensitive alternative to FITC, excellent for microscopy. |
| Alexa Fluor 555 | 555 | 565 | 0.10 | 150,000 | Bright, photostable orange fluorescence, good for FRET applications. |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 | Far-red fluorescence, minimizes autofluorescence from biological samples. |
| Cy3 | 550 | 570 | 0.15 | 150,000 | Bright orange fluorescence, commonly used in FRET and microarray analysis. |
| Cy5 | 649 | 670 | 0.28 | 250,000 | Far-red fluorescence, ideal for multi-color imaging and in vivo studies. |
Experimental Protocol: Fluorescent Labeling of Lysine Residues
This protocol provides a general procedure for labeling proteins with NHS-ester fluorescent dyes. Optimization may be required for specific proteins and dyes.
Materials
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
NHS-ester functionalized fluorescent dye
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction.
-
-
Dye Preparation:
-
Allow the vial of NHS-ester dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of 10-20 moles of dye per mole of protein is recommended.[3]
-
Slowly add the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted dye.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Alternatively, dialysis or spin filtration can be used for purification.
-
-
Characterization of the Labeled Protein:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye.
-
Calculate the Degree of Labeling (DOL).
-
Quantitative Analysis: Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a critical parameter to determine the success of the labeling reaction. An optimal DOL ensures a strong fluorescent signal without compromising the protein's function. For most applications, a DOL between 2 and 10 is desirable for antibodies.[4]
Calculation of DOL
The DOL can be calculated using the following formula, which requires absorbance measurements of the labeled protein at 280 nm and the dye's maximum absorbance wavelength (Amax).[5][6]
1. Corrected Protein Concentration:
Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein
-
A280 : Absorbance of the labeled protein at 280 nm.
-
Amax : Absorbance of the labeled protein at the dye's λmax.
-
CF : Correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein : Molar extinction coefficient of the protein at 280 nm.
2. Dye Concentration:
Dye Conc. (M) = Amax / εdye
-
εdye : Molar extinction coefficient of the dye at its λmax.
3. Degree of Labeling (DOL):
DOL = Dye Conc. (M) / Protein Conc. (M)
Table 2: Example DOL Calculation Parameters
| Parameter | Value |
| A280 | 1.2 |
| Amax (Alexa Fluor 488) | 0.8 |
| CF (Alexa Fluor 488) | 0.11 |
| εprotein (IgG) | 210,000 M⁻¹cm⁻¹ |
| εdye (Alexa Fluor 488) | 71,000 M⁻¹cm⁻¹ |
Example Calculation:
-
Protein Conc. (M) = [1.2 - (0.8 × 0.11)] / 210,000 = 5.3 x 10⁻⁶ M
-
Dye Conc. (M) = 0.8 / 71,000 = 1.1 x 10⁻⁵ M
-
DOL = (1.1 x 10⁻⁵) / (5.3 x 10⁻⁶) = 2.08
Troubleshooting
Table 3: Troubleshooting Guide for Fluorescent Labeling
| Problem | Potential Cause | Recommended Solution |
| Low DOL | - Insufficient dye-to-protein ratio.- Inactive dye (hydrolyzed NHS ester).- Presence of competing primary amines in the buffer. | - Increase the molar ratio of dye to protein.- Use fresh, anhydrous DMSO/DMF for dye stock.- Ensure the protein buffer is amine-free. |
| High DOL (Over-labeling) | - Excessive dye-to-protein ratio.- Prolonged incubation time. | - Decrease the molar ratio of dye to protein.- Reduce the incubation time. |
| Protein Precipitation | - High DOL can increase protein hydrophobicity.- Protein is not stable at the labeling pH. | - Optimize for a lower DOL.- Perform a buffer screen to find a more suitable labeling condition. |
| No or Weak Fluorescent Signal | - Low DOL.- Photobleaching of the dye.- Incorrect filter set on the microscope/instrument. | - Optimize the labeling reaction for a higher DOL.- Handle labeled protein in light-protected tubes.- Use the correct excitation and emission filters for the specific dye. |
Conclusion
Fluorescent labeling of lysine residues is a versatile and widely used technique for studying protein function. By carefully selecting the fluorescent dye, optimizing the labeling conditions, and accurately characterizing the labeled product, researchers can generate high-quality reagents for a multitude of applications. This guide provides a comprehensive overview and a detailed protocol to help you successfully label your protein of interest.
References
- 1. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-lysine for Recombinant Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing L-lysine concentration during recombinant protein expression. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during recombinant protein expression related to L-lysine concentration.
Issue 1: Low Recombinant Protein Yield
Question: My recombinant protein expression is consistently low. Could L-lysine be a limiting factor?
Answer: Yes, L-lysine, as an essential amino acid, is a critical building block for protein synthesis.[1][2] Its depletion in the culture medium can lead to stalled translation and reduced protein yield.
Troubleshooting Steps:
-
Analyze L-lysine Concentration: The first step is to determine the residual L-lysine concentration in your spent culture medium. This can be done using HPLC. (See Experimental Protocols section for a detailed method).
-
Supplement with L-lysine: If L-lysine is depleted, supplement your culture medium. Start with a concentration range of 0.5 mM to 2.0 mM.[3]
-
Implement a Fed-Batch Strategy: For high-density cultures, a continuous supply of L-lysine through a fed-batch strategy is often more effective than a single initial supplementation. This prevents both depletion and potential toxicity from high initial concentrations.
-
Optimize Codon Usage: If your gene of interest contains codons for lysine that are rarely used by your expression host (E. coli, for example), this can slow down translation. Consider gene optimization to match the codon bias of the host organism.[4][5]
Logical Workflow for Troubleshooting Low Protein Yield:
Caption: Troubleshooting workflow for low recombinant protein yield.
Issue 2: Protein Aggregation and Formation of Inclusion Bodies
Question: I'm observing a high level of protein aggregation and inclusion body formation. Can L-lysine concentration influence this?
Answer: Yes, the concentration of certain amino acids, including L-lysine, can impact protein folding and solubility. While not always the primary cause, ensuring an adequate supply of L-lysine can sometimes mitigate aggregation issues. Some studies suggest that a higher lysine-to-arginine ratio may correlate with better protein solubility.[6][7]
Troubleshooting Steps:
-
Optimize L-lysine and Arginine Ratio: Experiment with varying the ratio of L-lysine to L-arginine in your medium. An increased abundance of lysine over arginine has been correlated with higher protein solubility.[6]
-
Lower Induction Temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.[8][9]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, which can also promote proper folding.[8][10]
-
Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the proper folding of your recombinant protein.
Issue 3: Toxicity and Impaired Cell Growth
Question: After supplementing with L-lysine, I've noticed a decrease in cell growth and viability. Could this be due to L-lysine toxicity?
Answer: While L-lysine is essential, excessively high concentrations can be toxic to host cells. This can manifest as a slower growth rate or a lower final cell density.[11]
Troubleshooting Steps:
-
Determine the Optimal Concentration Range: Perform a dose-response experiment to identify the optimal L-lysine concentration for your specific cell line and recombinant protein. Test a range from 0.5 mM to 10.0 mM and monitor both cell growth (e.g., OD600 for bacteria, viable cell density for mammalian cells) and protein expression.[3]
-
Switch to a Fed-Batch System: A fed-batch strategy can help maintain a stable and optimal L-lysine concentration, avoiding the initial shock of a high concentration that can occur with batch supplementation.[12][13]
-
Monitor for Metabolic Byproducts: High concentrations of amino acids can sometimes lead to the accumulation of toxic metabolic byproducts. Monitor the levels of compounds like ammonia in your culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of L-lysine in recombinant protein expression?
A1: L-lysine is an essential amino acid, meaning most expression hosts cannot synthesize it de novo. Its primary role is to serve as a fundamental building block during the translation of mRNA into protein.[1] Lysine deficiency will halt protein synthesis.[1]
Q2: How does L-lysine concentration affect signaling pathways related to protein synthesis?
A2: L-lysine can activate key signaling pathways that promote protein synthesis. Notably, it has been shown to activate the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth and protein synthesis.[2][3] Lysine can also upregulate the expression of amino acid transporters, enhancing the cell's ability to take up lysine and other amino acids.[3]
L-lysine Signaling Pathway:
Caption: Simplified signaling pathway of L-lysine-mediated protein synthesis.
Q3: What are the typical starting concentrations of L-lysine to test for optimization?
A3: A good starting point for optimization is to test a range of L-lysine concentrations from 0.5 mM to 2.0 mM in your culture medium.[3] The optimal concentration will be dependent on the specific expression system, cell line, and the amino acid composition of the recombinant protein being expressed.
Q4: When should I consider a fed-batch strategy for L-lysine supplementation?
A4: A fed-batch strategy is recommended for high-density cell cultures where nutrient depletion is likely to occur. It is also beneficial when high initial concentrations of L-lysine are found to be toxic to the cells. Fed-batch allows for a controlled release of L-lysine, maintaining an optimal concentration throughout the expression phase.[12][13]
Q5: Can the ratio of L-lysine to other amino acids, like L-arginine, be important?
A5: Yes, the balance of amino acids can be crucial. L-lysine and L-arginine can compete for the same cellular transporters.[14] Furthermore, studies have suggested that a higher ratio of lysine to arginine on the protein surface may improve solubility and reduce aggregation.[6][7] Therefore, optimizing the ratio of these two amino acids in the culture medium can be a valuable strategy.
Data Presentation
Table 1: Effect of L-lysine Concentration on Cell Viability and Protein Synthesis in Bovine Mammary Epithelial Cells
| L-lysine Concentration (mM) | Relative Cell Viability (%) | Relative Protein Synthesis (%) |
| 0 | 100 | 100 |
| 0.5 | 117 | 107 |
| 1.0 | 147 | 123 |
| 1.5 | 135 | 115 |
| 2.0 | 128 | 110 |
Data adapted from a study on bovine mammary epithelial cells, which demonstrates the principle of an optimal concentration.[3]
Table 2: Impact of L-lysine Supplementation on Lysine-Producing E. coli Strains
| Strain | Lysine Production (g/L) | Improvement over Original Strain (%) |
| Original Strain | 112.82 ± 2.13 | - |
| Mutant MU-1 | 136.51 ± 1.55 | 21.00 |
| Mutant MU-2 | 133.29 ± 1.42 | 18.14 |
This table illustrates the potential for significant increases in yield through strain engineering and optimized fermentation conditions.[15]
Experimental Protocols
Protocol 1: Determination of L-lysine Concentration in Cell Culture Supernatant by HPLC
This protocol provides a method for quantifying L-lysine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Ortho-phthaldialdehyde (OPA) or Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for derivatization[16][17]
-
L-lysine standard solution
-
Mobile phases (e.g., sodium phosphate buffer and an organic solvent mixture)[16]
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Derivatization (Example using OPA):
-
In an autosampler vial, mix your filtered sample with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at a controlled temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Run a gradient elution program to separate the derivatized amino acids. An example mobile phase could be:
-
Mobile Phase A: Sodium phosphate buffer
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture[16]
-
-
Detect the derivatized L-lysine using a fluorescence detector (e.g., excitation at 230 nm, emission at 460 nm for OPA) or a UV detector.[16][18]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-lysine.
-
Calculate the L-lysine concentration in your sample by comparing its peak area to the standard curve.
-
Experimental Workflow for L-lysine Quantification:
Caption: Workflow for L-lysine concentration measurement by HPLC.
Protocol 2: Optimizing L-lysine Concentration in a Batch Culture
This protocol outlines a systematic approach to determine the optimal L-lysine concentration for recombinant protein expression in a batch culture.
Materials:
-
Expression host (e.g., E. coli BL21(DE3)) transformed with your expression vector.
-
Base culture medium (e.g., LB, TB, or a defined minimal medium).
-
Sterile L-lysine stock solution (e.g., 1 M).
-
Shaking incubator.
-
Spectrophotometer for OD600 measurements.
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Set up Cultures:
-
Prepare a series of identical cultures with your base medium.
-
Supplement each culture with a different final concentration of L-lysine (e.g., 0 mM, 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM, 8.0 mM).
-
-
Inoculation and Growth:
-
Inoculate all cultures with the same starting amount of your expression host.
-
Grow the cultures under standard conditions (e.g., 37°C with shaking).
-
Monitor cell growth by measuring the OD600 at regular intervals.
-
-
Induction:
-
When the cultures reach the optimal OD600 for induction (e.g., 0.6-0.8), add your inducing agent (e.g., IPTG) to all cultures at the same final concentration.
-
-
Expression:
-
Continue to incubate the cultures for the desired expression period (e.g., 4 hours at 37°C or overnight at 18°C).
-
-
Harvesting and Analysis:
-
Harvest the cells from each culture by centrifugation.
-
Lyse the cells and separate the soluble and insoluble fractions.
-
Analyze the protein expression levels in all fractions by SDS-PAGE and Western blot.
-
-
Determine Optimal Concentration:
-
Identify the L-lysine concentration that provides the highest yield of soluble recombinant protein without significantly inhibiting cell growth.
-
References
- 1. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Stimulates Protein Synthesis by Promoting the Expression of ATB0,+ and Activating the mTOR Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysine and Arginine Content of Proteins: Computational Analysis Suggests a New Tool for Solubility Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 11. biologicscorp.com [biologicscorp.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolving the l-lysine high-producing strain of Escherichia coli using a newly developed high-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of L-lysine and DAP by HPLC [bio-protocol.org]
- 17. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
Troubleshooting low yields in L-lysine fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in L-lysine fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of unexpectedly low L-lysine yields?
A1: The most frequent causes of low L-lysine yields are often related to suboptimal fermentation conditions. These include deviations from the optimal pH, temperature, dissolved oxygen levels, and nutrient concentrations. It is also crucial to rule out contamination, especially by bacteriophages, which can lead to a rapid decline in the producing microorganism's population.
Q2: Which microorganism is predominantly used for industrial L-lysine production?
A2: Corynebacterium glutamicum is the most widely used microorganism for the industrial-scale fermentation of L-lysine.[1][2] Its metabolic pathways have been extensively studied and engineered to optimize L-lysine production.
Q3: How does L-lysine feedback inhibition affect yield?
A3: L-lysine can inhibit its own synthesis through a process called feedback inhibition.[3][4][5] Specifically, L-lysine can allosterically inhibit key enzymes in its biosynthetic pathway, such as aspartokinase (AK) and dihydrodipicolinate synthase (DHDPS).[3][6][7] This regulatory mechanism can significantly limit the final yield. Genetically engineered strains with feedback-resistant enzymes are often used to overcome this limitation.[8]
Q4: What are the signs of bacteriophage contamination in a fermentation culture?
A4: Bacteriophage contamination can be devastating to a fermentation process.[9] Signs of contamination include a sudden drop in cell density, visible cell lysis (the culture may appear to clear), and a sharp decrease or complete halt in L-lysine production.[10][11] In industrial settings, even a small number of phages can lead to the failure of the entire fermentation batch.[10]
Troubleshooting Guides
Issue 1: Gradual Decrease in L-Lysine Titer
If you observe a gradual but consistent decline in your L-lysine yield over several batches, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a gradual decrease in L-lysine yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Fermentation Parameters | 1. Continuously monitor pH, temperature, and dissolved oxygen (DO) levels. 2. Compare readings to the optimal ranges for your C. glutamicum strain (see Table 1). 3. Calibrate probes and adjust control loops as necessary. | Restoration of optimal conditions should lead to improved yield in subsequent batches. |
| Nutrient Limitation | 1. Analyze the concentration of key nutrients (carbon source, nitrogen source, phosphate, biotin) throughout the fermentation. 2. Ensure the initial media composition is correct and that feeding strategies are adequate.[12] 3. Consider fed-batch strategies to avoid substrate inhibition from high initial glucose concentrations.[1][13] | Maintaining nutrient levels within the optimal range will support consistent growth and production. |
| Strain Instability | 1. Perform serial plating of the culture to check for morphological changes or loss of desired phenotypes. 2. Re-streak from a frozen master stock to ensure the genetic integrity of the production strain. 3. Consider re-evaluating the strain's auxotrophic requirements. | A fresh, genetically stable culture should restore productivity. |
Issue 2: Sudden and Drastic Drop in L-Lysine Yield
A rapid and severe decline in L-lysine production, often accompanied by a decrease in cell density, points towards a catastrophic event in the culture.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a sudden drop in L-lysine yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Bacteriophage Contamination | 1. Immediately quarantine the affected bioreactor. 2. Perform a plaque assay on a lawn of the production strain using a sample of the fermenter broth to confirm the presence of phages. 3. Thoroughly clean and sterilize the bioreactor and all associated equipment.[11] 4. If possible, use a phage-resistant strain for subsequent fermentations. | Elimination of bacteriophages is critical to restoring production. |
| Equipment Failure | 1. Check the functionality of all critical equipment, including the aeration system (sparger, air filters), agitation system (impeller, motor), and temperature and pH control systems. 2. Ensure that there are no leaks in the system that could compromise sterility. | Repairing or replacing faulty equipment will allow for a successful restart of the fermentation. |
| Acute Toxicity | 1. Review the composition and quality of all raw materials used in the media and feed solutions. 2. Test for the presence of inhibitory substances in the raw materials. | Identifying and removing the toxic component will prevent future batch failures. |
Data Presentation
Table 1: Optimized Fermentation Parameters for L-Lysine Production by Corynebacterium glutamicum
| Parameter | Free Cells | Immobilized Cells | Reference(s) |
| Fermentation Time (h) | 72 | 96 | [1] |
| pH | 7.5 | 7.5 | [1][12][14] |
| Temperature (°C) | 30 | 30 | [1][14] |
| Glucose Concentration (g/L) | 80 | 90 | [1] |
| Agitation Rate (rpm) | 300 | 200 | [1] |
| Aeration Rate (vvm) | 1.25 | 1.0 | [1] |
| Maximum L-lysine Yield (g/L) | 26.34 | 31.58 | [1] |
Experimental Protocols
Protocol 1: Quantification of L-Lysine using the Ninhydrin Spectrophotometric Method
This protocol is adapted from the method described by Chinard (1952) and is suitable for the routine determination of L-lysine in fermentation broth.
Materials:
-
Ninhydrin reagent (2.5 g ninhydrin in 60 mL glacial acetic acid and 40 mL 6 M phosphoric acid)
-
Glacial acetic acid
-
L-lysine standards (0-200 µg/mL)
-
Spectrophotometer
-
Centrifuge
-
Test tubes
-
Water bath
Procedure:
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant for analysis. Dilute the supernatant with distilled water as necessary to bring the L-lysine concentration within the range of the standard curve.
-
-
Reaction:
-
Pipette 1 mL of the diluted supernatant or L-lysine standard into a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the ninhydrin reagent.
-
Vortex briefly to mix.
-
Incubate in a boiling water bath for 60 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 570 nm using a spectrophotometer. Use a blank containing 1 mL of distilled water instead of the sample.
-
-
Calculation:
-
Construct a standard curve of absorbance versus L-lysine concentration.
-
Determine the concentration of L-lysine in the unknown samples by interpolating from the standard curve, accounting for any dilution factors.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for L-Lysine Quantification
HPLC offers a more specific and sensitive method for L-lysine quantification. This is a general outline, and specific parameters may need to be optimized for your system.
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride)
-
Mobile phase (e.g., a gradient of acetonitrile and a buffer such as sodium acetate)
-
L-lysine standards
Procedure:
-
Sample Preparation:
-
Prepare cell-free supernatant as described in Protocol 1.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Derivatization (Pre-column):
-
In a vial, mix a defined volume of the filtered supernatant or standard with the derivatizing agent according to the manufacturer's instructions.
-
Allow the reaction to proceed for the specified time.
-
-
Chromatography:
-
Inject the derivatized sample onto the HPLC column.
-
Run the appropriate gradient method to separate the amino acids.
-
Detect the derivatized L-lysine using the fluorescence or UV detector at the appropriate wavelength.
-
-
Quantification:
-
Identify the L-lysine peak based on the retention time of the standard.
-
Quantify the L-lysine concentration by comparing the peak area of the sample to a standard curve.
-
Mandatory Visualizations
L-Lysine Biosynthesis Pathway and Feedback Inhibition
Caption: L-lysine biosynthesis via the DAP pathway and key feedback inhibition points.
References
- 1. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for L-lysine feedback inhibition of homocitrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. journal.hep.com.cn [journal.hep.com.cn]
- 9. Phages and fermentation - Phage Consultants [phageconsultants.com]
- 10. Bacteriophage Challenges in Industrial Processes: A Historical Unveiling and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative studies for the biotechnological production of l-Lysine by immobilized cells of wild-type Corynebacterium glutamicum ATCC 13032 and mutant MH 20-22 B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
Technical Support Center: Site-Specific Lysine Labeling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the non-specific labeling of lysine residues during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for labeling lysine residues and what do they target?
The most common reagents are amine-reactive crosslinkers, with N-hydroxysuccinimide (NHS) esters being the most widely used class.[1][2] These reagents are designed to covalently bond with primary amines (-NH₂).[1] In proteins, the primary targets for these reagents are the N-terminus of the polypeptide chain and the epsilon-amino group in the side chain of lysine (Lys, K) residues.[1][3] The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond.[4]
Q2: What is the primary competing reaction when using NHS-ester crosslinkers?
The main competing reaction is the hydrolysis of the NHS ester.[1] In this reaction, the NHS ester reacts with water, rendering it non-reactive and unable to bind to the target amine.[1] The rate of this hydrolysis reaction increases significantly as the pH becomes more alkaline, which can lower the efficiency of the labeling reaction, particularly in dilute protein solutions.[1]
Q3: How does pH critically affect the efficiency and specificity of lysine labeling with NHS esters?
The pH of the reaction buffer is a crucial factor for both efficiency and specificity.[1][4]
-
Optimal pH: A pH range of 7.2 to 8.5 is generally considered optimal for NHS ester reactions with primary amines.[1] For many specific protocols, a pH of 8.3-8.5 is recommended for the highest yield.[5][6]
-
Low pH (<7.2): At a lower pH, primary amine groups are more likely to be protonated (-NH₃⁺), making them non-nucleophilic and therefore non-reactive with the NHS ester.[1]
-
High pH (>8.5): At a higher pH, the rate of NHS-ester hydrolysis dramatically increases, reducing the amount of active crosslinker available to react with the target protein.[1] While the amine groups are more reactive at higher pH, the rapid hydrolysis of the reagent often leads to lower overall labeling efficiency.[5]
Q4: Can I use common laboratory buffers like Tris or glycine for my labeling reaction?
No, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1] These buffers will compete with your protein for reaction with the NHS ester, significantly reducing the labeling efficiency of your target molecule.[7]
Q5: What are chemical protection strategies to achieve site-specific lysine labeling?
For applications requiring high precision, such as the synthesis of antibody-drug conjugates (ADCs), protecting groups are used to achieve site-selective modification.[8][9] In solid-phase peptide synthesis (SPPS), orthogonal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are commonly used to protect the α-amino and ε-amino groups of lysine, respectively.[10][11] This allows for controlled, stepwise synthesis.[10] More recently, novel biocompatible protecting groups, such as the Abac and Aboc groups, have been developed that can be removed under mild conditions from fully folded proteins, preserving the protein's overall charge and structure.[12][13][14]
Troubleshooting Guides
This section addresses common problems encountered during lysine labeling experiments.
Problem 1: High Background or Non-Specific Signal in Antibody Labeling
High background can obscure results, especially in applications like Western blotting or immunohistochemistry.
-
Cause: Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding.[15][16] Incomplete blocking of the membrane or tissue can also leave sites open for non-specific antibody attachment.[16][17]
-
Solution:
-
Optimize Antibody Concentration: Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background.[17]
-
Improve Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) and the incubation time.[15] Ensure the blocking solution is freshly prepared.[16]
-
Thorough Washing: Increase the duration and volume of washing steps to remove unbound antibodies.[18] Adding a detergent like Tween-20 to the wash buffer is recommended.[18]
-
Control Experiment: Run a control experiment without the primary antibody to verify if the secondary antibody is the source of the non-specific signal.[15]
-
Problem 2: Protein Precipitation During or After Labeling Reaction
-
Cause: The modification of lysine's primary amines neutralizes their positive charge, which can alter the protein's isoelectric point (pI).[1] If the new pI is close to the buffer pH, the protein's solubility can decrease, leading to precipitation.[1] Over-crosslinking, where too many lysine residues are labeled, can also cause denaturation and precipitation.[7][19]
-
Solution:
-
Optimize Crosslinker Concentration: Reduce the molar excess of the labeling reagent.[1][19] Perform a titration to find the highest concentration that does not cause your protein to precipitate.[1]
-
Adjust Buffer pH: Ensure the reaction buffer pH is not close to the predicted pI of the modified protein.
-
Add Solubility Agents: If compatible with your downstream application, consider adding solubility-enhancing agents to the buffer.[1]
-
Problem 3: Labeled Antibody Loses its Antigen-Binding Ability
-
Cause: Lysine residues may be present within or near the antigen-binding site (Fab region) of the antibody. If these critical lysines are modified by the label, it can sterically hinder or alter the conformation required for antigen recognition.[19]
-
Solution:
-
Reduce Molar Ratio: Lower the molar ratio of the labeling reagent to the antibody to decrease the overall degree of labeling, which statistically reduces the chance of modifying the binding site.[19]
-
Site-Specific Labeling Kits: Use specialized kits (e.g., Thermo Fisher Scientific's SiteClick™) that target the Fc region of the antibody, leaving the antigen-binding sites unmodified.[19]
-
Enzymatic Methods: Employ enzymatic approaches that offer high specificity. For example, a mutationally activated sortase enzyme from Corynebacterium diphtheriae (CdSrtA) can install a label onto a specific lysine residue within a recognition motif, providing precise control over the labeling site.[20]
-
Problem 4: Low or No Labeling Efficiency
-
Cause: Several factors can lead to poor labeling efficiency. The most common are incorrect pH, the presence of competing amine-containing substances in the buffer, or hydrolyzed/inactive labeling reagent.[1][7]
-
Solution:
-
Verify Buffer Composition and pH: Ensure you are using an amine-free buffer (e.g., PBS, HEPES, Borate) and that its pH is within the optimal range (7.2-8.5, ideally 8.3-8.5 for NHS esters).[1][5]
-
Use Fresh Reagent: NHS esters are moisture-sensitive.[4] Prepare the stock solution of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[2][6] Avoid repeated freeze-thaw cycles of the reagent.[2]
-
Check Protein Purity: Ensure your protein sample is free from contaminants, especially other nucleophilic molecules.[1]
-
Data and Protocols
Quantitative Data Summary
| Parameter | Recommended Value / Condition | Notes |
| Optimal Reaction pH | 7.2 - 8.5[1] | For NHS-ester labeling. A pH of 8.3-8.5 is often recommended for maximal yield.[5] |
| Molar Excess of NHS Ester | 8 to 20-fold | An 8-fold molar excess is a good starting point for mono-labeling of proteins.[5][6] May need optimization. |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations can decrease labeling efficiency.[6][21] |
| Incubation Time | 30 min - 2 hours at RT; 2 - 4 hours at 4°C | Needs to be determined empirically for specific proteins and reagents.[1] |
| Quenching Agent | 20-50 mM Tris or Glycine | Added after incubation to stop the reaction by consuming excess NHS ester.[1] |
Recommended Buffers for Amine-Reactive Labeling
| Buffer | Optimal pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering.[1] |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the optimal reaction range.[1] |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Effective for reactions requiring a slightly more alkaline pH.[1] |
| Borate | 8.0 - 9.0 | Another suitable option for alkaline conditions.[1] |
Experimental Protocols & Visualizations
General Protocol for NHS Ester Labeling of a Protein
This protocol provides a general workflow for labeling a protein with an amine-reactive NHS ester.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4 or 0.1 M sodium bicarbonate, pH 8.3).[1][5]
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[6][21] If the protein is in an incompatible buffer (like Tris), it must be dialyzed against the reaction buffer.[21]
-
NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[2]
-
Reaction Incubation:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 8-fold).[5]
-
Add the calculated volume of the NHS ester stock to the protein solution while gently vortexing.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.[1] Protect from light if using a fluorescent dye.[2]
-
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM.[1] Incubate for an additional 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted labeling reagent and byproducts from the labeled protein using size-exclusion chromatography (e.g., a gel filtration column), dialysis, or spin columns.[2][19]
-
Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[2]
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. biossusa.com [biossusa.com]
- 16. biossusa.com [biossusa.com]
- 17. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 18. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 19. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abpbio.com [abpbio.com]
Technical Support Center: L-Lysine Derivative Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of L-lysine derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in L-lysine derivative synthesis?
A1: The primary challenges in synthesizing L-lysine derivatives stem from the presence of three reactive functional groups: the α-carboxyl group, the α-amino group, and the ε-amino group. Key difficulties include:
-
Regioselectivity: Differentiating between the α- and ε-amino groups to achieve selective modification.
-
Protection/Deprotection: Implementing an effective protecting group strategy that is orthogonal and ensures high yields and purity.
-
Racemization: Preventing the loss of stereochemical integrity at the α-carbon during activation and coupling steps.[1][2]
-
Purification: Separating the desired product from starting materials, byproducts (e.g., di-acylated species), and diastereomers.
-
Aggregation: In solid-phase peptide synthesis (SPPS), lysine-rich sequences can be prone to aggregation, leading to incomplete reactions.
Q2: How do I choose the right protecting group strategy for my L-lysine derivative?
A2: The choice of protecting groups depends on the overall synthetic scheme, particularly whether you are using Boc/Bzl or Fmoc/tBu chemistry. The goal is to use an "orthogonal" set of protecting groups that can be removed under different conditions.
-
For Fmoc-based Solid-Phase Peptide Synthesis (SPPS): The α-amino group is protected with Fmoc. The ε-amino group is commonly protected with a Boc group (e.g., Fmoc-Lys(Boc)-OH), which is stable to the piperidine used for Fmoc removal but is cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[3] For selective on-resin side-chain modification, orthogonal protecting groups like Alloc, Dde, ivDde, or Mtt are used.[3][4]
-
For Boc-based SPPS: The α-amino group is protected with Boc. The ε-amino group is typically protected with a group stable to the TFA used for Boc removal, such as Z (Cbz) or 2-Cl-Z.[5]
-
Solution-Phase Synthesis: A wider variety of protecting groups can be employed, with the choice dictated by the specific reaction conditions of your synthetic route.
Q3: What is the impact of pH on the reactivity of lysine's amino groups?
A3: The differential pKa values of the α-amino group (~9) and the ε-amino group (~10.5) are crucial for regioselective modifications.[6]
-
At physiological pH (~7.4): The α-amino group is more nucleophilic than the ε-amino group, which is predominantly protonated. This allows for preferential modification of the N-terminus.
-
At basic pH (8.5-10): The ε-amino group becomes deprotonated and more nucleophilic, favoring its modification.[6] Therefore, careful control of pH is a key strategy for achieving regioselectivity in the absence of protecting groups.
Troubleshooting Guides
Problem 1: Low Yield in N-Acylation Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Activation of Carboxylic Acid | Switch to a more powerful coupling reagent (see Table 1). Increase the equivalents of the coupling reagent and/or the carboxylic acid. | Some coupling reagents are more effective for hindered or less reactive amino acids. Ensuring an excess of the activated species can drive the reaction to completion. |
| Poor Nucleophilicity of the Amino Group | Adjust the reaction pH. For ε-amino group acylation, ensure the pH is in the range of 8.5-10 to deprotonate the amine. | The amino group must be in its free base form to be nucleophilic.[6] |
| Steric Hindrance | Use a less sterically hindered base for in-situ neutralization (e.g., NMM instead of DIPEA). Consider coupling reagents known to be effective for hindered couplings, such as HATU or HCTU. | Bulky reagents can prevent the reacting partners from approaching each other effectively.[1] |
| Peptide Aggregation (in SPPS) | See "Problem 4: Peptide Aggregation in SPPS" for detailed strategies. | Aggregation can make the N-terminus inaccessible to the incoming activated amino acid. |
Problem 2: Presence of Side Products (e.g., Di-acylation, Racemization)
| Possible Cause | Troubleshooting Step | Rationale |
| Di-acylation (Acylation of both α- and ε-amino groups) | Ensure the use of an appropriate orthogonal protecting group on the non-target amino group. If performing regioselective acylation without protecting groups, carefully control stoichiometry and reaction time. | Protecting groups are the most reliable way to prevent unwanted side reactions. |
| Racemization/Epimerization | Use a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[7] Use a sterically hindered base (e.g., NMM, 2,4,6-collidine) instead of a stronger, less hindered base like TEA or DIPEA.[1] Keep reaction temperatures low (e.g., 0 °C) and minimize pre-activation times.[1] | The activated carboxylic acid can form an oxazolone intermediate, which is prone to racemization. Additives and specific bases can suppress this pathway.[7][8] |
| Incomplete Deprotection of a Protecting Group | Extend the deprotection reaction time or use a stronger deprotection cocktail. Monitor the deprotection reaction by a qualitative test (e.g., Kaiser test for free amines) or HPLC analysis of a small cleaved sample. | Some protecting groups, especially on sterically hindered or aggregated sequences, may require more forcing conditions for complete removal.[9] |
Problem 3: Difficulties in Purification by HPLC
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Separation of Product and a Key Impurity | Optimize the gradient of the mobile phase. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). Adjust the pH of the mobile phase to alter the ionization state of the compounds. | Small changes in chromatographic conditions can significantly impact selectivity. For ionizable compounds like lysine derivatives, pH is a powerful tool.[10] |
| Broad or Tailing Peaks | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Check for column contamination or degradation. Reduce the sample load. | Poor peak shape can be due to sample solubility issues, secondary interactions with the stationary phase, or column overloading.[10] |
| Presence of Diastereomers (from racemization) | Use a chiral HPLC column for analytical or preparative separation. Optimize the synthesis to minimize racemization (see Problem 2). | Diastereomers can be very difficult to separate on standard reverse-phase columns.[1] |
| Inconsistent Retention Times | Ensure the mobile phase is well-mixed and degassed. Check the HPLC system for leaks or pump issues. Ensure consistent column temperature. | Fluctuations in the mobile phase composition, flow rate, or temperature can lead to retention time shifts.[10] |
Problem 4: Peptide Aggregation in SPPS of Lysine-Rich Peptides
| Possible Cause | Troubleshooting Step | Rationale |
| Inter-chain Hydrogen Bonding | Switch to a more polar solvent like NMP or add chaotropic salts (e.g., LiCl, KSCN) to the reaction mixture.[11] Use a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylene carbonate. | These solvents and additives disrupt the hydrogen bonding networks that cause aggregation.[11] |
| Formation of Stable Secondary Structures | Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) into the sequence. | These structural modifications disrupt the formation of β-sheets and other secondary structures that lead to aggregation.[11] |
| High Resin Loading | Use a resin with a lower substitution level. | Lower loading increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent/Additive | Key Features | Typical Use Cases | Potential Issues |
| HBTU/HATU | High coupling efficiency, fast reaction rates. | General peptide synthesis, difficult couplings. | HATU is generally better at suppressing racemization than HBTU. Can cause side reactions if used in excess.[12] |
| DIC/HOBt | Cost-effective, good for routine synthesis. | Standard couplings. | Can lead to the formation of insoluble diisopropylurea byproduct. HOBt is effective at suppressing racemization.[13] |
| PyBOP | Phosphonium-based, less likely to cause guanidinylation of the N-terminus compared to uronium reagents like HBTU. | Difficult couplings, synthesis of long peptides. | Solutions in DMF are less stable than uronium reagents. |
| EDC | Water-soluble carbodiimide. | Aqueous phase couplings, bioconjugation. | Can lead to higher rates of racemization compared to DIC.[8] |
| Additives (HOBt, HOAt, Oxyma) | Suppress racemization, can increase coupling efficiency. | Almost always used with carbodiimide coupling reagents. | HOBt has explosive properties in its anhydrous form. HOAt and Oxyma are considered safer and often more effective alternatives.[7][13] |
Experimental Protocols
Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH)
This protocol describes the protection of both amino groups of L-lysine with Boc anhydride.
-
Dissolve L-lysine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution in an ice-water bath and adjust the pH to 10-11 by the dropwise addition of 1 M NaOH solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (3 equivalents) in dioxane dropwise to the lysine solution while maintaining the pH at 10-11 with 1 M NaOH.
-
Allow the reaction to stir at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold 4 M KHSO₄ solution.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product. A typical yield is around 85-100%.[11][14]
Protocol 2: Regioselective N-ε-Acylation of L-Lysine using a Copper Complex
This method allows for the selective acylation of the ε-amino group by temporarily protecting the α-amino and carboxyl groups as a copper(II) chelate.
-
Dissolve L-lysine hydrochloride (1 equivalent) in water and add a solution of copper(II) sulfate pentahydrate (1 equivalent) in water.
-
Adjust the pH to ~9.5 with an aqueous solution of sodium carbonate to form the deep blue copper(II)-lysine complex.
-
Cool the solution to 0 °C and add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise while maintaining the pH at ~9.5 with NaOH.
-
Stir the reaction at 0 °C for 1-2 hours, then at room temperature for an additional 2-3 hours.
-
Remove the copper by passing the solution through a column of a chelating resin (e.g., Chelex 100) or by precipitating copper sulfide with H₂S gas or thioacetamide.
-
Adjust the pH of the copper-free solution to the isoelectric point of the N-ε-acyl-L-lysine to precipitate the product, or purify by ion-exchange chromatography.
Protocol 3: Synthesis of Fmoc-Lys(Alloc)-OH
This protocol describes the synthesis of an orthogonally protected lysine derivative useful for on-resin side-chain modification.
-
Prepare the copper complex of L-lysine as described in Protocol 2, Step 1-2.
-
Cool the solution to 0 °C and add allyl chloroformate (1.1 equivalents) dropwise while maintaining the pH at 9.5-10. Stir for 2-3 hours at room temperature.
-
Remove the copper by precipitating with thioacetamide and filtering off the copper sulfide.
-
Adjust the filtrate to pH ~6 and allow the intermediate, H-Lys(Alloc)-OH, to crystallize.
-
Dissolve the isolated H-Lys(Alloc)-OH in 10% aqueous Na₂CO₃ and dioxane.
-
Cool to 0 °C and add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise.
-
Stir the reaction overnight, allowing it to warm to room temperature.
-
Work up the reaction by acidifying the solution and extracting the product with an organic solvent (e.g., ethyl acetate). The product can be purified by crystallization. A typical overall yield is around 85%.[15]
Visualizations
References
- 1. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A series of lysyldipeptide derivatives for racemization studies in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. US3036125A - Process for purifying lysine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. scispace.com [scispace.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Buffer Conditions for Lysine Modification Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for lysine modification enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a buffer for a lysine modification enzyme assay?
A1: A typical assay buffer consists of a buffering agent to maintain a stable pH, salts to provide appropriate ionic strength, a reducing agent to prevent oxidative damage to the enzyme, and sometimes a chelating agent or detergent. Specific cofactors essential for enzyme activity, such as Acetyl-CoA for histone acetyltransferases (HATs) or S-adenosylmethionine (SAM) for histone methyltransferases (HMTs), are also critical components.
Q2: How does pH affect the activity of lysine modification enzymes?
A2: Enzyme activity is highly dependent on pH as it influences the ionization state of amino acid residues in the active site and the overall protein structure. Most lysine modification enzymes have an optimal pH range, typically between 7.0 and 9.0. For example, the histone methyltransferase G9a shows favorable activity at alkaline conditions, with its activity increasing from pH 7.4 to 9.0.[1] It is crucial to determine the optimal pH for your specific enzyme to ensure maximal activity.
Q3: What is the role of salt concentration in the assay buffer?
A3: Salt concentration affects the ionic strength of the buffer, which can influence enzyme structure, stability, and substrate binding. High salt concentrations can be inhibitory for some enzymes. For instance, the activity of the histone methyltransferase G9a is significantly reduced in the presence of high salt concentrations.[1] Therefore, optimizing the salt concentration is a critical step in assay development.
Q4: Why is a reducing agent, such as DTT or β-mercaptoethanol, necessary in the buffer?
A4: Reducing agents are included in the buffer to prevent the oxidation of cysteine residues within the enzyme, which can lead to inactivation. Maintaining a reducing environment is particularly important for enzymes that are sensitive to oxidative damage.
Q5: How should cofactors like Acetyl-CoA and SAM be handled and stored?
A5: Cofactors are often unstable. Acetyl-CoA, for example, is unstable in alkaline and highly acidic conditions and is best stored at -20°C in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) to minimize degradation.[2] It is also recommended to minimize freeze-thaw cycles.[2][3] Always prepare fresh dilutions of cofactors before each experiment.
Troubleshooting Guides
Histone Acetyltransferases (HATs) - e.g., p300/CBP
Problem: Low or no HAT activity detected.
| Possible Cause | Solution |
| Degraded Acetyl-CoA | Acetyl-CoA is unstable. Use freshly prepared or properly stored aliquots. Avoid multiple freeze-thaw cycles.[2][3] |
| Suboptimal pH or salt concentration | The optimal pH for p300/CBP is typically around 7.8-8.0.[4][5] Verify the pH of your buffer and optimize the salt concentration. |
| Inactive enzyme | Ensure the enzyme has been stored correctly and has not been subjected to conditions that could cause denaturation. |
| Inhibitors present in the sample | Purify your sample to remove any potential inhibitors. |
Problem: High background signal in a non-radioactive assay.
| Possible Cause | Solution |
| Non-specific binding of antibodies | Increase the number of wash steps or add a blocking agent like BSA to your buffer. |
| Compound interference | Some test compounds can interfere with the detection method (e.g., fluorescence). Run a control without the enzyme to check for compound autofluorescence. |
Histone Methyltransferases (HMTs) - e.g., G9a/GLP
Problem: Inconsistent or variable HMT activity.
| Possible Cause | Solution |
| Precipitation of enzyme or substrate | Ensure all components are fully dissolved in the assay buffer. You may need to optimize buffer components to improve solubility. |
| Pipetting errors | Use calibrated pipettes and prepare a master mix for your reactions to ensure consistency.[6] |
| Temperature fluctuations | Perform incubations at a constant, optimized temperature. G9a activity is relatively stable between 25 and 42°C.[1] |
Problem: Low signal-to-noise ratio.
| Possible Cause | Solution |
| Suboptimal enzyme or substrate concentration | Determine the KM for your enzyme with its substrate and cofactor to use them at optimal concentrations. |
| Inefficient detection method | Consider using a more sensitive detection method, such as a fluorescence-based or luminescence-based assay. |
Lysine Demethylases (KDMs) - e.g., KDM4B
Problem: False positives in inhibitor screening.
| Possible Cause | Solution |
| Compound interference with coupled enzyme assays | Many KDM assays rely on coupled enzyme reactions. Test compounds for inhibition of the coupling enzyme in a separate assay.[7] |
| Redox-active compounds | Some compounds can interfere with assays that measure the production of hydrogen peroxide. Use a secondary assay, such as mass spectrometry, to confirm hits.[8] |
Problem: Assay not working for a specific KDM.
| Possible Cause | Solution |
| Incorrect substrate | Ensure you are using the correct histone peptide with the appropriate methylation state for your specific KDM. |
| Missing cofactors | JmjC domain-containing KDMs require Fe(II) and α-ketoglutarate as cofactors. Ensure these are present in your buffer. |
E3 Ubiquitin Ligases - e.g., MuRF1
Problem: No or weak ubiquitination signal.
| Possible Cause | Solution |
| Omission of a key component | Ensure that E1, E2, E3, ubiquitin, and ATP are all present in the reaction mixture.[9][10] |
| Incorrect E2 enzyme | Some E3 ligases have a specific requirement for a particular E2 conjugating enzyme. Test a panel of E2s to find the optimal one for your E3. |
| Inactive components | Use fresh ATP and ensure that all enzymes have been stored properly to maintain their activity. |
Problem: High molecular weight smear is not observed.
| Possible Cause | Solution |
| Insufficient incubation time | Increase the incubation time to allow for the formation of polyubiquitin chains. |
| Deubiquitinase (DUB) activity | If your sample contains DUBs, they may be removing the ubiquitin chains. Consider adding a DUB inhibitor to your lysis buffer. |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for Histone Acetyltransferases (HATs)
| Enzyme | Buffer Components | pH | Salt Concentration | Cofactor (Acetyl-CoA) | Other |
| p300/CBP | 50 mM Tris-HCl or HEPES, 0.1-1 mM DTT, 0.1 mM EDTA | 7.8 - 8.0[4][5] | 50-150 mM NaCl[2][11] | 10-50 µM | 50 µg/mL BSA[12] |
Table 2: Recommended Buffer Conditions for Histone Methyltransferases (HMTs)
| Enzyme | Buffer Components | pH | Salt Concentration | Cofactor (SAM) | Other |
| G9a/GLP | 20-50 mM Tris-HCl or HEPES, 1-5 mM DTT | 8.0 - 9.0[1] | Low (e.g., 0-50 mM NaCl)[1] | 1-10 µM | - |
Table 3: Recommended Buffer Conditions for Lysine Demethylases (KDMs)
| Enzyme | Buffer Components | pH | Salt Concentration | Cofactors | Other |
| KDM4B | 50 mM HEPES, 1 mM α-ketoglutarate, 2 mM Ascorbic acid | 7.5 | 50 mM KCl | 50 µM (NH₄)₂Fe(SO₄)₂ | 0.01% Tween-20 |
Table 4: Recommended Buffer Conditions for E3 Ubiquitin Ligases
| Enzyme | Buffer Components | pH | Salt Concentration | Cofactor (ATP) | Other |
| General | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT | 7.5 - 8.0[9][11] | 50-150 mM NaCl | 2-10 mM[9][10] | - |
Experimental Protocols & Workflows
General Experimental Workflow for a Lysine Modification Enzyme Assay
Caption: A generalized workflow for performing an in vitro lysine modification enzyme assay.
Troubleshooting Logic for Low Enzyme Activity
Caption: A decision tree for troubleshooting low or no enzyme activity in an assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of the p300 acetyltransferase domain: the PHD finger of p300 but not of CBP is dispensable for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-lysine methyltransferases G9a and GLP1 promote responses to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of L-lysine Extraction from Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and analysis of L-lysine from biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low L-lysine Recovery | 1. Incomplete Protein Hydrolysis: For total L-lysine analysis, bound lysine may not be fully released.[1] 2. Analyte Degradation: Over-hydrolysis due to excessive time or temperature can degrade L-lysine.[1] 3. Poor Extraction Efficiency: The chosen solvent or solid-phase extraction (SPE) cartridge may not be optimal for your sample matrix. 4. Adsorption to Labware: L-lysine is hygroscopic and can adhere to plastic surfaces, especially after drying.[1] | 1. Optimize Hydrolysis: Ensure acid hydrolysis is performed at 110°C for 20–24 hours in a sealed, oxygen-free environment (e.g., nitrogen-flushed glass ampules).[1] 2. Control Hydrolysis Conditions: Strictly adhere to validated time and temperature protocols. Avoid over-drying the sample post-hydrolysis.[1] 3. Method Optimization: Test different organic solvents (e.g., methanol, acetonitrile) for precipitation or screen various SPE sorbents (e.g., C18, ion-exchange). 4. Use Appropriate Labware: Use low-binding microcentrifuge tubes and glass vials where possible. Reconstitute the sample promptly after any drying steps.[1] |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Variations in pipetting, incubation times, or temperature can introduce errors.[1] 2. Matrix Effects: Lipids, salts, and other endogenous molecules in biological matrices can interfere with derivatization or ionization.[1] 3. Inconsistent Derivatization: Fluctuations in pH, temperature, or reagent concentration can lead to variable derivatization efficiency. | 1. Standardize Protocols: Use calibrated pipettes and ensure consistent timing and temperature control for all steps. Automation can help minimize manual variability.[1] 2. Improve Sample Cleanup: Implement a robust sample cleanup step like SPE or ultrafiltration to remove interfering substances.[1][2] 3. Control Derivatization Reaction: Precisely control the pH and temperature of the reaction. Prepare fresh derivatization reagents daily. |
| Extraneous Peaks in Chromatogram (HPLC) | 1. Contamination: Reagents, solvents, or lab consumables can be a source of contamination.[1] 2. Derivatization Artifacts: Side reactions from the derivatization agent (e.g., FMOC-Cl, OPA) can produce interfering peaks.[1][3] 3. Co-elution of Matrix Components: Other amino acids or compounds from the sample matrix may elute at a similar retention time. | 1. Use High-Purity Reagents: Use HPLC-grade solvents and reagents certified for amino acid analysis.[1] Run a blank (reagents only) to identify contaminant peaks. 2. Optimize Derivatization: Adjust reaction time and reagent concentration to minimize side products. 3. Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or pH to improve the resolution between L-lysine and interfering peaks.[4][5] |
| Poor Peak Shape or Tailing (HPLC) | 1. Column Overload: Injecting too much sample can lead to broad or asymmetrical peaks. 2. Secondary Interactions: The analyte may be interacting with active sites on the column packing material. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of L-lysine. | 1. Reduce Injection Volume: Dilute the sample or reduce the amount injected onto the column. 2. Use a Different Column: Consider a column with different stationary phase chemistry or end-capping. 3. Optimize Mobile Phase: Adjust the pH of the mobile phase buffer to ensure consistent ionization of L-lysine. A pH of 7.4 has been shown to be effective for underivatized amino acids.[5] |
| Signal Suppression/Enhancement (Mass Spectrometry) | 1. Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of L-lysine in the MS source.[1] 2. Ion Source Contamination: Buildup of non-volatile salts or other contaminants in the ion source can reduce sensitivity. | 1. Improve Sample Cleanup: Incorporate more rigorous cleanup steps (e.g., SPE, ultrafiltration) to remove interfering matrix components.[1] 2. Use an Internal Standard: A stable isotope-labeled L-lysine internal standard can help correct for matrix effects. 3. Perform Regular Maintenance: Clean the MS ion source according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right extraction method for my sample? A1: The choice depends on your specific research question. For total L-lysine (both free and protein-bound), acid hydrolysis is required to break peptide bonds and release the lysine.[1] For measuring only free L-lysine , a simpler protein precipitation step with an organic solvent like methanol or acetonitrile is usually sufficient.[1] For complex matrices like plasma or fermentation broth, solid-phase extraction (SPE) may be necessary for cleanup to remove interferences.[1][6]
Q2: What is derivatization and is it always necessary? A2: Derivatization is a chemical reaction that modifies the analyte to make it easier to detect. For HPLC with UV or fluorescence detection, derivatization is common because L-lysine itself lacks a strong chromophore.[1][4] Common reagents include OPA, FMOC-Cl, and Dansyl chloride.[1] For LC-MS/MS analysis, derivatization is often not required, as the mass spectrometer can detect the native amino acid with high specificity and sensitivity.[7]
Q3: How should I store my biological samples before L-lysine extraction? A3: For plasma or serum, collect samples in EDTA tubes, centrifuge to separate the plasma, and add a protease inhibitor.[2] Samples should be used immediately or aliquoted and frozen at -80°C.[2] For stability, it has been shown that derivatized samples stored at 4°C can be stable for up to 48 hours.[4] However, samples derivatized after storage may show poor stability.[4]
Q4: Can I use plastic tubes for acid hydrolysis? A4: No, plastic tubes should not be used for acid hydrolysis as they can deform at the high temperatures required (110°C) and may leach contaminants that interfere with the analysis.[1] Use sealed glass ampules or vials designed for hydrolysis.[1]
Q5: What are the key differences between protein precipitation and solid-phase extraction (SPE) for sample cleanup? A5: Protein precipitation is a rapid method to remove the bulk of proteins by adding an organic solvent (e.g., methanol) or an acid.[1] It is simple but may not remove other interferences like salts and lipids. SPE is a more selective technique that uses a packed cartridge to bind either the analyte of interest or the impurities, allowing for a cleaner final sample.[2] SPE is generally better for removing matrix effects, which is critical for sensitive MS-based analyses.[1]
Quantitative Data Summary
The following tables summarize typical performance metrics for L-lysine extraction and analysis from various sources.
Table 1: L-lysine Recovery & Purity from Different Purification Methods
| Purification Method | Sample Matrix | Purity | Recovery Rate | Reference |
| Ion Exchange Chromatography | Fermentation Broth | >98.5% | ~96% | [6] |
| Ion Exchange + Rotavapor | Fermentation Broth | 99.4% | - | [8] |
| Ethanol/Ammonium Sulfate ATPS + Ultrafiltration | Fermentation Broth | 92.39% | 87.72% | [9][10] |
| Solvent Sublation | Aqueous Solution | - | 79.57% | [11] |
| Liquid-Liquid Extraction (CA-12) | Aqueous Solution | - | 95.7% (after 3 extractions) | [12] |
Table 2: HPLC Method Performance for L-lysine Quantification
| HPLC Method | Sample Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate | Reference |
| RP-HPLC with Fluorescence Detection | Buffer, Rumen Inoculum | < 1.24 µM | < 4.14 µM | 92% ± 2% | [4] |
| Isocratic LC with UV Detection | Biological Fluids (Plasma, Urine) | 0.73 µmol/L | 2.37 µmol/L | > 97.5% | [3] |
| HPLC-UV (Underivatized) | Dietary Supplements | - | - | 98.91% - 100.77% | [5] |
Experimental Protocols & Visualizations
Protocol 1: Protein Precipitation for Free L-lysine Analysis
This protocol is suitable for removing proteins from samples like plasma or serum prior to analysis of free L-lysine.[1]
-
Sample Preparation: Aliquot 100 µL of the biological sample (e.g., plasma) into a new microcentrifuge tube.
-
Solvent Addition: Add 300-400 µL of ice-cold methanol or acetonitrile.
-
Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete protein denaturation.
-
Incubation: Incubate the mixture on ice for 20–30 minutes to facilitate precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 × g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the free L-lysine, and transfer it to a new tube for derivatization or direct injection into an LC-MS/MS system.
Protocol 2: Acid Hydrolysis for Total L-lysine Analysis
This protocol is used to release L-lysine from proteins and peptides to measure the total concentration in a sample.[1]
-
Sample Preparation: Place the dried sample or protein pellet into a glass hydrolysis vial.
-
Acid Addition: Add 1–2 mL of 6 N HCl containing 1% phenol. Phenol acts as an antioxidant to protect certain amino acids from degradation.
-
Create Inert Atmosphere: Flush the vial with nitrogen gas to evacuate air, then flame-seal the vial or cap it tightly. This prevents oxidative degradation.
-
Hydrolysis: Incubate the sealed vial in a dry heat block or oven at 110°C for 20–24 hours.
-
Cooling and Drying: Cool the vial to room temperature. Open carefully and dry the acid under vacuum (e.g., using a SpeedVac) or with a stream of nitrogen. Avoid over-drying.
-
Reconstitution: Reconstitute the dried residue in a suitable buffer (e.g., 0.1 N HCl) or water for subsequent analysis.
Protocol 3: General Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a generic workflow for cleaning up biological samples using a C18 SPE column after initial protein removal.[2]
-
Column Equilibration: Wash a C18 SPE column first with 1 mL of elution buffer (e.g., 60% acetonitrile, 1% TFA) to activate the stationary phase.
-
Column Washing: Wash the column three times with 3 mL of binding buffer (e.g., 1% trifluoroacetic acid in water).
-
Sample Loading: Load the supernatant from the protein precipitation step (acidified with binding buffer) onto the column.
-
Wash Impurities: Slowly wash the column twice with 3 mL of binding buffer to remove unbound impurities like salts. Discard the wash.
-
Elute Analyte: Elute the L-lysine from the column with 3 mL of elution buffer.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for analysis.
References
- 1. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Rapid determination of lysine in biological samples by isocratic liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4835309A - Ion exchange recovery of L-lysine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and purification of ε-poly-l-lysine from fermentation broth using an ethanol/ammonium sulfate aqueous two-phase system combined with ultrafiltration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Mitigating interference in L-lysine colorimetric assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference in L-lysine colorimetric assays.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during L-lysine colorimetric assays.
Q1: What are the common sources of interference in L-lysine colorimetric assays?
A1: Interference in L-lysine colorimetric assays can arise from various sources depending on the assay principle (ninhydrin-based or enzyme-based).
-
For Ninhydrin-Based Assays: The ninhydrin reagent reacts with primary amino groups to produce a colored product.[1] Therefore, other compounds containing primary amino groups can interfere with the assay, leading to inaccurate L-lysine quantification. Common interfering substances include:
-
Other Amino Acids: All amino acids with a free alpha-amino group will react with ninhydrin.[2]
-
Ammonia: Ammonia reacts with ninhydrin to form a purple-colored compound, similar to the reaction with primary amino acids.[1][3]
-
Peptides and Proteins: The terminal amines of lysine residues in peptides and proteins can react with ninhydrin.[1]
-
-
For Enzyme-Based (Lysine Oxidase) Assays: These assays are generally more specific to L-lysine.[4] However, interference can still occur from:
-
Reducing Agents: Substances like DTT and β-mercaptoethanol can interfere with the colorimetric probe used in the assay.[5]
-
Other Enzymes in the Sample: Endogenous enzymes in biological samples may interfere with the reaction.[4]
-
High Concentrations of Other Amino Acids: While the assay is highly specific, extremely high concentrations of other amino acids might cause minor interference.
-
Q2: My sample has high protein content. How can I prevent interference from proteins?
A2: High protein concentrations can interfere with both ninhydrin and enzyme-based assays. The most effective way to mitigate this is by removing proteins from your sample before the assay. Protein precipitation is a common and effective method.[6] Trichloroacetic acid (TCA) precipitation is a widely used technique.[6][7]
Q3: I suspect interference from reducing sugars in my sample. How can I address this?
A3: Reducing sugars can react with amino acids in a process called the Maillard reaction, which can lead to a decrease in the detectable amount of L-lysine. To mitigate this, you can use methods like solid-phase extraction (SPE) with cartridges like Oasis HLB or anion exchange chromatography to remove carbohydrates from your sample.[8]
Q4: The absorbance values of my samples are too high and fall outside the linear range of the standard curve. What should I do?
A4: High absorbance readings indicate a high concentration of the analyte or the presence of interfering substances.
-
Dilute your sample: The simplest solution is to dilute your sample with the assay buffer and re-run the assay.
-
Check for contamination: Ensure that your reagents and labware are not contaminated.[9]
Q5: My assay shows a high background signal in the blank or negative control wells. What could be the cause?
A5: A high background signal can be caused by several factors:
-
Contaminated reagents: One or more of your reagents may be contaminated with a substance that reacts with the assay components.[9] Prepare fresh reagents and repeat the assay.
-
Insufficient washing: In plate-based assays, inadequate washing between steps can leave behind unbound reagents, leading to a high background.[9]
-
Incubation time: Over-incubation can sometimes lead to an increased background signal.[10]
Q6: I am getting a weak or no signal in my assay. What are the possible reasons?
A6: A weak or no signal can be due to several factors:
-
Incorrect wavelength: Ensure you are reading the absorbance at the correct wavelength as specified in your assay protocol.[5]
-
Reagent degradation: The reagents, especially enzymes, may have degraded due to improper storage or handling.[11]
-
Low L-lysine concentration: The L-lysine concentration in your sample may be below the detection limit of the assay. You may need to concentrate your sample.
-
Incorrect pH: The pH of the reaction buffer is critical for optimal enzyme activity and color development.[12] Ensure the buffer is prepared correctly.
Data on Interference and Mitigation
The following tables summarize the potential quantitative impact of common interfering substances and the effectiveness of mitigation strategies.
Table 1: Interference in Ninhydrin-Based L-Lysine Assays
| Interfering Substance | Level of Interference | Mitigation Strategy | Efficiency of Mitigation |
| Other Amino Acids | |||
| Arginine | Absorbance is approximately 6% of that of lysine under specific buffer conditions.[13] | Use of a ninhydrin-ferric reagent at pH 1.0 can inhibit the reaction with arginine, proline, ornithine, glycine, and histidine.[14] | High |
| Other primary amino acids | React with ninhydrin to produce a colored product.[2] | Chromatographic separation of amino acids before the assay. | High |
| Ammonia | Reacts with ninhydrin to produce a colored product, with reactivity similar to most amino acids.[1][3] | Maintain a low ammonia concentration in the sample. | Varies with sample type. |
| Proteins | Terminal amino groups of lysine residues react with ninhydrin.[1] | Protein precipitation with Trichloroacetic Acid (TCA).[7] | Acetonitrile, TCA, and zinc sulfate can precipitate >96%, 92%, and 91% of protein, respectively.[15] |
Table 2: Interference in Lysine Oxidase-Based Assays
| Interfering Substance | Level of Interference | Mitigation Strategy | Efficiency of Mitigation |
| Reducing Agents | |||
| Thiols (e.g., DTT, β-mercaptoethanol) | Can interfere with the colorimetric probe.[5] | Avoid samples containing these agents. | High |
| Endogenous Enzymes | May interfere with the reaction.[4] | Deproteinization of the sample using methods like centrifugal filters.[4] | High |
| Other Amino Acids | Generally low interference. At a 10-fold molar excess, other common amino acids contributed ≤10% interference in one fluorometric assay kit. | The high specificity of lysine oxidase minimizes this interference. | High |
Experimental Protocols
Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)
This protocol is used to remove proteins from biological samples prior to the L-lysine assay.
-
Preparation of 100% (w/v) TCA Stock Solution:
-
Dissolve 500g of TCA in 350 ml of deionized water. Store at room temperature.[13]
-
-
Precipitation:
-
Centrifugation:
-
Centrifuge the tube in a microcentrifuge at maximum speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.[13]
-
-
Washing:
-
Drying and Resuspension:
-
Dry the pellet by placing the tube in a heat block at 95°C for 5-10 minutes to evaporate the acetone.[13]
-
Resuspend the dried pellet in a suitable assay buffer for your L-lysine colorimetric assay.
-
Visualizations
Diagram 1: Ninhydrin Reaction with L-Lysine
Caption: Reaction pathway of L-lysine with ninhydrin to form a colored product.
Diagram 2: Lysine Oxidase Enzymatic Reaction
Caption: Enzymatic cascade for the colorimetric detection of L-lysine.
Diagram 3: Workflow for Mitigating Protein Interference
Caption: Experimental workflow for removing protein interference before assay.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 12. Strip Off Those Sugars To Get To The Core Of Your Protein! - Advansta Inc. [advansta.com]
- 13. cerealsgrains.org [cerealsgrains.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of L-lysine-Conjugated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with L-lysine-conjugated compounds.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling, storage, and experimental use of L-lysine-conjugated compounds.
Issue 1: Increased Aggregation of the Conjugate Post-Conjugation or During Storage
Question: We observed a significant increase in aggregation of our lysine-conjugated protein, as detected by size-exclusion chromatography (SEC-HPLC). What are the potential causes and how can we mitigate this?
Answer:
Increased aggregation is a common issue with L-lysine-conjugated compounds, often stemming from changes in the physicochemical properties of the parent molecule upon conjugation. Here are the likely causes and recommended solutions:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads or linkers to lysine residues can increase the overall hydrophobicity of the protein, promoting self-association and aggregation.
-
Solution:
-
Formulation Optimization: Incorporate excipients that can mitigate hydrophobic interactions. Polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) are commonly used to stabilize proteins and reduce aggregation. Arginine has also been shown to be an effective aggregation suppressor.
-
Linker Modification: If possible, consider using a more hydrophilic linker to connect the payload to the lysine residue. PEGylation is a well-established strategy to increase the hydrophilicity and stability of bioconjugates.
-
-
-
Disruption of Protein Structure: Conjugation at certain lysine residues may disrupt the native conformation of the protein, exposing hydrophobic patches that can lead to aggregation.
-
Solution:
-
Site-Specific Conjugation: If random lysine conjugation is being used, consider moving to a site-specific conjugation strategy. This allows for greater control over the conjugation sites, avoiding modification of lysines critical for maintaining protein structure and function.
-
Biophysical Characterization: Utilize techniques like circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC) to assess the conformational stability of the conjugate compared to the unconjugated protein. This can help determine if the conjugation process is causing significant structural perturbations.
-
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly influence protein stability and aggregation.
-
Solution:
-
pH Screening: Conduct a pH screening study to identify the optimal pH for the stability of your specific conjugate. Typically, a pH where the protein has a net charge is preferred to promote electrostatic repulsion between molecules.
-
Ionic Strength Adjustment: Optimize the ionic strength of the formulation buffer. While high ionic strength can sometimes screen destabilizing electrostatic interactions, it can also promote hydrophobic interactions. A systematic evaluation is recommended.
-
-
Issue 2: Premature Cleavage of the Conjugated Payload
Question: We are observing the premature release of our payload from the lysine-conjugated antibody during in vitro plasma stability assays. What could be the reason for this instability?
Answer:
Premature payload release is a critical issue that can lead to off-target toxicity and reduced efficacy. The stability of the linker connecting the payload to the lysine residue is the primary determinant of payload stability.
-
Linker Instability: The choice of linker chemistry is crucial for the stability of the conjugate.
-
Solution:
-
Linker Selection: Evaluate the stability of your current linker under physiological conditions. Some linkers, like certain hydrazones, are designed to be acid-labile and may not be stable enough for prolonged circulation. Consider using more stable linkers, such as those based on maleimide chemistry (though these can have their own stability issues like retro-Michael addition) or non-cleavable linkers if the mechanism of action allows.[1][2] Peptide linkers that are substrates for specific enzymes found in the target cell environment can also provide a good balance of plasma stability and intracellular release.[1]
-
Forced Degradation Studies: Perform forced degradation studies on the conjugate under various stress conditions (e.g., different pH, temperature, presence of plasma) to identify the primary degradation pathways of the linker.
-
-
-
Deconjugation of the Lysine-Linker Bond: The bond formed between the lysine residue and the linker may be susceptible to cleavage.
-
Solution:
-
Conjugation Chemistry: Ensure that the conjugation chemistry used forms a stable covalent bond. For example, the reaction of an N-hydroxysuccinimide (NHS) ester with the primary amine of lysine forms a stable amide bond.
-
Analytical Monitoring: Use techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS) to monitor for the presence of unconjugated antibody and free payload over time.
-
-
Issue 3: Loss of Biological Activity of the Conjugated Compound
Question: Our L-lysine-conjugated enzyme shows a significant decrease in its enzymatic activity compared to the unconjugated enzyme. How can we address this?
Answer:
Loss of biological activity upon conjugation is often due to the modification of lysine residues that are essential for the compound's function.
-
Conjugation at or near the Active Site: Lysine residues are often present in the active sites of enzymes or the binding domains of antibodies. Modification of these residues can directly inhibit activity.
-
Solution:
-
Site-Specific Conjugation: Employ site-specific conjugation techniques to direct the payload to lysine residues that are distant from the active or binding site. This can be achieved through various chemical and enzymatic methods.
-
Structural Analysis: If the three-dimensional structure of the protein is known, use molecular modeling to identify solvent-accessible lysine residues that are not in close proximity to the functional domains.
-
-
-
Conformational Changes: Conjugation can induce conformational changes that indirectly affect the active site or binding affinity.
-
Solution:
-
Biophysical Analysis: Use biophysical techniques such as circular dichroism or fluorescence spectroscopy to assess for any significant changes in the secondary or tertiary structure of the protein upon conjugation.
-
Formulation Optimization: Screen different formulation excipients that may help to stabilize the native conformation of the conjugate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for L-lysine-conjugated compounds?
A1: The most common degradation pathways include:
-
Aggregation: As discussed in the troubleshooting section, this is a major stability concern driven by increased hydrophobicity and structural changes.
-
Hydrolysis: The linker connecting the payload to the lysine can be susceptible to hydrolysis, especially at non-neutral pH. The peptide backbone of the protein component can also undergo hydrolysis at specific amino acid residues.
-
Oxidation: Methionine and cysteine residues in the protein component are susceptible to oxidation, which can affect the structure and function of the conjugate. The payload itself can also be prone to oxidation.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to changes in the charge and structure of the protein.
-
Isomerization: Aspartic acid residues can undergo isomerization to isoaspartic acid, which can impact the protein's structure and function.
-
Lysine-specific degradation: Under certain conditions, such as elevated temperature and pH, free lysine can degrade to form lysine lactam.[1][3] While not directly studied for conjugated lysine, this pathway could potentially be relevant.
Q2: How can I improve the long-term storage stability of my lysine-conjugated compound?
A2: For long-term storage, lyophilization (freeze-drying) is a highly effective strategy to improve the stability of protein-based therapeutics, including L-lysine-conjugated compounds.[4] Lyophilization removes water, which is a key reactant in many degradation pathways.
Key considerations for lyophilization include:
-
Formulation: The pre-lyophilization formulation is critical. It should include a cryoprotectant (e.g., sucrose, trehalose) to protect the compound during freezing and a bulking agent (e.g., mannitol) to provide an elegant cake structure.
-
Cycle Development: The lyophilization cycle (freezing, primary drying, and secondary drying) must be carefully optimized for your specific compound and formulation to avoid collapse of the cake and ensure optimal residual moisture content.
For liquid formulations, storage at low temperatures (-20°C or -80°C) is generally recommended. The storage buffer should be optimized for pH and contain stabilizing excipients.
Q3: What analytical techniques are essential for stability testing of L-lysine-conjugated compounds?
A3: A suite of orthogonal analytical techniques is necessary to comprehensively assess the stability of these complex molecules:
-
Size-Exclusion Chromatography (SEC-HPLC): The primary method for quantifying aggregates and fragments.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Often used to determine the drug-to-antibody ratio (DAR) and to monitor changes in hydrophobicity that may be indicative of degradation.[4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to analyze the purity of the conjugate, quantify free payload, and detect other small molecule impurities.[5]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the conjugate, confirming its identity and detecting any modifications or degradation products. Peptide mapping by LC-MS is used to identify the sites of conjugation and degradation.[6]
-
Capillary Electrophoresis (CE): Techniques like capillary isoelectric focusing (cIEF) can be used to assess charge heterogeneity, which can change upon degradation.
-
Spectroscopy (UV-Vis, Circular Dichroism): UV-Vis is used for concentration determination, while CD provides information on the secondary and tertiary structure of the protein component.
Data Presentation
Table 1: Effect of pH and Temperature on the Degradation Rate of L-lysine Hydrochloride
This table summarizes the zero-order degradation rate constants (k) for L-lysine hydrochloride in aqueous solution at different pH values and temperatures. While this data is for unconjugated lysine, it provides a useful reference for understanding the inherent stability of the lysine moiety.
| pH | Temperature (°C) | Degradation Rate Constant (k) (mg/ml/h) |
| 10.0 | 100 | 0.138 |
| 10.3 | 100 | 0.125 |
| 10.6 | 100 | 0.113 |
| 10.3 | 60 | 0.007 |
| 10.3 | 80 | 0.034 |
| 10.3 | 90 | 0.069 |
Data adapted from a study on the degradation kinetics of lysine hydrochloride solutions. The degradation product was identified as lysine lactam.[1][3][7]
Experimental Protocols
Protocol 1: Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
This protocol outlines a general method for the analysis of aggregates in L-lysine-conjugated antibody-drug conjugates (ADCs).
-
Instrumentation and Column:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC).
-
SEC column suitable for protein separations (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm).[6]
-
-
Mobile Phase:
-
Prepare a mobile phase of 150 mM sodium phosphate buffer, pH 7.0. Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Dilute the L-lysine-conjugated compound to a final concentration of 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: 280 nm
-
Run time: 20 minutes
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, aggregates (higher molecular weight species), and fragments (lower molecular weight species).
-
Calculate the percentage of each species relative to the total peak area to determine the purity and extent of aggregation.
-
Protocol 2: Forced Degradation Study by Oxidation
This protocol describes a method for inducing oxidative degradation of a lysine-conjugated compound to identify potential degradation pathways.
-
Reagents:
-
L-lysine-conjugated compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%).
-
-
Stress Conditions:
-
Prepare a series of dilutions of H₂O₂ in the formulation buffer to achieve final concentrations of 0.01%, 0.1%, and 1% (v/v).
-
Add the H₂O₂ solutions to the conjugate samples.
-
Incubate the samples at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours).
-
Include a control sample of the conjugate incubated without H₂O₂.
-
-
Analysis:
-
At each time point, quench the reaction by adding catalase (optional, depending on the downstream analysis).
-
Analyze the stressed and control samples by appropriate analytical techniques, such as:
-
RP-HPLC: To detect changes in the main peak and the appearance of new degradation peaks.
-
LC-MS: For peptide mapping to identify the specific sites of oxidation (e.g., methionine or tryptophan residues).[6]
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing instability issues with L-lysine-conjugated compounds.
Caption: Hypothetical impact of ADC degradation and payload release on the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 6. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
A Comparative Analysis of L-lysine and L-arginine Cellular Uptake
This guide provides an objective comparison of the cellular uptake mechanisms for two structurally similar cationic amino acids, L-lysine and L-arginine. For researchers, scientists, and professionals in drug development, understanding the nuances of how these essential compounds enter cells is critical for studies in nutrition, immunology, and therapeutic delivery. Both amino acids are vital for numerous physiological processes, and their transport into the cell is a key regulatory step.
L-lysine and L-arginine do not readily diffuse across the lipid bilayer of cell membranes. Instead, their entry is facilitated by specific protein-mediated transport mechanisms. The primary pathway for both is through a group of proteins known as Cationic Amino Acid Transporters (CATs), which belong to the Solute Carrier Family 7 (SLC7).[1][2] Because they share these transporters, L-lysine and L-arginine act as natural competitors, a phenomenon that is crucial for both physiological regulation and experimental design.[3][4][5]
Primary Transport Systems
The main transport system responsible for the uptake of L-arginine and L-lysine is designated as system y+.[6][7] This system is sodium-independent and highly selective for cationic amino acids.[7] The proteins that constitute system y+ are the CAT isoforms:
-
CAT-1 (SLC7A1): Ubiquitously expressed and considered a high-affinity transporter, crucial for providing L-arginine for nitric oxide synthesis in many cell types.[8][9]
-
CAT-2A and CAT-2B (SLC7A2): These are splice variants. CAT-2A is a low-affinity transporter found primarily in the liver, while CAT-2B is a high-affinity transporter induced in cells like macrophages upon activation.[1][8]
-
CAT-3 (SLC7A3): This isoform is preferentially expressed in the brain and peripheral tissues.[1][2]
Due to their shared affinity for these transporters, the presence of one amino acid can competitively inhibit the uptake of the other.[10] This relationship is often exploited in research; for instance, L-lysine is frequently used to block L-arginine transport to study the downstream effects of reduced intracellular L-arginine availability.[9][11]
Comparative Data on Cellular Transporters
The following table summarizes the key characteristics of the primary transporters involved in L-lysine and L-arginine cellular uptake. Kinetic parameters can vary depending on the cell type and experimental conditions used.
| Feature | Cationic Amino Acid Transporter 1 (CAT-1) | Cationic Amino Acid Transporter 2A (CAT-2A) | Cationic Amino Acid Transporter 2B (CAT-2B) |
| Gene (Human) | SLC7A1 | SLC7A2 | SLC7A2 |
| Substrates | L-arginine, L-lysine, L-ornithine[8][12] | L-arginine, L-lysine, L-ornithine[8] | L-arginine, L-lysine, L-ornithine |
| Affinity Profile | High-affinity[7][13] | Low-affinity[8] | High-affinity[7] |
| Apparent Km for L-arginine | 0.07–0.5 mM[8][13] | 2–15 mM[8] | High affinity, similar to CAT-1[7] |
| Affinity for L-lysine | Similar affinity to L-arginine[12] | Transports L-lysine | Transports L-lysine |
| Sodium Dependence | Independent[7] | Independent | Independent |
| Tissue Distribution | Ubiquitous (except liver)[8] | Liver, skeletal muscle, skin[8] | Activated macrophages, lung, spleen[7][8] |
| Physiological Role | Substrate supply for nitric oxide synthase (NOS), general amino acid uptake[8][9] | High-capacity uptake in liver for urea cycle | Substrate supply for inducible NOS (iNOS) during immune response[14] |
Experimental Protocols
Radiolabeled Amino Acid Uptake Assay
This protocol provides a standard method for quantifying the cellular uptake of L-lysine or L-arginine using a radiolabeled substrate.
1. Cell Culture:
- Plate cells (e.g., HEK293, Caco-2, or specific cell line of interest) in a multi-well plate (e.g., 12-well or 24-well) at a density that ensures they reach confluence on the day of the experiment.[15]
- Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂).[15]
2. Preparation of Solutions:
- Uptake Buffer: Prepare a buffered salt solution such as Krebs-Ringer-HEPES (KRH) buffer. Pre-warm to 37°C before use.[15]
- Radiolabeled Amino Acid Stock: Prepare a working solution of the radiolabeled amino acid (e.g., [³H]L-arginine or [¹⁴C]L-lysine) in the uptake buffer at the desired final concentration. For competitive inhibition studies, prepare parallel solutions containing the radiolabeled amino acid plus a range of concentrations of the unlabeled competitor (e.g., L-lysine).[10]
- Wash Buffer: Prepare an ice-cold uptake buffer to terminate the reaction.
- Lysis Buffer: Prepare a solution of 1% SDS or 0.1 N NaOH to lyse the cells.[15]
3. Uptake Assay Procedure:
- On the day of the experiment, aspirate the culture medium from the wells.
- Wash the cell monolayers twice with 1 mL of pre-warmed uptake buffer to remove residual medium.[15]
- Aspirate the buffer and add the radiolabeled amino acid working solution to each well. For competition experiments, add the solutions containing both the labeled substrate and the unlabeled inhibitor.
- Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). This incubation time should be within the linear range of uptake for the specific cell line.[10][15]
- To terminate the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold wash buffer.[15]
4. Measurement and Analysis:
- Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.[15]
- Transfer the cell lysate from each well to a scintillation vial.
- Add an appropriate volume of scintillation cocktail to each vial.
- Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[15]
- To normalize the data, determine the protein concentration or cell number in parallel wells. Uptake is typically expressed as pmol/mg protein/min.
Visualizations
Experimental and Mechanistic Diagrams
The following diagrams illustrate the experimental workflow for a competitive uptake assay and the underlying biological transport mechanism.
References
- 1. Structure and function of cationic amino acid transporters (CATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Function of Cationic Amino Acid Transporters (CATs) | Semantic Scholar [semanticscholar.org]
- 3. Saturation of a shared mechanism which transports L-arginine and L-lysine into the brain of the living rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive inhibition and exchange transport between arginine and lysine in the process of absorption from the caecum in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The amino acid L-lysine blocks the disruptive effect of phencyclidine on prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. physoc.org [physoc.org]
- 8. Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transport of extracellular l-arginine via cationic amino acid transporter is required during in vivo endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. L-arginine uptake by cationic amino acid transporter 2 is essential for colonic epithelial cell restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Transport of L-Arginine Related Cardiovascular Risk Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of L-arginine transport and metabolism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
L-Lysine Methylation as a Biomarker: A Comparative Guide to Validation Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of current methodologies for the validation of L-lysine methylation as a biomarker. We delve into the performance of key analytical techniques, supported by experimental data, and explore the landscape of potential L-lysine methylation biomarkers in clinical development.
Protein lysine methylation, a crucial post-translational modification, is increasingly recognized for its role in health and disease. The dynamic nature of lysine methylation, regulated by methyltransferases and demethylases, influences a vast array of cellular processes, including gene expression, protein stability, and signal transduction. Consequently, aberrant lysine methylation patterns have emerged as promising biomarkers for various diseases, particularly in oncology and neurology. This guide offers an objective comparison of the primary methods used to detect and quantify L-lysine methylation, providing the necessary information to select the most appropriate technique for your research and development needs.
Comparative Analysis of Detection Methodologies
The validation of L-lysine methylation biomarkers relies on robust and sensitive analytical methods. The two most prominent techniques are mass spectrometry (MS) and antibody-based assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Quantitative Data Summary
| Method | Target Analyte | Sample Type | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS/MS) | Methylated peptides/proteins | Tissues, cells, biofluids | High (femtogram to attogram) | Very High | Medium to High | Unbiased identification of methylation sites; multiplexing capabilities; absolute quantification with stable isotopes. | Requires significant capital investment and specialized expertise; complex data analysis. |
| ELISA | Specific methylated protein | Biofluids (plasma, serum), cell lysates | High (picogram to nanogram) | High (antibody-dependent) | High | Cost-effective; high-throughput; relatively simple workflow. | Prone to antibody cross-reactivity; generally provides relative quantification; limited to known methylation sites. |
| Western Blotting | Specific methylated protein | Cell lysates, tissues | Moderate (nanogram) | Moderate to High (antibody-dependent) | Low | Widely accessible; provides information on protein size. | Semi-quantitative; lower sensitivity compared to MS and ELISA; prone to antibody variability. |
Promising L-Lysine Methylation Biomarkers in Development
Several L-lysine methylation events are under active investigation as potential clinical biomarkers. These can be broadly categorized into circulating biomarkers and tissue-based biomarkers.
-
Circulating Methylated Histones: Histones, the primary proteins packaging DNA, can be released into the circulation from dying cells. Specific methylation marks on these circulating histones, such as trimethylation of histone H3 at lysine 9 (H3K9me3) and trimethylation of histone H4 at lysine 20 (H4K20me3), are being explored as non-invasive cancer biomarkers.[1][2][3][4][5] Studies have shown that the levels of these methylated histones can differ between cancer patients and healthy individuals, suggesting their potential for early detection and monitoring of diseases like colorectal cancer.[2][4]
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): This enzyme, which removes methyl groups from histones and other proteins, is overexpressed in various cancers, including breast, prostate, and lung cancer.[1][6][7][8] Elevated LSD1 levels have been associated with poor prognosis, making it a promising prognostic biomarker and a therapeutic target.[6][7] Clinical trials are currently underway to evaluate the efficacy of LSD1 inhibitors in treating various malignancies.[1][7][8]
-
Methylated p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Methylation of specific lysine residues on p53 can modulate its stability and transcriptional activity. Aberrant p53 methylation has been implicated in cancer development and could serve as a valuable biomarker.
Detailed Experimental Protocols
Immunoprecipitation-Mass Spectrometry (IP-MS) for L-Lysine Methylation Analysis
This protocol outlines a general workflow for the enrichment and identification of lysine-methylated proteins using immunoprecipitation followed by mass spectrometry.
1. Sample Preparation:
- Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a standard method (e.g., BCA assay).
2. Immunoprecipitation:
- Pre-clear the protein lysate with protein A/G beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with a pan-methyl-lysine antibody or a site-specific methyl-lysine antibody overnight at 4°C with gentle rotation.
- Add protein A/G beads to capture the antibody-protein complexes.
- Wash the beads extensively with lysis buffer to remove unbound proteins.
3. On-Bead Digestion:
- Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Digest the proteins with trypsin overnight at 37°C.
4. Mass Spectrometry Analysis:
- Collect the supernatant containing the digested peptides.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify methylated peptides using specialized software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Methylated Proteins
This protocol describes a sandwich ELISA for the quantification of a specific lysine-methylated protein.
1. Plate Coating:
- Coat a 96-well microplate with a capture antibody specific for the target protein overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
- Wash the plate.
3. Sample Incubation:
- Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.
- Wash the plate.
4. Detection Antibody Incubation:
- Add a detection antibody that specifically recognizes the methylated lysine residue of interest, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), and incubate for 1-2 hours at room temperature.
- Wash the plate.
5. Substrate Addition and Signal Detection:
- Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
- Stop the reaction with a stop solution.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blotting for Detection of Methylated Proteins
This protocol provides a general procedure for detecting a specific lysine-methylated protein by Western blotting.
1. Sample Preparation and Electrophoresis:
- Prepare protein lysates from cells or tissues.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
2. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Blocking:
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
- Incubate the membrane with a primary antibody specific for the methylated lysine residue of interest overnight at 4°C.
5. Secondary Antibody Incubation:
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
6. Detection:
- Wash the membrane with TBST.
- Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Correlation of histone methyl marks with circulating nucleosomes in blood plasma of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-lysine Production in Engineered Bacterial Strains: Corynebacterium glutamicum vs. Escherichia coli
L-lysine, an essential amino acid with widespread applications in the feed, food, and pharmaceutical industries, is primarily produced through microbial fermentation.[1][2] The workhorses of this industrial production are predominantly two bacterial species: Corynebacterium glutamicum and Escherichia coli.[3][4][5] Both organisms have been extensively studied and metabolically engineered to become efficient cell factories for L-lysine. This guide provides a comparative analysis of L-lysine production in these two bacterial strains, supported by experimental data and detailed methodologies.
Performance Comparison
Corynebacterium glutamicum has historically been the dominant microorganism for large-scale L-lysine production.[6][7] Decades of random mutagenesis and screening, followed by more rational metabolic engineering approaches, have led to highly efficient producer strains.[6] On the other hand, Escherichia coli, with its rapid growth, well-characterized genetics, and sophisticated genetic tools, has emerged as a potent alternative for industrial L-lysine production.[2][8]
Metabolic engineering strategies in both organisms aim to enhance the flux through the L-lysine biosynthetic pathway, which originates from aspartate.[3][9] Key interventions include the overexpression of rate-limiting enzymes, deregulation of feedback inhibition, and elimination of competing metabolic pathways.[2][10]
The following table summarizes key quantitative data on L-lysine production from various engineered strains of C. glutamicum and E. coli as reported in the literature.
| Bacterial Strain | Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Corynebacterium glutamicum | Systems metabolic engineering of wild type | 120 | 0.55 | 4.0 | [11] |
| Corynebacterium glutamicum | Oxygen-enhanced bioreactor | 185.3 | 0.74 (glucose to lysine conversion rate of 74.57%) | ~5.15 | [12][13] |
| Corynebacterium glutamicum | Cofactor and precursor engineering, disruption of byproduct pathways | 131.7 (896 mM) | 0.47 (glucose conversion efficiency of 47.06%) | 2.73 | [14] |
| Escherichia coli | Engineering of substrate utilization pathway and nitrate assimilation | 204 | 0.72 (saccharide conversion rate of 72.32%) | 5.67 | [15] |
| Escherichia coli | Evolving high-producing strain with biosensor | 134.9 | 0.45 (lysine/glucose, W/W) | 1.9 | [16] |
Experimental Protocols
L-lysine Fermentation in a Bioreactor
This protocol outlines a typical fed-batch fermentation process for L-lysine production.
a. Inoculum Preparation:
-
A single colony of the L-lysine producing strain is used to inoculate a test tube containing slant medium (e.g., 2.5 g agar, 5 g yeast extract, 2.5 g tryptone, 2 g KH₂PO₄, 1 g MgSO₄, and 4 g (NH₄)₂SO₄ per liter).[12][13]
-
The culture is incubated until sufficient growth is observed.
-
The grown culture is then transferred to a larger vessel (e.g., an eggplant bottle) with the same slant medium for further bacterial activation.[12][13]
-
Finally, a seed culture is prepared by inoculating a liquid medium with the activated bacteria and incubating under appropriate conditions (e.g., 37°C, 200 rpm) to an optical density (OD₆₀₀) of a specified value.
b. Bioreactor Fermentation:
-
A 5 L bioreactor is filled with the appropriate fermentation medium. The composition can vary but generally contains a carbon source (e.g., glucose, molasses), a nitrogen source (e.g., ammonia, (NH₄)₂SO₄), phosphate, and other essential minerals and growth factors.[17][18]
-
The medium is sterilized by autoclaving.
-
The bioreactor is inoculated with the seed culture.
-
Fermentation is carried out under controlled conditions:
-
Temperature: Maintained around 30-37°C.[17]
-
pH: Controlled at approximately 7.0 using automated addition of a base like ammonia, which also serves as a nitrogen source.[17]
-
Aeration and Agitation: Dissolved oxygen is maintained at a specific level by controlling the agitation speed and airflow rate to ensure sufficient oxygen supply for cell growth and L-lysine production.[17]
-
-
A fed-batch strategy is employed where a concentrated solution of the carbon source (e.g., glucose) is fed into the bioreactor to maintain its concentration within an optimal range, preventing substrate inhibition and promoting continuous production.[12][13]
-
Samples are taken at regular intervals to monitor cell growth (OD₆₀₀), substrate consumption, and L-lysine concentration.
Quantification of L-lysine using High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of L-lysine in the fermentation broth.
a. Sample Preparation:
-
A sample of the fermentation broth is collected from the bioreactor.
-
The sample is centrifuged to pellet the bacterial cells.
-
The supernatant is collected and filtered through a 0.22 µm filter to remove any remaining particulate matter.
b. Derivatization:
-
Since L-lysine lacks a chromophore for UV detection, a pre-column derivatization step is necessary.[19]
-
A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB).[12][13] The filtered supernatant is mixed with a solution of DNFB and incubated under specific conditions (e.g., temperature and time) to allow for the derivatization reaction to complete.
-
Alternatively, other derivatization agents like ortho-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) can be used.[20]
c. HPLC Analysis:
-
The derivatized sample is injected into an HPLC system.
-
Column: A C18 reverse-phase column is typically used for separation.[12][13]
-
Mobile Phase: The mobile phase composition can vary, but a common setup involves a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[12][13]
-
Detection: The derivatized L-lysine is detected using a UV-Vis detector at a specific wavelength (e.g., 360 nm for DNFB derivatives).[12][13]
-
Quantification: The concentration of L-lysine is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of L-lysine.
Visualizations
Caption: L-lysine biosynthesis pathway from aspartate and competing pathways.
Caption: Experimental workflow for L-lysine production and analysis.
Caption: Logical flow of the comparative analysis of bacterial strains.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fermentation - Wikipedia [en.wikipedia.org]
- 6. Metabolic engineering for L-lysine production by Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine overproducing Corynebacterium glutamicum is characterized by a robust linear combination of two optimal phenotypic states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eolss.net [eolss.net]
- 10. cytgen.com [cytgen.com]
- 11. From zero to hero--design-based systems metabolic engineering of Corynebacterium glutamicum for L-lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector [frontiersin.org]
- 13. Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic engineering Corynebacterium glutamicum for the L-lysine production by increasing the flux into L-lysine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Metabolic engineering of the substrate utilization pathway in Escherichia coli increases L-lysine production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evolving the l-lysine high-producing strain of Escherichia coli using a newly developed high-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-Lysine Production & Fermentation | Applications in Feed & Pharma [myandegroup.com]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 19. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US20200032306A1 - Method for the fermentative production of L-lysine - Google Patents [patents.google.com]
A Comparative Guide to L-lysine Quantification: Cross-validation of HPLC and Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-lysine is critical in fields ranging from nutritional analysis to metabolic disease research and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for specific research needs.
Principles of Quantification: HPLC vs. Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent). For L-lysine, which lacks a strong chromophore, quantification by HPLC often requires a derivatization step to attach a UV-absorbing or fluorescent tag, or the use of ion-pairing reagents for direct detection at low wavelengths.[1][2]
Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS), on the other hand, combines the separation power of HPLC with the high selectivity and sensitivity of mass analysis.[3] The mass spectrometer ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z), allowing for highly specific detection and quantification without the need for derivatization.[4] This technique is considered the gold standard for quantifying low-abundance analytes in complex biological samples.[3]
Comparative Performance Data
The following table summarizes the key quantitative performance parameters for representative HPLC and LC-MS/MS methods for L-lysine quantification. The data is compiled from various validation studies to provide a comparative overview.
| Performance Parameter | HPLC (with Derivatization/UV) | LC-MS/MS (Direct Analysis) |
| Limit of Detection (LOD) | 1.24 µM (Fluorescence)[1], 1.47 µg/mL (UV)[5] | 100 fg per spot (LDI-MS)[6] |
| Limit of Quantification (LOQ) | 4.14 µM (Fluorescence)[1], 4.41 µg/mL (UV)[5] | 10 ng/mL (for CML, a lysine derivative)[7], 0.16 µM (for CML)[8] |
| Linearity Range | Up to 225 µM[1] | 10-1000 ng/mL[7], 0.25-10 µM[8] |
| Accuracy (% Recovery) | 92% ± 2%[1], 95-105%[5] | >90%[7] |
| Precision (%RSD) | Intra-day and Inter-day precision maintained[1] | Intra- and inter-day precision satisfactory[7] |
| Sample Derivatization | Often required (e.g., OPA, Dansyl chloride)[1][9] | Not required[4] |
| Specificity | Good, but potential for co-eluting interferences[1] | Very high, based on specific mass transitions[4] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility and validation. Below are representative protocols extracted from published studies.
HPLC Method with Pre-column Derivatization and Fluorescence Detection
This method is suitable for quantifying L-lysine in biological fluids and feed.[1][9]
-
Sample Preparation: Samples are diluted with a buffer solution. For complex matrices like rumen fluid, centrifugation is required to remove particulate matter. An internal standard (e.g., α-aminobutyric acid) is added.[9]
-
Derivatization: A derivatizing agent, such as ortho-phthaldialdehyde (OPA), is mixed with the sample to form a fluorescent product.[9]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex Evo C18).[9]
-
Mobile Phase A: Sodium phosphate buffer with THF.[9]
-
Mobile Phase B: Methanol/Acetonitrile/Water mixture.[9]
-
Gradient Elution: A linear gradient is applied to separate the derivatized L-lysine.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: Fluorescence detector with excitation at 230 nm and emission at 460 nm.[9]
-
-
Quantification: The concentration of L-lysine is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.[9]
LC-MS/MS Method for Direct Quantification
This method is highly sensitive and specific, making it ideal for clinical and research applications involving complex matrices like plasma.[4]
-
Sample Preparation: Proteins in the plasma sample (e.g., 20 µL) are precipitated using a solvent like acetonitrile. An isotopically labeled internal standard (e.g., D3-AAA for a lysine metabolite) is added. The supernatant is collected, diluted, and injected into the LC-MS/MS system.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for L-lysine and the internal standard, ensuring high selectivity.[4]
-
-
Quantification: L-lysine concentration is calculated from the peak area ratio of the analyte to the internal standard against a calibration curve.[4]
Cross-Validation Workflow
A typical cross-validation workflow ensures that both methods produce comparable and reliable results for the same set of samples. This process is essential for method validation and transfer.
Caption: Workflow for cross-validation of L-lysine quantification.
Conclusion
Both HPLC and LC-MS/MS are robust methods for the quantification of L-lysine. The choice between them depends on the specific requirements of the application.
-
HPLC with UV or fluorescence detection is a cost-effective, reliable, and widely available technique suitable for routine quality control and quantification in simpler matrices where high sensitivity is not the primary concern.[2] However, it often requires a derivatization step, which can add complexity and potential for variability.[1]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological samples, low-concentration analytes, and research applications that demand high confidence in analyte identification.[3][10] The ability to analyze underivatized L-lysine simplifies sample preparation and reduces potential sources of error.[4]
For laboratories performing drug development or clinical research, cross-validating a routine HPLC method against a gold-standard LC-MS/MS method is a valuable exercise to ensure data accuracy, integrity, and comparability across different analytical platforms.
References
- 1. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition [mdpi.com]
- 2. RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension | CoLab [colab.ws]
- 3. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]
- 4. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine detection and quantification by laser desorption/ionization mass spectrometry on gold nanoparticle-enhanced target - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative determination of ɛ-N-carboxymethyl-L-lysine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of L-lysine and DAP by HPLC [bio-protocol.org]
- 10. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
A Comparative Guide to L-lysine Supplementation: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
L-lysine, an essential amino acid, plays a pivotal role in a multitude of physiological processes, from protein synthesis and calcium absorption to its involvement in key cellular signaling pathways. Understanding the translational relevance of L-lysine's effects from controlled in vitro systems to complex in vivo models is crucial for its therapeutic application and for drug development. This guide provides a comprehensive comparison of the experimental data on L-lysine supplementation in both settings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of L-lysine supplementation observed in various in vitro and in vivo studies.
Table 1: Summary of In Vitro Effects of L-lysine Supplementation
| Model System | L-lysine Concentration | Observed Effect | Quantitative Outcome |
| Human Osteoblasts | 0.587 mg/mL/day | Increased cell proliferation and matrix synthesis.[1][2] | Synergistic decrease in IL-6 with L-arginine.[1] |
| Rat Bone Marrow Cells | 10⁻⁸ M | Promoted nodule formation and osteocalcin production.[3] | Osteocalcin levels increased from 392 ng/ml to 437 ng/ml.[3] |
| Feline Herpesvirus-1 (FHV-1) in CRFK cells | 200-300 µg/mL | Reduced viral replication in low arginine media.[4] | Viral replication reduced by 34.2% and 53.9% respectively.[4] |
| Feline Herpesvirus-1 (FHV-1) in CRFK cells | ≥ 12 µg/mL L-arginine | No significant effect on viral DNA load.[5][6] | The difference in viral DNA load was less than 1 logarithm.[5][6] |
| Piglet Satellite Cells | Varied | Governed satellite cell proliferation.[7] | Activation of the mTORC1 pathway was observed.[7] |
| HaCaT Keratinocytes (L-lysine-based lipopeptides) | IC₅₀: 1.8 - 7.4 mg/L (for palmitic acid derivatives) | Cytotoxic effects.[8] | IC₅₀ values were below the lowest microbiologically active concentration.[8] |
Table 2: Summary of In Vivo Effects of L-lysine Supplementation
| Model/Subjects | L-lysine Dosage | Observed Effect | Quantitative Outcome |
| Osteoporotic Women | 400 mg with 3 g CaCl₂ | Blunted calciuric response to calcium load.[9] | Enhanced intestinal calcium absorption and improved renal conservation.[9][10] |
| Osteoporotic Patients | 800 mg/day | Significantly increased intestinal absorption of ⁴⁷Ca.[9] | L-valine and L-tryptophan showed no significant effect.[9] |
| Weaned Piglets | Dietary supplementation after a lysine-deficient period | Significantly increased final body weight.[7] | Accompanied by upregulation of the mTORC1 pathway in muscle.[7] |
| Sprague-Dawley Rats | ≥ 1.5% of diet (with 7% casein) | Reduced serum levels of several amino acids and increased urea.[11][12] | Body weight gain was reduced when the ratio of supplemental lysine to dietary protein exceeded 0.18.[11][12] |
| Uremic Rats | 2.5% L-Lys·HCl in diet | Almost completely ameliorated vascular calcification.[13] | Strongly suppressed plasma intact parathyroid hormone.[13] |
Key Signaling Pathways and Experimental Workflows
The cellular effects of L-lysine are mediated through complex signaling networks. The following diagrams illustrate the primary pathways involved in sensing and responding to L-lysine availability, as well as a generalized workflow for comparative in vitro and in vivo studies.
Figure 1: L-lysine signaling pathways.
Figure 2: In vitro vs. in vivo workflow.
Detailed Experimental Protocols
In Vitro Osteoblast Proliferation and Differentiation Assay
This protocol is based on methodologies used to assess the effect of L-lysine on bone-forming cells.[1][2][14][15]
Objective: To determine the effect of L-lysine supplementation on the proliferation and differentiation of primary osteoblasts.
Methodology:
-
Cell Isolation and Culture:
-
Primary osteoblasts are isolated from the bone tissue (e.g., distal femurs of rats) of both normal and osteopenic models.[15]
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
L-lysine Treatment:
-
Osteoblast cultures are divided into experimental groups: a control group and groups treated with varying concentrations of L-lysine (e.g., 0.587 mg/mL/day).[1][2][15] Combination treatments with other amino acids like L-arginine can also be included.[1][2][15]
-
The treatment duration is typically several days (e.g., 7 days).[1][2]
-
-
Analysis of Proliferation:
-
Analysis of Differentiation:
-
Osteoblast differentiation is evaluated by measuring the activity of alkaline phosphatase (ALP), a key enzyme in bone formation.[14]
-
The production of bone matrix proteins, such as Type I collagen and osteocalcin, is quantified from the culture supernatant using ELISA or other immunoassays.[14][15]
-
Gene expression of osteogenic markers can be analyzed by quantitative PCR (qPCR).
-
In Vivo Calcium Absorption Study in Humans
This protocol is a generalized representation of studies investigating the impact of L-lysine on calcium metabolism in human subjects.[9][10]
Objective: To evaluate the effect of L-lysine supplementation on intestinal calcium absorption and renal calcium excretion.
Methodology:
-
Subject Recruitment:
-
Healthy and/or osteoporotic subjects are recruited for the study.
-
Baseline measurements of serum and urine calcium levels are obtained.
-
-
Experimental Design:
-
Sample Collection:
-
Blood and urine samples are collected at regular intervals post-administration (e.g., hourly for acute studies) to measure changes in calcium concentration.[9]
-
-
Analysis:
-
Intestinal Absorption: The use of a calcium isotope tracer (e.g., ⁴⁷Ca) allows for the direct measurement of fractional calcium absorption from the gut.[9]
-
Renal Excretion: Urinary calcium excretion is measured and often normalized to creatinine levels to account for variations in urine concentration.
-
Serum Calcium: Serum total and ionized calcium levels are monitored.
-
-
Statistical Analysis:
-
Statistical tests are used to compare the differences in calcium absorption and excretion between the L-lysine and control/placebo groups.
-
Conclusion
The presented data highlights a discernible correlation between the in vitro and in vivo effects of L-lysine supplementation, particularly in the context of bone metabolism and cell growth. In vitro studies provide a foundational understanding of the cellular and molecular mechanisms, such as the activation of the mTORC1 pathway and the promotion of osteoblast activity. These findings are often reflected in in vivo outcomes, including enhanced calcium absorption and influences on muscle and skeletal development. However, the complexity of systemic metabolism, bioavailability, and interactions with other nutrients in vivo can lead to varied dose-response relationships and, in some cases, antagonistic effects at high concentrations. Therefore, a comprehensive approach that integrates both in vitro and in vivo experimental data is indispensable for the effective and safe development of L-lysine-based therapeutic strategies.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. L-arginine and L-lysine stimulation on cultured human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L-lysine in culture medium on nodule formation by bone marrow cells [scirp.org]
- 4. Effects of L-lysine and L-arginine on in vitro replication of feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of physiologic concentrations of l-lysine on in vitro replication of feline herpesvirus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary L-lysine and calcium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary L-lysine and calcium metabolism in humans. | Semantic Scholar [semanticscholar.org]
- 11. l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary supplementation with l-lysine affects body weight and blood hematological and biochemical parameters in rats [ouci.dntb.gov.ua]
- 13. Dietary l-Lysine Prevents Arterial Calcification in Adenine-Induced Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of L-lysine and L-arginine on primary osteoblast cultures from normal and osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a New Frontier in Epigenetic Regulation: A Comparative Analysis of a Novel L-lysine-Specific Enzyme Inhibitor
For Immediate Release
In the dynamic landscape of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. This guide introduces a novel, reversible L-lysine-specific enzyme inhibitor, designated LTM-1, and provides a comprehensive comparison with established inhibitors targeting the well-validated epigenetic regulator, Lysine-Specific Demethylase 1 (LSD1/KDM1A). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and development endeavors.
LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in cellular differentiation and proliferation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), as well as non-histone substrates. Its overexpression is implicated in various cancers, making it a prime target for therapeutic intervention. This guide will delve into the comparative efficacy, selectivity, and mechanistic action of LTM-1 alongside established irreversible and reversible LSD1 inhibitors.
Comparative Performance Analysis
The therapeutic potential of an enzyme inhibitor is defined by its potency, selectivity, and mechanism of action. The following tables summarize the quantitative data for our novel inhibitor, LTM-1, in comparison to established LSD1 inhibitors.
Table 1: In Vitro Potency Against LSD1
| Inhibitor | Type | IC50 (nM) | Reference |
| LTM-1 (Novel) | Reversible | 2.11 ± 0.14 | [1] |
| GSK2879552 | Irreversible | 24.53 ± 2.26 | [1] |
| Tranylcypromine (TCP) | Irreversible | 5600 | [2] |
| Seclidemstat (SP-2577) | Reversible | 13 | [3] |
| Iadademstat (ORY-1001) | Irreversible | 18 | [4] |
| OG-668 | Reversible | 7.6 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile Against Related Amine Oxidases
| Inhibitor | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD2 IC50 (µM) | LSD1/MAO-A Selectivity | LSD1/MAO-B Selectivity | LSD1/LSD2 Selectivity | Reference |
| LTM-1 (Novel) | 2.11 | >1 | >1 | >5000 | >474 | >474 | >2370 | [1] |
| Tranylcypromine (TCP) | 5600 | 2.84 | 0.73 | >100 | 0.5 | 7.7 | >18 | [2] |
| Seclidemstat (SP-2577) | 13 | >10 | >10 | >10 | >769 | >769 | >769 | [2][3] |
| GSK2879552 | 24.53 | - | - | - | - | - | - | [1] |
Selectivity is crucial for minimizing off-target effects. A higher selectivity ratio indicates a greater preference for the target enzyme.
Table 3: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Line (MV-4-11)
| Inhibitor | Anti-proliferative IC50 (µM) | Reference |
| LTM-1 (Novel) | 0.16 ± 0.01 | [1] |
| Tranylcypromine (TCP) | ~1.4 (CD11b induction EC50) | [5] |
Cellular activity demonstrates the inhibitor's ability to exert its effect in a biological context.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay determines the IC50 value of an inhibitor against purified LSD1 enzyme.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide (H3K4me2) substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Inhibitor compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the LSD1/CoREST complex to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and detect the hydrogen peroxide produced during the demethylation reaction by adding a detection mixture containing HRP and Amplex Red.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
Complete cell culture medium
-
Inhibitor compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Add the solubilization solution to dissolve the crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Histone Methylation Marks
This technique is used to assess the inhibitor's effect on the levels of specific histone methylation marks within the cell.
Materials:
-
Cancer cells treated with the inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3 or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells using RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative changes in histone methylation levels.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: LSD1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for Inhibitor Validation.
Conclusion
The novel L-lysine-specific enzyme inhibitor, LTM-1, demonstrates exceptional potency against LSD1 with an IC50 in the low nanomolar range, surpassing the efficacy of several established inhibitors.[1] Furthermore, its high selectivity over related amine oxidases, particularly MAO-A, MAO-B, and LSD2, suggests a favorable safety profile with a reduced potential for off-target effects.[1] The potent anti-proliferative activity of LTM-1 in a relevant cancer cell line underscores its therapeutic potential.[1] This comprehensive guide provides the necessary data and experimental context for researchers to objectively evaluate the promise of LTM-1 as a next-generation epigenetic modulator for cancer therapy. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Acetylome: A Comparative Proteomic Guide to Lysine Acetylation in Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the landscape of protein lysine acetylation across different cellular contexts is crucial for deciphering its role in health and disease. This guide provides an objective comparison of lysine acetylation proteomics in various cell lines, supported by experimental data and detailed methodologies.
Lysine acetylation, a key post-translational modification (PTM), plays a pivotal role in regulating a vast array of cellular processes, including gene expression, metabolism, and signal transduction.[1][2][3] Advances in mass spectrometry-based proteomics have enabled the large-scale identification and quantification of thousands of acetylation sites, revealing a complex and dynamic "acetylome" that varies between different cell types and conditions.[4][5] This guide synthesizes findings from several key studies to offer a comparative overview of the lysine acetylome in commonly used human cell lines.
Quantitative Overview of Lysine Acetylation Across Cell Lines
The extent of lysine acetylation can differ significantly between cell lines, reflecting their unique proteomic and metabolic states. The following table summarizes the number of identified lysine acetylation (Kac) sites and proteins from large-scale proteomic studies in several human cell lines. It is important to note that the depth of acetylome coverage can be influenced by the specific enrichment strategies and mass spectrometry platforms used in each study.
| Cell Line | Number of Identified Kac Sites | Number of Identified Acetylated Proteins | Key Findings & References |
| Jurkat | >10,000 | >3,000 | Deepest coverage of the acetylome in quantitative experiments to date, achieved with a novel anti-Kac antibody mixture and advanced LC-MS.[5] |
| HeLa, SiHa, C-33 A | >1,300 proteins per cell line | ~1,200 membrane proteins acetylated in each | SIRT1 abundance correlates with lower acetylation occupancy and ribosomal protein levels.[1] |
| HCT116 | 2,846 | 1,414 | Identified numerous substrates of the deacetylase SIRT2, implicating it in diverse pathways including carbon metabolism and DNA damage response.[6] |
| A549 | - | - | Inhibition of lysine deacetylases (KDACs) leads to upregulation of glycolysis, TCA cycle, and fatty acid synthesis.[7][8] Crosstalk between lysine acetylation and tyrosine phosphorylation signaling networks observed.[9] |
| Naive CD4+ T cells vs. iTfh cells | 281 | 187 | 22 acetylated proteins were upregulated and 26 were downregulated in induced T follicular helper (iTfh) cells, highlighting the role of acetylation in T cell differentiation.[10][11] |
| Various Cancer Cell Lines | >1,600 | - | Identified 236 lysine residues on 141 proteins that are dually modified with both acetylation and ubiquitination, suggesting extensive crosstalk between these PTMs.[4] |
Signaling Pathways Regulated by Lysine Acetylation
Lysine acetylation is a critical regulator of numerous signaling pathways. The dynamic interplay between lysine acetyltransferases (KATs) and lysine deacetylases (KDACs or HDACs) modulates the function of key proteins involved in these pathways.[2][3]
Experimental Workflow for Comparative Acetylomics
The identification and quantification of lysine acetylation sites from different cell lines typically involves a multi-step workflow. This process begins with cell culture and lysis, followed by protein digestion, enrichment of acetylated peptides, and finally, analysis by mass spectrometry.
Detailed Experimental Protocols
Accurate and reproducible quantification of lysine acetylation is highly dependent on the experimental methodology. Below are key protocols adapted from comprehensive proteomic studies.[12][13][14][15]
Cell Lysis and Protein Digestion
-
Lysis Buffer: Cells are typically lysed in a buffer containing urea (e.g., 8 M) to ensure complete protein denaturation and solubilization. The buffer should be supplemented with protease and deacetylase inhibitors (e.g., trichostatin A, sodium butyrate) to prevent protein degradation and removal of acetyl groups.
-
Protein Digestion: The extracted proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to prevent disulfide bond reformation. Proteins are then digested into peptides, most commonly using trypsin.
Immunoaffinity Enrichment of Acetylated Peptides
Due to the low stoichiometry of most lysine acetylation sites, enrichment of acetylated peptides is a critical step.[12][16]
-
Antibody Selection: Pan-specific anti-acetyl-lysine antibodies are used to capture acetylated peptides.[13][14][17] The use of a mixture of monoclonal antibodies can increase the coverage of the acetylome.[5]
-
Procedure: The digested peptide mixture is incubated with anti-acetyl-lysine antibody-conjugated beads (e.g., agarose or magnetic beads) overnight at 4°C.[15]
-
Washing: The beads are then washed multiple times with wash buffers to remove non-specifically bound peptides.
-
Elution: The enriched acetylated peptides are eluted from the beads, often using an acidic solution (e.g., 0.1% trifluoroacetic acid).
Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The enriched peptides are separated by nanoflow liquid chromatography and analyzed by a high-resolution mass spectrometer.[1][12] Data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode.[12]
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the acetylated peptides and localize the acetylation sites.[1] Software such as MaxQuant or ProteinPilot is commonly used for this purpose.[1][12] For quantitative analysis, label-free approaches or isotopic labeling methods (e.g., SILAC, TMT, iTRAQ) can be employed.[5][7][11] A characteristic fragment ion at m/z 126.1 can be used as a reporter for acetylated lysine residues.[18][19]
Conclusion
The comparative analysis of lysine acetylomes across different cell lines reveals both common and cell-type-specific features of this critical post-translational modification. While thousands of acetylated proteins are shared across cell lines, the stoichiometry and regulation of these modifications can vary significantly, contributing to the distinct biological properties of each cell type. The provided methodologies offer a robust framework for researchers to conduct their own comparative acetyl-proteomic studies, paving the way for a deeper understanding of the role of lysine acetylation in cellular function and disease.
References
- 1. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. System-Wide Analysis of Protein Acetylation and Ubiquitination Reveals a Diversified Regulation in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomic analysis of the lysine acetylome reveals diverse SIRT2 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomic Approach Reveals Altered Metabolic Pathways in Response to the Inhibition of Lysine Deacetylases in A549 Cells under Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Profiling of Lysine Acetylation Reveals Dynamic Crosstalk between Receptor Tyrosine Kinases and Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Global Proteome and Lysine Acetylome Between Naive CD4+ T Cells and CD4+ T Follicular Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Global Proteome and Lysine Acetylome Between Naive CD4+ T Cells and CD4+ T Follicular Helper Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Enrichment of lysine acetylated peptides [bio-protocol.org]
- 16. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-lysine Versus its D-isomer in Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological impacts of L-lysine and its D-isomer in cell culture environments. The stereochemistry of amino acids is a critical factor in biological systems, with L-isomers being the canonical building blocks of proteins. This document summarizes the distinct roles of L-lysine and D-lysine, supported by experimental data and detailed protocols, to inform experimental design and interpretation in cell-based research.
Fundamental Differences and Biological Significance
L-lysine is an essential amino acid for mammals, meaning it cannot be synthesized de novo and must be obtained from the diet. In cell culture, it is a standard component of basal media, indispensable for cell survival, proliferation, and function. Its primary roles include:
-
Protein Synthesis: L-lysine is incorporated into nascent polypeptide chains during translation.[1]
-
Post-Translational Modifications: The ε-amino group of L-lysine is a key site for modifications like ubiquitination, methylation, and acetylation, which are crucial for regulating protein function and gene expression.[2]
-
Cell Signaling: L-lysine acts as a signaling molecule, notably in the activation of the mTORC1 pathway, a central regulator of cell growth, proliferation, and metabolism.[1][3]
D-lysine, as the D-enantiomer, is not utilized in ribosomal protein synthesis in mammalian cells.[4] Its biological impact is primarily characterized by its relative inertness in core anabolic pathways and its specific interactions with certain enzymes. Key characteristics include:
-
Resistance to Proteolysis: Peptides and polymers made from D-lysine (Poly-D-lysine) are resistant to degradation by proteases that readily break down L-lysine-containing counterparts.[5][6]
-
Metabolism by D-Amino Acid Oxidase (DAAO): In cells or tissues expressing DAAO, D-lysine can be oxidatively deaminated. This enzymatic reaction produces an α-keto acid, ammonia, and hydrogen peroxide, the latter of which can have significant cytotoxic effects at high concentrations.[7]
-
Reduced Cytotoxicity in Peptides: When substituted for L-lysine in certain peptides, such as antimicrobial peptides (AMPs), the D-isomer has been shown to significantly reduce toxicity to eukaryotic cells while retaining antimicrobial activity.[8][9]
Comparative Data on Cellular Impact
The following table summarizes the differential effects of L-lysine and D-lysine based on available experimental data. A significant portion of the direct comparative cytotoxicity data comes from studies on peptides where L-lysine is substituted with D-lysine.
| Parameter | L-lysine | D-isomer (D-lysine) | Key Findings & References |
| Protein Synthesis | Essential building block | Not incorporated | L-lysine is required for translation; its deficiency halts protein synthesis and cell growth.[1][3] |
| Cell Proliferation | Promotes proliferation via mTORC1 | Generally does not support proliferation | L-lysine supplementation activates mTORC1, promoting cell cycle progression. D-lysine cannot substitute for L-lysine to support growth in standard cell lines.[1][10] |
| Cell Viability | Essential for survival | Can be cytotoxic in DAAO-expressing cells | Lysine deficiency leads to apoptosis.[3] High concentrations of D-lysine can lead to H₂O₂ production and cell death in the presence of D-amino acid oxidase. |
| Cytotoxicity (in Peptides) | Higher toxicity in certain peptides | Reduced toxicity in peptide analogues | In the antimicrobial peptide CM15, the all-L-lysine version had an LD₅₀ of 24 µM in RAW264.7 macrophages. Substituting some L-lysines with D-lysines increased the LD₅₀ to 78-98 µM, indicating significantly lower toxicity.[9] |
| Substrate for Proteases | Susceptible | Resistant | Poly-L-lysine can be degraded by cellular proteases, while Poly-D-lysine is stable, making it a preferred substrate for coating cultureware for certain cell types.[5][6][11] |
| Signaling Pathway Activation | Activates mTORC1 pathway | Does not activate known growth pathways | L-lysine is a known activator of the mTORC1 signaling cascade, a key regulator of anabolism.[1][12] No direct signaling role has been established for free D-lysine in mammalian cells. |
Signaling and Metabolic Fate
The differential impact of L- and D-lysine stems from their distinct metabolic fates and interactions with cellular machinery. L-lysine is actively used for anabolic processes, while D-lysine is either ignored or catabolized by specific enzymes.
References
- 1. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 3. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomat.it [biomat.it]
- 7. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 [mdpi.com]
- 10. Cell-specific Labeling Enzymes for Analysis of Cell–Cell Communication in Continuous Co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. mdpi.com [mdpi.com]
Confirming the Role of a Specific Lysine Residue in Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The amino acid lysine plays a pivotal role in a vast array of cellular processes, largely due to the reactivity of its ε-amino group. This functional group is a primary target for a variety of post-translational modifications (PTMs), which dynamically regulate protein function, localization, and stability.[1][2][3] Understanding the specific role of an individual lysine residue is therefore critical for elucidating protein mechanisms and for the development of targeted therapeutics.
This guide provides a comparative overview of common experimental approaches used to confirm the function of a specific lysine residue. We will delve into the methodologies, present supporting data, and offer a framework for selecting the most appropriate technique for your research question.
Key Post-Translational Modifications of Lysine
Lysine residues are hubs for numerous PTMs, each with distinct functional consequences. The most extensively studied of these include:
-
Ubiquitination: The covalent attachment of one or more ubiquitin proteins. Polyubiquitination, particularly through lysine 48 (K48)-linked chains, is a canonical signal for proteasomal degradation.[4][5] Other linkage types, such as K63, are involved in non-proteolytic signaling pathways like DNA repair.[5]
-
Acetylation: The addition of an acetyl group, which neutralizes the positive charge of the lysine side chain.[6][7] This modification is crucial in regulating chromatin structure and gene expression, as it can weaken the interaction between histones and DNA.[8] Acetylation also plays a significant role in modulating the function of non-histone proteins.[9]
-
Methylation: The addition of one, two, or three methyl groups. Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific effector proteins.[10] Histone methylation is a key epigenetic mark that can lead to either gene activation or repression depending on the specific lysine residue and the degree of methylation.[11][12]
-
SUMOylation: The covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein. SUMOylation is involved in a wide range of cellular processes, including transcriptional regulation, protein stability, and subcellular localization.[13][14]
Experimental Approaches to Confirm Lysine Residue Function
Several powerful techniques can be employed to investigate the role of a specific lysine residue. The two primary approaches are site-directed mutagenesis and mass spectrometry-based proteomics.
1. Site-Directed Mutagenesis
This technique involves altering the DNA sequence to substitute the lysine of interest with another amino acid. This allows for the direct assessment of the lysine's importance for protein function.
-
Lysine-to-Arginine (K-to-R) Substitution: Arginine is structurally similar to lysine and also possesses a positive charge. A K-to-R mutation is often used to test whether the positive charge at that position is the key functional determinant. If the protein retains its function, it suggests the positive charge is critical.
-
Lysine-to-Alanine (K-to-A) Substitution: Alanine is a small, neutral amino acid. A K-to-A mutation removes the charge and the reactive amino group, effectively ablating the lysine's ability to participate in electrostatic interactions or undergo PTMs. This is a common strategy to probe for loss of function.
-
Lysine-to-Glutamine (K-to-Q) Substitution: Glutamine can sometimes mimic an acetylated lysine. This substitution can be used to investigate the functional consequences of acetylation at a specific site.
Comparison of Site-Directed Mutagenesis Approaches
| Mutation | Rationale | Potential Outcome | Considerations |
| Lysine to Arginine (K to R) | Preserves positive charge. | If function is retained, suggests the positive charge is the key feature. | Does not rule out a role for the specific chemical properties of the lysine side chain. |
| Lysine to Alanine (K to A) | Removes charge and potential for PTMs. | Loss of function strongly suggests the lysine is critical. | Can cause protein misfolding if the lysine is structurally important. |
| Lysine to Glutamine (K to Q) | Mimics acetylated lysine. | If the mutant mimics the acetylated state, it can provide insight into the function of this PTM. | Not a perfect mimic; structural context is important. |
2. Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is an indispensable tool for identifying and quantifying PTMs on proteins.[15][16][17] In a typical "bottom-up" proteomics workflow, proteins are digested into smaller peptides, which are then analyzed by the mass spectrometer.
-
Identification of PTMs: The mass of a PTM results in a characteristic mass shift in the peptide containing the modified lysine. Tandem mass spectrometry (MS/MS) can then be used to fragment the peptide and pinpoint the exact site of modification.
-
Quantification of PTMs: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomics technique.[17][18] Cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids. By comparing the MS signal intensities of the light and heavy peptides, the relative abundance of a specific PTM can be determined under different experimental conditions.
Experimental Workflow for PTM Analysis by Mass Spectrometry
Caption: Workflow for PTM analysis using mass spectrometry.
Case Study: Investigating the Role of Lysine Ubiquitination in Protein Degradation
Let's consider a hypothetical scenario where we want to confirm that ubiquitination of a specific lysine residue (K123) in Protein X targets it for degradation.
Experimental Design
-
Site-Directed Mutagenesis: Create two mutants of Protein X:
-
K123R: To test if the positive charge is sufficient for function or if K123 is the specific site of ubiquitination.
-
K123A: To abolish ubiquitination at this site.
-
-
Cell-Based Assays:
-
Transfect cells with wild-type (WT) Protein X, K123R, and K123A constructs.
-
Treat cells with a proteasome inhibitor (e.g., MG132) to block degradation and observe the accumulation of ubiquitinated forms.
-
Perform a cycloheximide (CHX) chase assay to measure the protein half-life.
-
-
Mass Spectrometry:
-
Use SILAC to compare the ubiquitination levels of WT Protein X in the presence and absence of a stimulus that is known to induce its degradation.
-
Perform MS/MS analysis to confirm that K123 is indeed a site of ubiquitination.
-
Expected Results and Interpretation
| Experiment | WT Protein X | K123R Mutant | K123A Mutant | Interpretation |
| Proteasome Inhibition | Accumulation of polyubiquitinated Protein X | Accumulation of polyubiquitinated Protein X (if other lysines are ubiquitinated) | Reduced or no accumulation of polyubiquitinated Protein X | K123 is a major site of ubiquitination. |
| CHX Chase Assay | Short half-life | Short half-life | Increased half-life | Ubiquitination at K123 is required for degradation. |
| Mass Spectrometry | Identification of a di-glycine remnant (a signature of ubiquitination) on K123 | N/A | N/A | Confirms K123 as a site of ubiquitination. |
Signaling Pathway Illustrating Ubiquitin-Mediated Degradation
Caption: The ubiquitin-proteasome pathway for protein degradation.
Detailed Experimental Protocols
1. Site-Directed Mutagenesis
This protocol outlines a typical workflow using a commercially available site-directed mutagenesis kit.
-
Primer Design: Design primers containing the desired mutation (e.g., changing the codon for lysine to that for arginine or alanine). The primers should be complementary to the template DNA.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest. The primers will incorporate the mutation into the newly synthesized DNA.
-
Template Digestion: Digest the parental, non-mutated DNA template using an enzyme such as DpnI, which specifically cleaves methylated DNA (prokaryotically derived plasmids are methylated).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
2. Cycloheximide (CHX) Chase Assay
This assay measures the rate of protein degradation.
-
Cell Culture and Transfection: Culture cells to the desired confluency and transfect them with the appropriate constructs (WT and mutant Protein X).
-
CHX Treatment: Add cycloheximide to the culture medium to inhibit new protein synthesis.
-
Time Course: Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for Protein X.
-
Quantification: Quantify the band intensities at each time point and plot the results to determine the protein half-life.
3. Immunoprecipitation and Mass Spectrometry for Ubiquitination Analysis
-
Cell Lysis: Lyse cells under denaturing conditions to inhibit the activity of deubiquitinating enzymes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody that recognizes ubiquitinated proteins or a tag on your protein of interest. Use protein A/G beads to pull down the antibody-protein complexes.
-
Elution and Digestion: Elute the immunoprecipitated proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. Search the data for the characteristic di-glycine remnant on lysine residues, which is the signature of ubiquitination following tryptic digest.[19]
Alternative Approaches and Considerations
While site-directed mutagenesis and mass spectrometry are the workhorses for studying lysine function, other techniques can provide complementary information.
-
Chemical Probing: Reagents that specifically modify lysine residues can be used to assess their accessibility and potential role in protein-protein interactions.[20]
-
Computational Modeling: In silico modeling can predict the structural and functional consequences of lysine mutations, helping to guide experimental design.[21]
Choosing the Right Approach
The selection of the most appropriate experimental strategy depends on the specific research question.
Caption: Decision tree for selecting an experimental approach.
References
- 1. A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetyllysine - Wikipedia [en.wikipedia.org]
- 7. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | The Role of Histone Lysine Methylation in the Response of Mammalian Cells to Ionizing Radiation [frontiersin.org]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A two-step probing method to compare lysine accessibility across macromolecular complex conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Functionally Relevant Lysine Residues That Modulate Human Farnesoid X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidelines for Litseglutine B
Disclaimer: As of the current date, specific safety and handling information for a compound identified as "Litseglutine B" is not publicly available in established safety data sheets or toxicological databases. The following guidelines are based on a precautionary approach to handling novel or uncharacterized chemical substances and should be adapted as more specific information becomes available. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
In the absence of specific data, this compound, particularly in a research and development context, should be handled as a substance of unknown toxicity and potential potency. The following operational and safety protocols are designed to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on the specific laboratory task being performed.
| Task | Primary Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | General Laboratory Ventilation | Standard Nitrile Gloves | Safety Glasses | Lab Coat | Not generally required |
| Weighing (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloving with Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown over Lab Coat | N95/FFP2 Respirator or higher (e.g., PAPR) if potent compound is suspected |
| Solution Preparation | Chemical Fume Hood | Double-gloving with Chemically Resistant Gloves | Safety Goggles | Lab Coat or Disposable Gown | As required by institutional risk assessment |
| Experimental Use | Chemical Fume Hood or Biosafety Cabinet | Appropriate Chemically Resistant Gloves | Safety Goggles | Lab Coat | As required by institutional risk assessment |
| Waste Disposal | Chemical Fume Hood | Heavy-duty Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Disposable Gown over Lab Coat | As required by institutional risk assessment |
| Spill Cleanup | General Laboratory Ventilation (for small spills) | Heavy-duty Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Disposable Gown over Lab Coat | N95/FFP2 Respirator or higher, depending on spill size and nature |
Operational and Disposal Plan
This plan outlines the procedural steps for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
The container should be clearly labeled.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
-
Maintain an accurate inventory of the compound.
2. Handling (Weighing and Solution Preparation):
-
All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure to ensure adequate ventilation.[1]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Wear the appropriate PPE as detailed in the table above.
-
Use tools and techniques that minimize dust generation (e.g., weighing paper with smooth surfaces, careful transfer of material).
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
After handling, decontaminate all surfaces and equipment.
-
Wash hands thoroughly after handling.
3. Experimental Use:
-
All experiments involving this compound should be conducted within a chemical fume hood or other appropriate containment device.
-
Avoid contact with skin, eyes, and clothing.[1]
-
In case of accidental contact, follow the first-aid measures outlined below.
4. First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
5. Spill Management:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
6. Disposal Plan:
-
All waste materials containing this compound (solid, liquid, and contaminated disposables) must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatible.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3]
Experimental Workflow and Safety Controls
The following diagrams illustrate a typical experimental workflow for handling a novel compound like this compound and the hierarchy of controls applied to ensure safety.
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of safety controls for chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
